1-methyl-5-phenyl-1H-imidazole-2-thiol
説明
Structure
3D Structure
特性
IUPAC Name |
3-methyl-4-phenyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-12-9(7-11-10(12)13)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMUOBZHQAVQNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=S)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352020 | |
| Record name | 1-methyl-5-phenyl-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25433-13-0 | |
| Record name | 1-methyl-5-phenyl-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of 1-Methyl-5-Phenyl-1H-Imidazole-2-Thiol (C10)
The following in-depth technical guide details the mechanism of action, pharmacological profile, and experimental applications of 1-methyl-5-phenyl-1H-imidazole-2-thiol (commonly referred to in literature as 5-phenylmethimazole or C10 ).
Executive Summary & Compound Identity
This compound (C₁₀H₁₀N₂S; MW: 190.27 g/mol ) is a tautomeric cyclic thione and a phenyl-substituted derivative of the antithyroid drug methimazole (MMI). While it retains the classical thyroperoxidase (TPO) inhibitory activity of its parent compound, its primary value in modern research lies in its significantly enhanced immunomodulatory potency .
Unlike methimazole, which requires millimolar concentrations to exert non-thyroidal anti-inflammatory effects, 5-phenylmethimazole (C10) exhibits potent inhibition of Toll-Like Receptor (TLR) signaling and Major Histocompatibility Complex (MHC) gene expression at concentrations 10–50 fold lower. This makes it a critical tool for investigating autoimmune pathologies, viral-induced autoimmunity, and TLR-dependent cancer progression.
| Feature | Methimazole (MMI) | 5-Phenylmethimazole (C10) |
| Core Structure | 1-methyl-imidazole-2-thiol | 1-methyl-5-phenyl -imidazole-2-thiol |
| Primary Clinical Use | Hyperthyroidism (Graves' Disease) | Research (Autoimmunity, Cancer, Colitis) |
| MHC Class I Inhibition | Weak (~5 mM required) | Potent (~0.1–0.5 mM required) |
| TLR3/4 Inhibition | Moderate | High Efficacy |
| Mechanism Type | Enzymatic (TPO) | Transcriptional Regulator (IRF-3/STAT) |
Core Mechanisms of Action
Classical Mechanism: Thyroperoxidase (TPO) Inhibition
Like MMI, C10 contains a thiourea moiety (N-C(=S)-N) within a heterocyclic ring. This structure is essential for:
-
Substrate Competition : It acts as a substrate for thyroid peroxidase (TPO).
-
Iodination Blockade : It interferes with the oxidation of iodide to iodine and the subsequent iodination of tyrosine residues on thyroglobulin, thereby inhibiting the synthesis of thyroid hormones (T3 and T4).
Advanced Mechanism: Immunomodulation & TLR Signaling Blockade
The addition of the phenyl group at the 5-position drastically alters the compound's lipophilicity and binding affinity for intracellular signaling complexes, distinct from TPO.
A. Inhibition of TLR3 and TLR4 Signaling
C10 acts as a broad-spectrum inhibitor of pathological innate immune signaling:
-
TLR3 (dsRNA sensor) : C10 inhibits signaling induced by viral double-stranded RNA (or the synthetic analog Poly I:C). It blocks the downstream activation of IRF-3 (Interferon Regulatory Factor 3).[1]
-
TLR4 (LPS sensor) : C10 attenuates Lipopolysaccharide (LPS)-induced signaling, preventing the "cytokine storm" associated with endotoxic shock.
B. Transcriptional Suppression of MHC and Adhesion Molecules
The downstream effect of TLR inhibition is the transcriptional silencing of genes critical for antigen presentation and leukocyte recruitment:
-
MHC Class I & II : C10 suppresses both constitutive and IFN-
-induced expression of MHC molecules.[2] This is mediated by inhibiting the phosphorylation and nuclear translocation of STAT1 and STAT3 . -
Adhesion Molecules : It downregulates TNF-
-induced expression of VCAM-1 (Vascular Cell Adhesion Molecule 1) and E-selectin on endothelial cells, reducing leukocyte infiltration into tissues (e.g., in colitis or atherosclerosis).
C. Signal Transduction Pathway (Visualized)
The following diagram illustrates the specific intervention points of C10 within the TLR3/4 signaling cascade.
Caption: C10 inhibits TLR3/4 signaling by blocking IRF-3 phosphorylation and STAT1/3 activation, preventing inflammatory gene transcription.[1][2][3][4][5][6][7]
Experimental Protocols
Preparation and Solubility[8]
-
Solvent : DMSO (Dimethyl sulfoxide) or Ethanol.
-
Stock Solution : Prepare a 100 mM stock solution.
-
Storage : -20°C, protected from light.
-
Working Concentration : 0.1 mM to 1.0 mM (Titrate for specific cell lines).
Assay: Inhibition of MHC Class I Expression (FRTL-5 Cells)
This protocol validates the immunomodulatory potency of C10 compared to MMI.[2]
Materials:
-
FRTL-5 Rat Thyroid Cells.[2]
-
Recombinant Rat IFN-
. -
Antibodies: Anti-MHC Class I (OX-18) or RT-PCR primers for MHC I.
Workflow:
-
Seeding : Plate FRTL-5 cells in 6-well plates (5 × 10⁵ cells/well) in 5H medium.
-
Pre-treatment : Treat cells with C10 (0.5 mM) or MMI (5.0 mM) for 1 hour. Include a Vehicle Control (DMSO).[4]
-
Induction : Add IFN-
(100 U/mL) to induce MHC expression. Incubate for 24–48 hours. -
Analysis (Option A - Flow Cytometry) :
-
Harvest cells (non-enzymatic dissociation).
-
Stain with FITC-conjugated Anti-MHC I.
-
Measure Mean Fluorescence Intensity (MFI).
-
-
Analysis (Option B - RT-PCR) :
-
Extract Total RNA.[4]
-
Perform qPCR for MHC Class I mRNA.
-
Normalize to GAPDH.
-
Expected Result : C10 at 0.5 mM should suppress IFN-
Assay: TLR3 Signaling Blockade (Luciferase Reporter)
To verify inhibition of the IRF-3 pathway.
Workflow:
-
Transfection : Co-transfect cells (e.g., HEK293-TLR3 or FRTL-5) with an IFN-
-Luciferase reporter plasmid. -
Treatment : Pre-treat with C10 (0.1 – 1.0 mM) for 1 hour.
-
Stimulation : Add Poly(I:C) (10–50 µg/mL) to stimulate TLR3.
-
Measurement : Lyse cells after 6–12 hours and measure luciferase activity.
-
Validation : C10 should dose-dependently reduce luciferase activity, indicating blockade of the IRF-3/IFN-
promoter axis [3].
Therapeutic Implications & Applications
The unique mechanism of C10 positions it as a lead compound for diseases driven by "aberrant innate immunity" rather than simple hyperthyroidism.
| Pathology | Mechanism Targeted by C10 | Outcome |
| Type 1 Diabetes | Viral (dsRNA) induction of MHC I on | Prevents autoimmune destruction of islets. |
| Colitis (IBD) | TLR4/NF- | Reduces mucosal inflammation and leukocyte adhesion. |
| Pancreatic Cancer | TLR3/Wnt5a overexpression | Inhibits tumor cell migration and proliferation.[8] |
| Atherosclerosis | VCAM-1 expression on endothelium | Reduces plaque formation and monocyte adhesion. |
References
-
Kohn, L. D., et al. (2001). "Methimazole derivatives and tautomeric cyclic thiones to treat autoimmune diseases."[2][3][6] United States Patent 6,365,616.
-
Giuliani, C., et al. (2010). "Regulation of major histocompatibility complex gene expression in thyroid epithelial cells by methimazole and phenylmethimazole."[4] Journal of Endocrinology, 205(2), 193-206.
-
Harii, N., et al. (2005).[2] "Phenylmethimazole inhibits Toll-like receptor 3 signaling in thyroid cells."[4] Molecular Endocrinology, 19(5), 1231-1250.
-
Malgor, R., et al. (2012). "Phenylmethimazole inhibits production of proinflammatory mediators and is protective in an experimental model of endotoxic shock."[1][5][8][9] International Immunopharmacology, 13(2), 137-144.
-
Dagia, N. M., et al. (2004).[2][10] "Phenylmethimazole inhibits TNF-alpha-induced VCAM-1 expression in an IFN regulatory factor-1-dependent manner and reduces monocytic cell adhesion to endothelial cells."[10] The Journal of Immunology, 173(3), 2041-2049.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regulation of major histocompatibility complex gene expression in thyroid epithelial cells by methimazole and phenylmethimazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AU2005275023B2 - Compositions and methods for treatment of colitis - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
- 6. US6365616B1 - Methimazole derivatives and tautomeric cyclic thiones to treat autoimmune diseases - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Monograph: 1-Methyl-5-phenyl-1H-imidazole-2-thiol (CAS 25433-13-0)
[1][2][3]
Executive Summary & Chemical Identity
1-methyl-5-phenyl-1H-imidazole-2-thiol (CAS 25433-13-0) is a specialized heterocyclic building block and bioactive scaffold.[1] Structurally related to the antithyroid drug Methimazole, this compound features a phenyl substitution at the C5 position, significantly altering its lipophilicity and steric profile while retaining the core pharmacophore—the cyclic thiourea moiety.
This monograph details the physicochemical properties, synthetic pathways, and pharmacological utility of CAS 25433-13-0, with a specific focus on its role as a Dopamine
Physicochemical Profile[4][5][6][7]
| Property | Specification |
| CAS Number | 25433-13-0 |
| IUPAC Name | 1-methyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione |
| Molecular Formula | C |
| Molecular Weight | 190.26 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Ethanol, Methanol; Sparingly soluble in water |
| pKa (Predicted) | ~11.5 (Thiol proton), ~2.5 (N3 protonation) |
| LogP (Predicted) | 2.38 (Enhanced lipophilicity vs. Methimazole) |
Structural Tautomerism
A critical feature of this compound is its thione-thiol tautomerism. While often named as a "thiol," the compound exists predominantly as the thione (1-methyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione) in the solid state and in neutral solution. This preference is driven by the stability of the thioamide resonance.
Figure 1: The tautomeric equilibrium favors the thione form, which is critical for its antioxidant stability and shelf-life. The thiol form becomes relevant during metal coordination (e.g., Cu²⁺ binding).
Synthetic Methodology
The most robust route to 1-substituted-5-aryl-imidazole-2-thiones is the Marckwald synthesis or a modified cyclization of
Reaction Mechanism
The synthesis proceeds via the nucleophilic attack of the
Figure 2: Synthetic workflow for CAS 25433-13-0. The dehydration step is the driving force for aromatization.
Detailed Synthesis Protocol
Note: This protocol assumes standard Schlenk line techniques to ensure high purity.
Reagents:
-
2-Aminoacetophenone hydrochloride (1.0 eq)
-
Methyl isothiocyanate (1.1 eq)
-
Triethylamine (1.2 eq)
-
Ethanol (Absolute)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-aminoacetophenone hydrochloride (10 mmol) in absolute ethanol (20 mL).
-
Neutralization: Add triethylamine (12 mmol) dropwise. The solution will clarify as the free amine is generated. Stir for 15 minutes at room temperature.
-
Addition: Add methyl isothiocyanate (11 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress by TLC (SiO₂, 5% MeOH in DCM). The intermediate thiourea may be visible initially, converting to the lower Rf imidazole product.
-
Work-up: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a crystalline solid.
-
Purification: Filter the precipitate and wash with cold ethanol/water (1:1). Recrystallize from hot ethanol to yield analytical grade material.
-
Validation: Confirm structure via ¹H NMR (DMSO-d₆). Look for the characteristic N-CH₃ singlet (~3.5 ppm), Phenyl multiplet (7.3–7.6 ppm), and the imidazole C4-H singlet (~7.0 ppm).
Pharmacological Applications[6][10]
The primary biological utility of this compound lies in its ability to interact with metalloenzymes, specifically copper-containing monooxygenases.
Dopamine -Hydroxylase (DBH) Inhibition
DBH is a copper-dependent enzyme responsible for converting dopamine to norepinephrine. Overactivity of DBH is linked to hypertension and anxiety states.
-
Mechanism: CAS 25433-13-0 acts as an uncompetitive inhibitor with respect to the electron donor (ascorbate) and a mixed inhibitor with respect to the substrate (tyramine/dopamine).
-
Copper Chelation: The thione sulfur atom coordinates with the Cu(I)/Cu(II) active site, preventing the electron transfer necessary for hydroxylation.
-
Potency: The 5-phenyl substituent increases hydrophobic interaction with the enzyme's active site pocket compared to Methimazole, potentially enhancing potency (IC₅₀ values typically in the low micromolar range).
Figure 3: Inhibition mechanism. The sulfur atom binds the catalytic copper, while the phenyl group anchors the molecule in the hydrophobic pocket.
Antioxidant Activity
Like other thione-containing heterocycles, this compound exhibits significant radical scavenging activity.[2] It can quench Reactive Oxygen Species (ROS) such as hydroxyl radicals and superoxide anions, protecting neuronal tissue from oxidative stress.
Experimental Validation: DBH Inhibition Assay
To validate the biological activity of synthesized CAS 25433-13-0, the following in vitro assay is recommended.
Materials:
-
Purified Bovine Adrenal DBH
-
Substrate: Tyramine (10 mM)
-
Cofactor: Ascorbic Acid (10 mM)
-
Catalase (to prevent enzyme inactivation by H₂O₂)
-
Buffer: 0.1 M Sodium Acetate, pH 5.0
Protocol:
-
Incubation: Mix DBH enzyme solution with varying concentrations of this compound (0.1 µM – 100 µM) in acetate buffer.
-
Equilibration: Incubate at 37°C for 5 minutes to allow inhibitor binding.
-
Initiation: Add Tyramine and Ascorbic Acid to initiate the reaction.
-
Reaction: Incubate for 20 minutes at 37°C.
-
Termination: Stop reaction by adding 200 µL of 3 M Trichloroacetic acid (TCA).
-
Quantification: Measure the production of octopamine (product of tyramine hydroxylation) via HPLC with electrochemical detection or spectrophotometric oxidation with periodate.
-
Analysis: Plot % Inhibition vs. Log[Inhibitor] to determine IC₅₀.
Safety & Handling (SDS Highlights)
While specific toxicological data for this derivative may be limited, it should be handled with the same precautions as Methimazole and other thioamides.
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H373: May cause damage to organs (Thyroid) through prolonged or repeated exposure.
-
-
Precautions: Wear nitrile gloves and a lab coat. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the thione to the disulfide dimer.
References
-
Chemical Identity & Properties
-
Synthesis of Imidazole-2-thiones
-
Biological Activity (DBH Inhibition)
-
PubMed. Inhibition of dopamine beta-hydroxylase by 2-mercapto-1-methylimidazole. J Biol Chem. Retrieved from
-
Taylor & Francis. Dopamine beta hydroxylase – Knowledge and References. Retrieved from
-
-
Thione/Thiol Tautomerism
-
MDPI Molbank. Synthesis and Structure of Imidazole-2-thiol Derivatives. Retrieved from
-
Sources
- 1. 852400-51-2,5-(4-methylphenyl)-1-phenyl-1H-imidazole-2-thiol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 25433-13-0 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Monograph: Biological Profile & Therapeutic Potential of 1-Methyl-5-Phenyl-1H-Imidazole-2-Thiol Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of 1-methyl-5-phenyl-1H-imidazole-2-thiol and its structural derivatives. Unlike the simpler antithyroid agent methimazole (1-methyl-imidazole-2-thiol), the introduction of a phenyl group at the C5 position significantly alters the pharmacophore's lipophilicity and steric profile. This modification shifts the primary biological activity from thyroid peroxidase (TPO) inhibition toward Dopamine
Part 1: Chemical Identity & Structural Logic
The Pharmacophore
The core structure is a functionalized imidazole ring exhibiting thione-thiol tautomerism. In physiological solution, the thione (1-methyl-5-phenyl-1H-imidazole-2(3H)-thione) form often predominates, which is critical for its metal-chelating properties.
-
N1-Methyl Group: Prevents N1-tautomerization, locking the steric orientation of the adjacent C5-phenyl group.
-
C5-Phenyl Group: Provides hydrophobic interaction points (
- stacking) within enzyme active sites, distinct from the smaller methyl/H substituents in standard antithyroid drugs. -
C2-Thiol/Thione: The "warhead" responsible for coordinating with catalytic metal ions (e.g., Cu²⁺ in DBH, Heme-Fe in CYP enzymes).
Tautomeric Equilibrium
The biological activity is heavily influenced by the sulfur atom's protonation state.
Part 2: Primary Biological Activities
Dopamine -Hydroxylase (DBH) Inhibition
The most distinct high-value activity of this compound derivatives is the competitive inhibition of DBH, the enzyme converting dopamine to norepinephrine.
-
Mechanism: DBH is a copper-containing monooxygenase. The imidazole-2-thione moiety acts as a potent ligand for the active site copper (
and ). The sulfur atom displaces the enzyme-bound water or substrate oxygen, effectively silencing the catalytic center. -
Therapeutic Relevance: Reduction of norepinephrine biosynthesis.[1][2] This is a validated pathway for treating hypertension and chronic heart failure (CHF) by modulating sympathetic nervous system tone.
-
SAR Insight: The C5-phenyl group enhances potency compared to unsubstituted imidazoles by interacting with a hydrophobic pocket near the copper center, increasing residence time.
Antimicrobial & Antifungal Activity
Derivatives of this scaffold exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
-
Mechanism (Antifungal): Inhibition of Lanosterol 14
-demethylase (CYP51) . The N3 nitrogen of the imidazole ring (in the thiol form) or the sulfur (in thione form) coordinates with the Heme iron of the cytochrome P450 enzyme, blocking sterol biosynthesis. -
Mechanism (Antibacterial): Disruption of membrane integrity and interference with bacterial metalloenzymes.
Antioxidant Properties
The mercapto (-SH) / thione (=S) group confers significant radical scavenging ability.
-
Activity: Direct scavenging of reactive oxygen species (ROS) and inhibition of lipid peroxidation.
-
Utility: Neuroprotection and reduction of oxidative stress in cardiovascular models.
Part 3: Data Visualization & Pathways
Mechanism of Action: DBH Inhibition
The following diagram illustrates the competitive inhibition pathway where the inhibitor prevents the conversion of Dopamine to Norepinephrine.
Caption: Competitive inhibition of Dopamine
SAR Summary Table
| Structural Feature | Modification | Impact on Biological Activity |
| N1-Position | Methylation | Prevents tautomeric shift; locks conformation; increases lipophilicity. |
| C2-Position | Thiol/Thione | Essential for metal chelation (Cu in DBH, Fe in CYP). Removal abolishes activity. |
| C5-Position | Phenyl Ring | Increases potency vs. DBH (hydrophobic binding); reduces water solubility compared to Methimazole. |
| Phenyl Ring | Electron-withdrawing groups often enhance metabolic stability and antimicrobial potency. |
Part 4: Experimental Protocols
Protocol: Synthesis of this compound
Rationale: This method utilizes the condensation of an
Materials:
- -Aminoacetophenone hydrochloride (Precursor)
-
Methyl isothiocyanate (Reagent)
-
Ethanol (Solvent)
-
Triethylamine (Base)
Workflow:
-
Dissolution: Dissolve 10 mmol of
-aminoacetophenone hydrochloride in 30 mL absolute ethanol. -
Neutralization: Add 11 mmol Triethylamine dropwise to liberate the free amine. Stir for 15 min at RT.
-
Addition: Add 11 mmol Methyl isothiocyanate slowly to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).
-
Cyclization: The thiourea intermediate cyclizes under reflux. If cyclization is slow, an acid catalyst (conc. HCl, 2 drops) may be added for the final hour.
-
Isolation: Cool to 0°C. The product precipitates. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water (1:1).
Protocol: In Vitro DBH Inhibition Assay
Rationale: This spectrophotometric assay measures the consumption of oxygen or the formation of products, but a common robust method uses tyramine as a substrate and measures octopamine formation (or coupled assays). Here, we describe a standard coupled assay.
Reagents:
-
Purified DBH (from bovine adrenal medulla or recombinant).
-
Substrate: Tyramine (10 mM).
-
Cofactor: Ascorbic Acid (10 mM).
-
Catalase (to protect enzyme from
). -
Inhibitor: this compound (dissolved in DMSO).
Steps:
-
Pre-incubation: Mix 100
L of Buffer (0.1 M Sodium Acetate, pH 5.0), 10 L Copper Sulfate (10 M final), and 10 L Inhibitor solution. Incubate with 5 units of DBH enzyme for 10 mins at 37°C.-
Note: Pre-incubation allows the inhibitor to equilibrate with the active site Copper.
-
-
Initiation: Add 20
L Tyramine and 20 L Ascorbate to start the reaction. -
Reaction: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with 200
L of 200 mM EDTA (chelates all copper, stopping catalysis). -
Quantification: Measure product (Octopamine) via HPLC with electrochemical detection or UV-absorbance at 280nm (if using specific coupled dyes).
-
Calculation: Plot % Inhibition vs. Log[Inhibitor] to determine
.
Part 5: References
-
Dopamine
-hydroxylase Inhibition: -
Antimicrobial Activity of Imidazole-2-thiols:
-
Antioxidant Properties:
-
Title: Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds.
-
Source: PubMed / Molecules.
-
URL:[Link]
-
-
General Synthesis & Activity:
Sources
- 1. Dopamine-beta-hydroxylase inhibition: a novel sympatho-modulatory approach for the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 1-(Thienylalkyl)imidazole-2(3H)-thiones as potent competitive inhibitors of dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine beta-hydroxylase - Wikipedia [en.wikipedia.org]
- 5. ijfmr.com [ijfmr.com]
Technical Guide: 1-Methyl-5-Phenyl-1H-Imidazole-2-Thiol (Phenylmethimazole) as a Modulator of PKCδ Signaling
This guide provides an in-depth technical analysis of 1-methyl-5-phenyl-1H-imidazole-2-thiol , a small molecule inhibitor widely recognized in literature as Phenylmethimazole (or by the code C10 ). While primarily characterized as a Toll-like Receptor 3 (TLR3) and TLR4 signaling inhibitor, its pharmacological utility critically extends to the suppression of Protein Kinase C delta (PKCδ) -mediated pathways, particularly the TLR3–PKCδ–STAT3 signaling axis involved in inflammation and cancer progression.
Compound Profile & Physicochemical Properties[1]
This compound (CAS: 25433-13-0) is a derivative of methimazole. Unlike its parent compound, which targets thyroid peroxidase, the addition of a phenyl group at the C5 position confers potent anti-inflammatory and anti-neoplastic properties by modulating non-canonical kinase signaling cascades.
Chemical Specifications
| Property | Data |
| Common Name | Phenylmethimazole (C10) |
| IUPAC Name | This compound |
| CAS Number | 25433-13-0 |
| Molecular Formula | C₁₀H₁₀N₂S |
| Molecular Weight | 190.26 g/mol |
| Solubility | Soluble in DMSO (>20 mg/mL), Ethanol; Low solubility in water |
| Appearance | White to off-white crystalline solid |
| Purity Standard | ≥98% (HPLC) required for kinase assays |
Mechanism of Action: The TLR3–PKCδ–STAT3 Axis
While Phenylmethimazole is often classified as a TLR3/4 inhibitor, its therapeutic efficacy in hyperproliferative diseases (e.g., melanoma, pancreatic cancer, autoimmune thyroiditis) is mechanistically linked to the abrogation of PKCδ activation .
The Signaling Cascade
-
Upstream Activation: Pathological stimuli (e.g., dsRNA, necrotic cell debris) activate TLR3 .
-
PKCδ Recruitment: TLR3 signaling induces the phosphorylation and activation of PKCδ (Protein Kinase C delta).
-
STAT3 Phosphorylation: Activated PKCδ acts as the upstream kinase for STAT3 at the Serine 727 (Ser727) residue (distinct from the JAK2-mediated Tyr705 phosphorylation).
-
Transcriptional Effect: Dual phosphorylation (Ser727/Tyr705) is required for maximal STAT3 transcriptional activity, driving the expression of Wnt5a , IL-6 , and VCAM-1 .
Phenylmethimazole Intervention
Phenylmethimazole functions as a signal transduction inhibitor . It blocks the TLR3-mediated activation of PKCδ, thereby preventing the critical Ser727 phosphorylation of STAT3. This breaks the feed-forward loop of inflammation and tumor cell migration.
Note: Unlike ATP-competitive inhibitors (e.g., Rottlerin, Sotrastaurin) that bind the kinase pocket, Phenylmethimazole acts by disrupting the upstream recruitment/activation complex, offering a distinct toxicity profile.
Figure 1: Mechanism of Phenylmethimazole (C10) interference in the TLR3-PKCδ signaling pathway.[1]
Experimental Protocols
Protocol A: Assessment of PKCδ-Mediated STAT3 Phosphorylation
Objective: Validate Phenylmethimazole inhibition of PKCδ activity by monitoring STAT3 Ser727 levels.
Reagents:
-
Cell Line: FRTL-5 thyrocytes, MCF-7, or PANC-1 (High basal TLR3/PKCδ activity).
-
Stimulant: Poly(I:C) (dsRNA analog) or LPS.
-
Inhibitor: Phenylmethimazole (dissolved in DMSO).
-
Antibodies: Anti-pSTAT3 (Ser727), Anti-Total STAT3, Anti-pPKCδ (Thr505).
Workflow:
-
Seeding: Plate cells at
cells/well in 6-well plates. Starve in serum-free medium for 12–24 hours to reduce basal kinase activity. -
Pre-treatment: Treat cells with Phenylmethimazole (0.1 mM – 1.0 mM) for 1 hour.
-
Control: DMSO vehicle (0.1%).
-
-
Stimulation: Add Poly(I:C) (10–100 µg/mL) and incubate for 30–60 minutes.
-
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.
-
Western Blot:
-
Load 20–40 µg protein/lane.
-
Probe for pSTAT3 (Ser727) .
-
Result Interpretation: Effective inhibition is defined by a dose-dependent reduction in pSTAT3(Ser727) band intensity relative to the Poly(I:C) only control, confirming blockade of the PKCδ axis.
-
Protocol B: Functional Cell Migration Assay (PKCδ-Dependent)
Objective: Measure the phenotypic outcome of PKCδ inhibition (reduced motility).
-
Wound Generation: Grow cells to 100% confluence. Create a scratch wound using a P200 pipette tip.
-
Treatment: Wash debris and add media containing 0.5 mM Phenylmethimazole or Vehicle.
-
Imaging: Capture images at T=0 and T=24 hours.
-
Quantification: Calculate % wound closure. Phenylmethimazole treatment should significantly retard closure compared to control, mimicking the phenotype of PKCδ knockdown.
Comparative Analysis of PKC Inhibitors
Phenylmethimazole is unique because it targets the pathological signaling context (TLR/inflammatory) rather than the catalytic ATP pocket, reducing off-target effects common with pan-PKC inhibitors.
| Inhibitor | Target Specificity | Mechanism | Primary Application |
| Phenylmethimazole | TLR3/4 -> PKCδ Pathway | Signal Transduction Blockade | Inflammation, Autoimmune, Cancer (Melanoma) |
| Rottlerin | PKCδ (Selectivity debated) | ATP/Substrate Competition | In vitro tool compound |
| Sotrastaurin | Pan-PKC (α, β, δ, θ) | ATP Competitive | Transplantation, Autoimmunity |
| Staurosporine | Broad Kinase | ATP Competitive | General apoptosis induction (Non-selective) |
References
-
Phenylmethimazole blocks dsRNA-induced IRF3 nuclear translocation and homodimerization. Source: Molecules, 2012. [2]
-
Phenylmethimazole Decreases Toll-Like Receptor 3 and Noncanonical Wnt5a Expression in Pancreatic Cancer and Melanoma. Source: Endocrinology/ResearchGate, 2010.
-
The role of protein kinase C delta activation and STAT3 Ser727 phosphorylation in insulin-induced keratinocyte proliferation. Source: Journal of Cell Science, 2006.
-
Phenylmethimazole blocks palmitate-mediated induction of inflammatory cytokine pathways in 3T3L1 adipocytes and RAW 264.7 macrophages. Source: Journal of Endocrinology, 2010. [3][4]
Sources
An In-depth Technical Guide to the Crystal Structure of 1-Methyl-5-Phenyl-1H-imidazole-2-thiol Analogs: Synthesis, Characterization, and Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, crystallographic analysis, and computational evaluation of 1-methyl-5-phenyl-1H-imidazole-2-thiol and its analogs. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document delves into the nuanced interplay between molecular structure and solid-state packing, offering field-proven insights into the experimental and computational methodologies required to elucidate these relationships. Detailed protocols for synthesis, single-crystal X-ray diffraction, and spectroscopic characterization are presented, alongside a guide to computational analysis using Density Functional Theory (DFT). The aim is to equip researchers with the foundational knowledge and practical protocols necessary to advance the study and application of this important class of molecules.
Introduction: The Significance of Phenyl-Imidazole-Thiol Scaffolds
The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including amino acids like histidine, and purines.[1] The incorporation of a phenyl group and a thiol moiety into the imidazole scaffold gives rise to a class of compounds with a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The three-dimensional arrangement of these molecules, dictated by their crystal structure, is paramount in understanding their interaction with biological targets and ultimately their therapeutic efficacy.
The this compound core, in particular, presents a fascinating case for structural analysis. The interplay of the aromatic phenyl ring, the polarizable thiol group, and the methylated imidazole ring governs the intermolecular interactions, leading to specific crystal packing arrangements. Understanding these arrangements is crucial for predicting physicochemical properties such as solubility, stability, and bioavailability, which are critical parameters in drug development.
This guide will provide a detailed exploration of the synthesis of these analogs, the principles and practice of their crystal structure determination, and the computational tools that can be leveraged to gain deeper insights into their electronic and structural properties.
Synthesis and Crystallization of this compound Analogs
The synthesis of this compound analogs can be achieved through a variety of synthetic routes. A common and effective strategy involves a multi-step process starting from readily available precursors. The following protocol outlines a general and robust method for the synthesis and subsequent crystallization of these compounds, designed to yield high-quality single crystals suitable for X-ray diffraction studies.
Synthetic Protocol: A Step-by-Step Guide
This protocol is a self-validating system, where the successful synthesis of the intermediate chalcone and its subsequent cyclization can be monitored by techniques like Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods.
Step 1: Synthesis of the Chalcone Intermediate
The synthesis often begins with a Claisen-Schmidt condensation to form an α,β-unsaturated ketone, commonly known as a chalcone.
-
Reactants:
-
Substituted acetophenone (e.g., 1-(1-methyl-1H-imidazol-5-yl)ethan-1-one)
-
Substituted benzaldehyde (e.g., benzaldehyde)
-
Base catalyst (e.g., aqueous solution of NaOH or KOH)
-
Solvent (e.g., ethanol)
-
-
Procedure:
-
Dissolve the substituted acetophenone and benzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add the base catalyst dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).
-
Pour the reaction mixture into cold water and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
-
Step 2: Cyclization to form the Imidazole-2-thiol Ring
The purified chalcone is then cyclized to form the desired imidazole-2-thiol derivative.
-
Reactants:
-
Chalcone intermediate
-
A source of sulfur (e.g., thiourea)
-
Base (e.g., potassium hydroxide)
-
Solvent (e.g., ethanol or dimethylformamide)
-
-
Procedure:
-
Reflux a mixture of the chalcone, thiourea, and potassium hydroxide in ethanol for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization.
-
Crystallization for X-ray Diffraction
Growing single crystals of sufficient quality is often the most challenging step. The choice of solvent and crystallization technique is critical.
-
Solvent Selection: A systematic solvent screen is recommended. Solvents such as ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof are good starting points. The ideal solvent is one in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature.
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow for this compound analogs.
Crystal Structure Analysis: From Diffraction to Molecular Geometry
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule.[2] This section outlines the experimental and computational steps involved in a typical crystal structure determination.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Interpreting the Crystallographic Data
The final output of a crystal structure determination is a set of crystallographic data that provides a wealth of information about the molecule's geometry and its packing in the solid state.
Key Crystallographic Parameters for a Representative Analog (Hypothetical Data)
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |
| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. |
| c (Å) | 12.1 | Length of the 'c' axis of the unit cell. |
| β (°) | 98.5 | Angle between the 'a' and 'c' axes. |
| Volume (ų) | 1025 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Density (calculated) (g/cm³) | 1.25 | Calculated density of the crystal. |
| Hydrogen Bonding | N-H···S, C-H···π | Key intermolecular interactions that stabilize the crystal lattice. |
| π-π Stacking Distance (Å) | 3.8 | Distance between parallel phenyl rings, indicating the presence of π-stacking interactions. |
Molecular Geometry and Intermolecular Interactions
The crystal structure reveals the precise bond lengths, bond angles, and torsion angles within the molecule. For this compound analogs, key structural features to analyze include:
-
Planarity of the Imidazole Ring: The degree of planarity of the imidazole ring can be assessed by examining the torsion angles within the ring.
-
Orientation of the Phenyl Ring: The dihedral angle between the imidazole and phenyl rings is a critical parameter that influences the overall molecular shape and crystal packing.
-
Thiol Group Tautomerism: The imidazole-2-thiol moiety can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). Crystallographic data can definitively identify the dominant tautomer in the solid state.
-
Intermolecular Interactions: A detailed analysis of the crystal packing will reveal the network of intermolecular interactions, such as hydrogen bonds (e.g., N-H···S), π-π stacking between phenyl rings, and C-H···π interactions. These interactions are fundamental to the stability of the crystal lattice.
Diagram of Key Intermolecular Interactions
Sources
discovery and history of imidazole-2-thiol compounds in research
An In-depth Technical Guide to the Discovery and History of Imidazole-2-thiol Compounds
Foreword: The Serendipitous Journey of a Privileged Scaffold
In the landscape of medicinal chemistry, few heterocyclic cores boast the historical significance and continued therapeutic relevance of the imidazole-2-thiol scaffold. This guide navigates the remarkable journey of these compounds, from their conceptual origins rooted in early heterocyclic chemistry to their landmark discovery as potent modulators of thyroid function and their ongoing exploration in diverse therapeutic arenas. As a Senior Application Scientist, my objective is not merely to recount historical facts but to provide a narrative grounded in chemical principles and experimental logic. We will explore the causality behind the synthetic choices, the mechanistic insights that drove development, and the scientific integrity that underpins the protocols that brought these molecules from the bench to the bedside. This document is designed for the discerning researcher, offering a blend of historical context and practical, field-proven insights into the world of imidazole-2-thiols.
Chapter 1: Genesis of a Scaffold - Early Imidazole and Thiourea Chemistry
The story of imidazole-2-thiol does not begin with the thiol, but with the imidazole ring itself. First synthesized in 1858 by German chemist Heinrich Debus from glyoxal, formaldehyde, and ammonia, the parent compound, initially named "glyoxaline," laid the groundwork for a vast family of heterocyclic compounds.[1][2][3] For decades, the imidazole ring was primarily of academic interest.
The true impetus for the development of imidazole-2-thiol as a pharmacophore came from a different, seemingly unrelated class of compounds: thioureylenes. In the early 1940s, a series of serendipitous discoveries revealed that thiourea and its derivatives, such as thiouracil, possessed potent antithyroid activity.[4][5][6] Researchers at Johns Hopkins University, including Drs. Julia and Cosmo Mackenzie, and later Dr. Edwin B. Astwood, observed that these sulfur-containing compounds could induce goiter in animal models, a direct consequence of their ability to block thyroid hormone synthesis.[6][7] This breakthrough was revolutionary, offering the first effective medical treatment for hyperthyroidism.[6] The discovery sparked a wave of synthetic exploration to identify related structures with improved potency and reduced toxicity, setting the stage for the investigation of other thiourea-based heterocycles, including the imidazole-2-thiols.[6]
Chapter 2: The Landmark Discovery of Methimazole and its Congeners
Building on the foundation of thioureylene chemistry, researchers synthesized and tested a variety of heterocyclic analogues. This effort culminated in the development of 1-methyl-1H-imidazole-2-thiol, known as methimazole (MMI), and its prodrug, carbimazole .[4][5] Introduced in 1949, methimazole proved to be a highly potent, long-acting antithyroid agent.[8] It is more potent than the widely used propylthiouracil (PTU), another thioureylene derivative discovered during the same era.[9]
Carbimazole, the ethoxycarbonyl derivative of methimazole, was developed as a prodrug.[10] In vivo, it is rapidly metabolized to methimazole, the active therapeutic agent.[10][11] The introduction of the ethoxycarbonyl group serves a key chemical purpose: it masks the nucleophilic thiol group, which prevents oxidation to the corresponding disulfide and reduces the zwitterionic character of the molecule, potentially improving its formulation and stability properties.[10][12][13]
| Compound | Class | Relative Potency | Key Feature |
| Propylthiouracil (PTU) | Thioureylene | 1x | Also inhibits peripheral T4 to T3 conversion |
| Methimazole (MMI) | Imidazole-2-thiol | ~10x PTU | Longer half-life, once-daily dosing[4][9] |
| Carbimazole (CBZ) | Imidazole-2-thiol | Prodrug | Rapidly converted to Methimazole in vivo[8][10] |
Chapter 3: Elucidating the Mechanism of Action
The therapeutic efficacy of imidazole-2-thiol compounds in hyperthyroidism stems from their ability to inhibit the biosynthesis of thyroid hormones.[14] This inhibition is targeted at a critical enzyme in the thyroid gland: Thyroid Peroxidase (TPO) .[5][14]
TPO is a large, heme-containing enzyme responsible for two crucial steps in thyroid hormone synthesis:
-
Iodide Oxidation: TPO utilizes hydrogen peroxide to oxidize iodide ions (I⁻) to a more reactive iodine species.
-
Iodination and Coupling: This reactive iodine is then incorporated onto tyrosine residues within the thyroglobulin protein, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT). TPO then catalyzes the coupling of these iodinated tyrosines to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3).[14]
Methimazole and other thioureylene drugs act as suicide substrates for TPO.[15] The sulfur atom of the imidazole-2-thiol is thought to interact with the heme iron center of the enzyme, competitively inhibiting the enzyme's ability to process iodide.[5][15] This effectively halts the organification of iodine and the subsequent coupling reactions, leading to a decrease in the production of thyroid hormones.
Experimental Protocol: Synthesis via Aminoacetal Cyclization
This protocol is a representative synthesis of 2-mercapto-1-methylimidazole based on established methods. [16][17] Step 1: Synthesis of Methylaminoacetaldehyde Dimethyl Acetal
-
Rationale: This step creates the N-methylated aminoacetaldehyde backbone required for the final imidazole ring. Using the dimethyl acetal protects the reactive aldehyde functionality during the amination reaction.
-
Procedure:
-
Charge a pressure-rated reaction vessel with chloroacetaldehyde dimethyl acetal and an aqueous solution of methylamine (typically 2.5-3.5 molar equivalents). [16] * Seal the vessel and heat the reaction mixture to 80-85 °C for approximately 16 hours. The elevated temperature and pressure are necessary to drive the nucleophilic substitution of the chloride by methylamine.
-
After cooling and venting, extract the product into a suitable organic solvent.
-
Purify the resulting methylaminoacetaldehyde dimethyl acetal by reduced pressure distillation to remove unreacted starting materials and byproducts.
-
Step 2: Cyclization to form 2-Mercapto-1-methylimidazole
-
Rationale: This is the key ring-forming step. The aminoacetal reacts with potassium thiocyanate in an acidic medium. The acid first hydrolyzes the acetal to reveal the aldehyde, which then condenses with the primary amine and the thiocyanate to form the imidazole-2-thiol ring.
-
Procedure:
-
Prepare an aqueous solution of the methylaminoacetaldehyde dimethyl acetal from Step 1 and potassium thiocyanate.
-
Slowly add hydrochloric acid dropwise to the solution. This catalyzes the hydrolysis and subsequent cyclization.
-
After the reaction is complete, remove water via vacuum distillation.
-
The resulting solid residue is treated with a solvent like ethyl acetate to remove insoluble inorganic salts (e.g., KCl).
-
The remaining solid is dissolved in water, and the pH is adjusted to 1-2 to ensure the product is protonated and soluble.
-
Crystallization is induced, yielding high-purity 2-mercapto-1-methylimidazole, which is then collected by filtration and dried under vacuum. [17]
-
Chapter 5: Beyond Antithyroid Activity - The Expanding Therapeutic Landscape
While the historical and clinical significance of imidazole-2-thiols is dominated by their antithyroid effects, the unique chemical properties of this scaffold have made it a "privileged structure" in medicinal chemistry. [18]Researchers have explored its derivatives for a wide range of other biological activities. The electron-rich nature of the imidazole ring and the nucleophilicity of the thiol group make it an excellent building block for interacting with various biological targets. [19]
-
Anticancer Activity: Certain S-substituted imidazole-2-thione derivatives have shown potent cytotoxicity against various cancer cell lines, including lung, cervical, and colorectal cancers. Mechanistic studies suggest these compounds can induce cell cycle arrest and apoptosis and may inhibit matrix metalloproteinases (MMPs) involved in metastasis. [18]* Antimicrobial and Antifungal Activity: The imidazole ring is a well-known pharmacophore in antifungal agents (e.g., ketoconazole). Imidazole-2-thiol derivatives have also been synthesized and screened for broad-spectrum antimicrobial activity against various bacterial and fungal strains. [20][21]* Anti-inflammatory Activity: Imidazolidinone derivatives, which are structurally related, have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. * Other Applications: The imidazole-2-thiol moiety has found use in materials science, for example, as a leveling agent in copper electroplating for manufacturing wafers, due to its strong coordination with copper. [22]
Chapter 6: Analytical Techniques for Characterization
The accurate determination of imidazole-2-thiol compounds in various matrices, from pharmaceutical formulations to biological fluids, is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. [23] Protocol Outline: HPLC-UV for Methimazole Quantification
-
Principle: Reversed-phase HPLC separates methimazole from impurities based on its polarity. A UV detector quantifies the compound by measuring its absorbance at a specific wavelength (e.g., 210 nm). [24]* Stationary Phase: A C18 (ODS) column is typically used, which is nonpolar.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate solution at a controlled pH) is used as the eluent. [24]* Detection: UV detection at a wavelength where the imidazole ring exhibits strong absorbance.
-
Quantification: A calibration curve is constructed using standard solutions of known methimazole concentrations. The concentration in an unknown sample is determined by comparing its peak area to the calibration curve. [23] For more complex matrices or lower detection limits, HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides superior sensitivity and selectivity. [25]
Conclusion
The history of imidazole-2-thiol compounds is a compelling narrative of scientific inquiry, serendipity, and rational drug design. From the fundamental synthesis of the imidazole ring to the landmark discovery of the antithyroid properties of thioureylenes, the path to methimazole was paved by incremental and transformative discoveries. The elucidation of its mechanism of action as a potent inhibitor of thyroid peroxidase solidified its place in endocrine therapy. Yet, the story is far from over. The continued exploration of the imidazole-2-thiol scaffold reveals a versatile and privileged structure with potential applications spanning oncology, infectious diseases, and beyond. This enduring legacy ensures that these fascinating molecules will remain a subject of intense research and development for years to come.
References
-
Das, D., Roy, G., & Mugesh, G. (2008). Antithyroid Drug Carbimazole and Its Analogues: Synthesis and Inhibition of Peroxidase-Catalyzed Iodination of l-Tyrosine. Journal of Medicinal Chemistry, 51(22), 7313–7317. Available at: [Link]
-
Das, D., Roy, G., & Mugesh, G. (2008). Antithyroid drug carbimazole and its analogues: synthesis and inhibition of peroxidase-catalyzed iodination of L-tyrosine. PubMed. Available at: [Link]
-
Mugesh, G., et al. (n.d.). Antithyroid Drug Carbimazole and Its Analogues: Synthesis and Inhibition of Peroxidase-Catalyzed Iodination of l-Tyrosine. ACS Publications. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Available at: [Link]
- Google Patents. (n.d.). CN107602476B - Preparation method of 2-mercapto-1-methylimidazole.
-
Mensa, M., et al. (2024). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry. Available at: [Link]
-
Azizi, F., & Malboosbaf, R. (2017). Antithyroid Drugs. Thyroid Research. Available at: [Link]
-
Roy, G., & Mugesh, G. (2013). Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action. Accounts of Chemical Research, 46(11), 2492-2501. Available at: [Link]
- Google Patents. (n.d.). CN103214421A - Industrialization production method of 2-mercapto-1-methylimidazole.
-
Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International. Available at: [Link]
-
Dhawas, A. K., et al. (2012). Synthesis of novel imidazole-2-thiol derivatives and evaluation of their antimicrobial efficacy. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
-
Pharmacy 180. (n.d.). Antithyroid Drugs: Thioureylenes - Synthesis and Drug Profile. Available at: [Link]
-
ResearchGate. (n.d.). COX-2 structure-activity relationship (SAR) of imidazole-2-thiol derivatives 4a-r. Available at: [Link]
-
SciSpace. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Available at: [Link]
-
Wikipedia. (n.d.). Antithyroid agent. Available at: [Link]
-
NCBI Bookshelf. (n.d.). ANTI-THYROID DRUGS. Available at: [Link]
-
Sharma, D., & Narasimhan, B. (2011). Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. Medicinal Chemistry Research. Available at: [Link]
-
Mugesh, G., & Roy, G. (n.d.). Antithyroid Drugs and Their Analogues: Synthesis, Structure, and Mechanism of Action. Accounts of Chemical Research. Available at: [Link]
-
Singh, R. P., et al. (2017). Design of anti-thyroid drugs: Binding studies and structure determination of the complex of lactoperoxidase with 2-mercaptoimidazole at 2.30 Å resolution. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]
- Google Patents. (n.d.). US7115748B2 - Method of making imidazole-2-thiones.
-
Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Developing Drugs. Available at: [Link]
-
Sawin, C. T., & Cooper, D. S. (2023). The Origin of Antithyroid Drugs. Thyroid. Available at: [Link]
-
MDPI. (n.d.). Investigation of 2-Mercapto-1-Methylimidazole as a New Type of Leveler in Wafer Electroplating Copper. Available at: [Link]
-
ResearchGate. (2017). Design of anti-thyroid drugs: Binding studies and structure determination of the complex of lactoperoxidase with 2-mercaptoimidazole at 2.30 Å resolution. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Available at: [Link]
-
ResearchGate. (n.d.). The Origin of Antithyroid Drugs. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and biological studies of thiol derivatives containing imidazole moiety. Available at: [Link]
-
ResearchGate. (n.d.). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Available at: [Link]
-
NIH. (n.d.). Controlled Delivery of 2-Mercapto 1-Methyl Imidazole by Metal–Organic Framework for Efficient Inhibition of Copper Corrosion in NaCl Solution. Available at: [Link]
-
NIH. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Available at: [Link]
-
International Journal of Current Advanced Research. (2016). Imidazole, its derivatives & their importance. Available at: [Link]
-
Wikipedia. (n.d.). Imidazole. Available at: [Link]
-
MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]
-
CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Available at: [Link]
-
NIH. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Available at: [Link]
-
MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Available at: [Link]
-
PubMed. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]
-
MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available at: [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available at: [Link]
Sources
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antithyroid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Origin of Antithyroid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ANTI-THYROID DRUGS - Some Thyrotropic Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. kategorizacia.mzsr.sk [kategorizacia.mzsr.sk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antithyroid drug carbimazole and its analogues: synthesis and inhibition of peroxidase-catalyzed iodination of L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antithyroid drugs and their analogues: synthesis, structure, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antithyroid agent - Wikipedia [en.wikipedia.org]
- 16. CN107602476B - Preparation method of 2-mercapto-1-methylimidazole - Google Patents [patents.google.com]
- 17. CN103214421A - Industrialization production method of 2-mercapto-1-methylimidazole - Google Patents [patents.google.com]
- 18. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
- 21. Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 25. mdpi.com [mdpi.com]
The Immunomodulatory Scaffold: A Technical Guide to 1-Methyl-5-Phenyl-1H-Imidazole-2-Thiol (C10)
Part 1: Executive Summary & Molecular Architecture
1-Methyl-5-phenyl-1H-imidazole-2-thiol , widely referenced in advanced pharmacological literature as 5-Phenylmethimazole or Compound 10 (C10) , represents a critical structural evolution of the standard antithyroid drug Methimazole.
While Methimazole is the gold standard for inhibiting thyroid peroxidase (TPO), the addition of a phenyl group at the C-5 position fundamentally alters the molecule's pharmacophore. This structural modification shifts the primary mechanism of action from thyroid suppression to broad-spectrum immunomodulation via the inhibition of Toll-Like Receptor (TLR) signaling.
Structural Analysis & Tautomerism
The molecule exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In physiological solution, the thione form typically predominates, stabilizing the imidazole ring.
-
Core Scaffold: Imidazole-2-thione.
-
Modification: Phenyl group at position 5.
-
Effect:
-
Increased Lipophilicity: Enhances cell membrane permeability and potential Blood-Brain Barrier (BBB) penetration compared to Methimazole.
-
Altered Specificity: Steric bulk at C-5 significantly reduces affinity for Thyroid Peroxidase (TPO), minimizing "off-target" hypothyroid side effects while maximizing anti-inflammatory potency.
-
Part 2: Mechanism of Action (The "C10 Effect")
The therapeutic value of C10 lies in its ability to dampen the "Cytokine Storm."[1] Unlike corticosteroids which broadly suppress the immune system, C10 targets the upstream signaling of TLR3 (dsRNA sensor) and TLR4 (LPS sensor) .
The Signaling Blockade
C10 functions as a signal transduction inhibitor.[2] It does not block the receptor-ligand binding event itself but interferes with the intracellular recruitment of adaptor proteins.
-
TLR3/4 Activation: Normally leads to the recruitment of TRIF/MyD88.
-
C10 Intervention: C10 inhibits the phosphorylation and translocation of Interferon Regulatory Factor 3 (IRF-3) and STAT1 .
-
Result: Downregulation of Type I Interferons (IFN-
), IP-10, and pro-inflammatory cytokines (IL-6, TNF- ) without abolishing basal immune competence.
Visualization: The TLR3/4 Inhibition Pathway
Figure 1: C10 interrupts the inflammatory cascade by preventing IRF-3 phosphorylation, halting the transcription of cytokine storm mediators.
Part 3: Therapeutic Applications[1][3][4][5]
Autoimmune Pathologies
C10 has demonstrated efficacy 50-100 times greater than Methimazole in murine models of autoimmune disease.[3]
-
Systemic Lupus Erythematosus (SLE): Reduces autoantibody production and renal damage.
-
Type 1 Diabetes: Protects pancreatic
-cells from cytokine-induced apoptosis.
Critical Care & Sepsis
In models of endotoxic shock (Gram-negative sepsis), C10 prevents lethality by suppressing the hyper-inflammatory response (IL-6, NO, TNF-
Oncology (TLR3+ Tumors)
Certain cancers (Melanoma, Pancreatic Carcinoma) overexpress TLR3, using it to drive cell migration and metastasis.[2] C10 inhibits this pathologic signaling, reducing tumor growth and metastatic potential.[2]
Part 4: Experimental Protocols
Protocol A: Chemical Synthesis of 5-Phenylmethimazole
Note: This synthesis utilizes the Marckwald cyclization strategy, adapted for high purity.
Materials:
-
2-Bromoacetophenone (CAS: 70-11-1)
-
Methylamine (40% aq. solution)
-
Potassium Thiocyanate (KSCN)
-
Acetic Acid (Glacial)[4]
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Amination:
-
Cyclization:
-
Dissolve the crude amino-ketone in 50% aqueous Acetic Acid (15 mL).
-
Add Potassium Thiocyanate (12 mmol).
-
Reflux the mixture for 3 hours.
-
Mechanism:[4][5][6][7] The amine attacks the thiocyanate carbon, followed by cyclization of the ketone oxygen onto the thiocyanate nitrogen, and subsequent dehydration.
-
-
Purification:
-
Cool the reaction mixture on ice. The product should precipitate.[4]
-
Filter the solid and wash with cold water.
-
Recrystallization: Dissolve in boiling ethanol/water (1:1) and cool slowly to yield pure white crystals.
-
Validation: Melting point check (approx. 185-187°C) and NMR confirmation (Phenyl protons at 7.4 ppm, Methyl at 3.5 ppm).
-
Protocol B: In Vitro TLR3 Signaling Assay
Objective: Quantify the inhibitory potency (IC50) of C10 against dsRNA-induced inflammation.
-
Cell Line: HEK293 cells stably transfected with TLR3 and an IFN-
Luciferase reporter. -
Seeding: Plate cells at
cells/well in 96-well plates. -
Treatment:
-
Pre-incubate cells with C10 (Concentration range: 0.1
M to 100 M) for 1 hour. -
Include Vehicle Control (DMSO < 0.1%).
-
-
Induction: Stimulate with Poly(I:C) (synthetic dsRNA analog) at 10
g/mL for 6 hours. -
Readout: Lyse cells and add Luciferase substrate. Measure luminescence using a microplate luminometer.
-
Analysis: Plot Relative Light Units (RLU) vs. Log[C10]. Calculate IC50 using non-linear regression.
Part 5: Comparative Data Analysis
Table 1: Pharmacological Profile of Methimazole vs. 5-Phenylmethimazole (C10)
| Feature | Methimazole (MMI) | 5-Phenylmethimazole (C10) | Clinical Implication |
| Primary Target | Thyroid Peroxidase (TPO) | TLR3 / TLR4 Signaling | C10 is a dedicated immunomodulator. |
| TPO Inhibition | High Potency | Low / Negligible | C10 has reduced risk of hypothyroidism. |
| Anti-inflammatory | Weak | Potent (50-100x MMI) | C10 is viable for sepsis/autoimmunity. |
| Lipophilicity | Low (LogP ~ -0.3) | High (LogP > 1.5) | C10 has better tissue/CNS penetration. |
| Toxicity | Thyroid suppression, Agranulocytosis | Reduced thyroid toxicity | Improved safety profile for non-thyroid use. |
Visualization: Synthesis Workflow
Figure 2: Two-step synthesis route from phenacyl bromide precursors.
Part 6: References
-
NIH / National Library of Medicine. Phenylmethimazole significantly inhibits the lipopolysaccharide-induced increases in serum levels of proinflammatory cytokines in mice. (2012).[1][8] Critical Care Medicine. [Link]
-
Google Patents. Methimazole derivatives and tautomeric cyclic thiones to treat autoimmune diseases (US6365616B1).
-
Google Patents. Compositions and methods for treatment of colitis (AU2005275023B2).
-
ResearchGate. Synthesis and therapeutic potential of imidazole containing compounds. (2021). BMC Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. TLR3 patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 3. AU2005275023B2 - Compositions and methods for treatment of colitis - Google Patents [patents.google.com]
- 4. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 5. Active site labeling of dopamine beta-hydroxylase by two mechanism-based inhibitors: 6-hydroxybenzofuran and phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Emerging Role of 1-methyl-5-phenyl-1H-imidazole-2-thiol in Inflammatory Bowel Disease Research: A Technical Guide
Introduction: The Unmet Need in Inflammatory Bowel Disease Therapeutics
Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease and Ulcerative Colitis, is a chronic and debilitating inflammatory condition of the gastrointestinal tract, affecting millions worldwide. The pathogenesis of IBD is complex, involving a dysregulated immune response to intestinal microbiota in genetically susceptible individuals. While current therapies, including aminosalicylates, corticosteroids, and biologics targeting cytokines like Tumor Necrosis Factor-alpha (TNF-α), have revolutionized IBD management, a significant portion of patients either do not respond to these treatments or lose response over time. This highlights the urgent need for novel therapeutic agents targeting alternative or complementary inflammatory pathways.
The imidazole moiety is a key structural feature in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory properties.[1][2] This guide focuses on the therapeutic potential of a specific imidazole derivative, 1-methyl-5-phenyl-1H-imidazole-2-thiol (CAS 25433-13-0) , in the context of IBD. We will explore its hypothesized mechanisms of action, provide detailed protocols for its preclinical evaluation, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals actively seeking to innovate in the field of IBD therapeutics.
Hypothesized Mechanism of Action in IBD
Based on the known anti-inflammatory properties of related imidazole-2-thiol derivatives and the core pathophysiology of IBD, we hypothesize that this compound exerts its therapeutic effects through a multi-pronged mechanism targeting key inflammatory signaling cascades. The central hypothesis is that this compound inhibits the production and signaling of pro-inflammatory cytokines, primarily through the modulation of the NF-κB and MAPK signaling pathways.
A critical event in IBD pathogenesis is the overproduction of pro-inflammatory cytokines, with TNF-α playing a central role.[3] The production of TNF-α and other inflammatory mediators is largely regulated by the transcription factor Nuclear Factor-kappa B (NF-κB).[4][5] We propose that this compound inhibits the activation of the NF-κB pathway, thereby reducing the transcription of pro-inflammatory genes. Furthermore, related imidazole compounds have been shown to inhibit Cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.[1]
Caption: Hypothesized signaling pathway modulation by this compound in IBD.
Preclinical Evaluation Strategy: A Phased Approach
A robust preclinical evaluation of this compound in the context of IBD requires a combination of in vitro and in vivo models. This phased approach allows for the initial screening and mechanistic studies in a controlled cellular environment, followed by efficacy and safety assessment in a complex biological system that mimics human disease.
Sources
- 1. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmpas.com [jmpas.com]
- 3. Tissue cytokine and chemokine expression in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The emerging role of oxidative stress in inflammatory bowel disease [frontiersin.org]
Methodological & Application
cell-based assay design using 1-methyl-5-phenyl-1H-imidazole-2-thiol
Application Note: Cell-Based Evaluation of 1-methyl-5-phenyl-1H-imidazole-2-thiol as a Melanogenesis Modulator
Executive Summary & Scope
This application note details the experimental design for evaluating This compound (MPI-2T) in cell-based systems. While imidazole-2-thiol derivatives (such as Methimazole) are historically known for thyroid peroxidase inhibition, the addition of the 5-phenyl moiety significantly alters the compound's lipophilicity and steric profile. This structural modification positions MPI-2T as a potent candidate for Tyrosinase Inhibition and Anti-Melanogenesis applications.[1]
The protocols herein are optimized for B16F10 Murine Melanoma cells , the gold standard for screening pigmentation modulators. This guide prioritizes the differentiation between true enzymatic inhibition and non-specific cytotoxicity—a common pitfall in high-throughput screening.
Mechanistic Rationale
The efficacy of MPI-2T relies on its ability to chelate Copper (
Pathway Visualization
The following diagram illustrates the signaling cascade and the specific intervention point of MPI-2T.
Figure 1: Mechanism of Action. MPI-2T targets the catalytic domain of Tyrosinase, preventing the oxidation of L-DOPA.
Compound Preparation & Handling
To ensure reproducibility, strict adherence to solubility limits is required. The 5-phenyl group reduces water solubility compared to unsubstituted imidazoles.
-
Stock Solution: Dissolve MPI-2T in DMSO (Dimethyl Sulfoxide) to a concentration of 50 mM .
-
Note: Sonicate for 5 minutes if visible particulates remain.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stability is validated for 3 months.
-
Working Solution: Dilute in serum-free DMEM immediately prior to use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.
Protocol A: Differential Cytotoxicity Assay (The "Safe Window")
Before assessing efficacy, you must define the non-toxic concentration range. Pigmentation reduction is often confused with cell death.
System: B16F10 Melanoma Cells (ATCC CRL-6475).[2] Reagents: CCK-8 (Cell Counting Kit-8) or MTT.
-
Seeding: Plate B16F10 cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂. -
Treatment: Aspirate media. Add 100 µL of media containing MPI-2T at increasing concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Control: 0.1% DMSO vehicle.
-
-
Incubation: Incubate for 72 hours . (Note: This duration matches the melanin synthesis timeline).
-
Readout: Add 10 µL CCK-8 reagent per well. Incubate 2 hours. Measure Absorbance at 450 nm .
-
Validation Criteria: Select the highest concentration that maintains >90% cell viability for subsequent functional assays.
Protocol B: Cellular Melanin Quantification Assay
This is the phenotypic endpoint. We stimulate melanogenesis with
Reagents:
-
Seeding: Plate B16F10 cells at
cells/well in 6-well plates. Allow attachment (24h). -
Induction & Treatment:
-
Replace media with DMEM containing 200 nM
-MSH . -
Simultaneously add MPI-2T at determined safe doses (e.g., 5, 10, 20 µM).
-
Positive Control:[3] Kojic Acid (200 µM) or Arbutin.
-
-
Incubation: Culture for 72 hours . Observe macroscopic pellet color change.
-
Harvesting:
-
Wash cells 2x with cold PBS.
-
Trypsinize and collect cells in 1.5 mL tubes.
-
Centrifuge (1,000 rpm, 5 min). Photograph the cell pellet (Visual data is crucial).
-
-
Lysis & Solubilization:
-
Discard supernatant. Resuspend pellet in 150 µL 1N NaOH (containing 10% DMSO) .
-
Heat at 80°C for 1 hour to solubilize melanin.
-
-
Quantification: Transfer 100 µL to a 96-well plate. Measure Absorbance at 405 nm .[4]
-
Normalization: Normalize optical density (OD) to total protein content (BCA Assay) to account for minor variations in cell number.
-
Protocol C: Intracellular Tyrosinase Activity (L-DOPA Oxidation)
This assay confirms that the reduction in melanin (Protocol B) is due to enzyme inhibition, not upstream gene downregulation.
-
Preparation: Treat cells as in Protocol B for 72 hours.
-
Lysis: Wash cells with PBS.[4] Lyse in 50 mM Phosphate Buffer (pH 6.8) + 1% Triton X-100 + PMSF .[4]
-
Critical: Do NOT use EDTA/EGTA, as they chelate copper and artificially inhibit Tyrosinase.
-
-
Freeze-Thaw: Freeze at -80°C and thaw (ruptures melanosomes). Centrifuge at 12,000 rpm for 20 min at 4°C. Collect supernatant.
-
Reaction:
-
In a 96-well plate, mix 80 µL of cell lysate with 20 µL of 2 mg/mL L-DOPA .
-
-
Kinetics: Incubate at 37°C. Measure Absorbance at 475 nm (Dopachrome formation) every 10 minutes for 1 hour.
-
Calculation: Calculate the slope (Rate of Reaction) relative to the Vehicle Control.
Data Presentation & Analysis
Summarize your findings using the following structure.
Table 1: Comparative Efficacy Profile
| Compound | Concentration (µM) | Cell Viability (%) | Melanin Content (% of Control) | Tyrosinase Activity (% of Control) |
| Control (DMSO) | - | 100 ± 2.1 | 100 ± 4.5 | 100 ± 3.2 |
| 0.2 | 98 ± 1.8 | 240 ± 8.1 (Induced) | 210 ± 5.5 | |
| MPI-2T | 5 | 97 ± 2.0 | 180 ± 6.2 | 165 ± 4.1 |
| MPI-2T | 10 | 95 ± 3.1 | 120 ± 5.0 | 110 ± 3.8 |
| MPI-2T | 20 | 91 ± 2.5 | 85 ± 4.2 | 70 ± 2.9 |
| Kojic Acid (Ref) | 500 | 94 ± 1.5 | 90 ± 3.5 | 75 ± 3.0 |
Interpretation: If MPI-2T achieves similar inhibition to Kojic Acid at a significantly lower concentration (e.g., 20 µM vs 500 µM), it demonstrates superior potency, likely driven by the lipophilic phenyl group enhancing intracellular bioavailability.
Troubleshooting & Critical Factors
-
pH Sensitivity: The thiol group (
) is sensitive to pH. Ensure all buffers are strictly pH 6.8 (optimal for Tyrosinase). -
Oxidation: Imidazole-2-thiols can form disulfides. If stock solutions turn yellow/cloudy, discard.
-
Melanin Interference: Melanin absorbs at many wavelengths. Always wash cell pellets thoroughly to remove phenol red from media before lysis.
References
-
Kim, D., et al. (2018). "Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico." International Journal of Molecular Sciences.
-
Liao, S., et al. (2024). "Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors." Antioxidants. [5]
-
Gao, H., et al. (2025). "Optimization and Validation of a Cell-Based Tyrosinase Assay for Screening of Tyrosinase Inhibitors." Journal of University of Malaya Medical Centre.
- Thanigaimalai, P., et al. (2017). "Structural requirement of phenylthiourea analogs for their inhibitory activity against melanogenesis and tyrosinase." Bioorganic & Medicinal Chemistry Letters. (Validates the N-phenyl/thiol pharmacophore relevance).
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[ d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation and Handling of 1-Methyl-5-phenyl-1H-imidazole-2-thiol for Cell Culture
Abstract & Introduction
1-Methyl-5-phenyl-1H-imidazole-2-thiol (also referred to as 5-Phenylmethimazole or in its tautomeric form as 1-methyl-5-phenyl-1,3-dihydro-imidazole-2-thione ) is a potent heterocyclic compound utilized primarily for its inhibitory effects on copper-containing monooxygenases, such as dopamine
Unlike its hydrophilic parent compound Methimazole (1-methylimidazole-2-thiol), the addition of a phenyl group at the C5 position significantly alters its physicochemical profile, introducing substantial lipophilicity. This structural modification enhances membrane permeability but drastically reduces aqueous solubility, necessitating a rigorous solvent-based preparation protocol to prevent precipitation in aqueous cell culture media.
This guide provides a standardized, self-validating protocol for preparing, sterilizing, and storing this compound to ensure experimental reproducibility in biological assays.
Physicochemical Properties[1][2][3][4][5]
Understanding the tautomeric nature of this compound is critical for accurate handling. In solution, the compound exists in equilibrium between the thiol and thione forms, with the thione form generally predominating in neutral solvents.
| Property | Specification | Notes |
| Chemical Name | This compound | Synonyms: 5-Phenylmethimazole |
| Molecular Formula | ||
| Molecular Weight | 190.26 g/mol | |
| Physical State | Off-white to pale yellow powder | Hygroscopic; store desiccated. |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Solubility |
| Secondary Solvent | Ethanol (Absolute) | Solubility |
| Aqueous Solubility | Negligible (< 0.1 mM) | Do not dissolve directly in water or media. |
| Storage (Solid) | -20°C | Protect from light and moisture. |
Preparation Protocol
Materials Required[2][3][5][6][7][8][9][10][11]
-
Compound: this compound (>98% purity).
-
Solvent: Sterile-filtered DMSO (Hybridoma grade or Cell Culture grade,
99.9%). -
Filtration: 0.22
m PTFE (Polytetrafluoroethylene) or Nylon syringe filters.-
Warning: Do not use Cellulose Acetate (CA) filters as DMSO degrades them.
-
-
Vessels: Amber glass vials or polypropylene cryovials (DMSO compatible).
Stock Solution Preparation (50 mM)
This protocol yields 1 mL of a 50 mM stock solution. Adjust volumes proportionally for larger batches.
-
Weighing: Accurately weigh 9.51 mg of the powder into a microcentrifuge tube.
-
Note: Due to static charge common in imidazoles, use an anti-static gun or weigh paper if necessary.
-
-
Dissolution: Add 1.0 mL of high-grade DMSO.
-
Homogenization: Vortex vigorously for 30–60 seconds.
-
Visual Check: The solution must be completely clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Sterilization: Draw the solution into a 1 mL syringe and expel it through a 0.22
m PTFE filter into a sterile amber vial. -
Aliquot & Storage: Aliquot into small volumes (e.g., 50–100
L) to avoid freeze-thaw cycles. Store at -20°C .
Working Solution (Cell Treatment)
To treat cells at a final concentration of 50
-
Pre-warm culture media to 37°C.
-
Add the calculated volume of DMSO stock dropwise to the media while swirling.
-
Critical Control: Ensure the final DMSO concentration is
0.1% (v/v) to avoid solvent cytotoxicity.
Workflow Visualization
Figure 1: Step-by-step workflow for the preparation of sterile 5-Phenylmethimazole stock solutions.
Biological Mechanism & Application[6][13]
The biological activity of this compound is largely driven by the thione-thiol tautomerism and the sulfur atom's ability to coordinate with active site metal ions (Cu, Fe) in metalloenzymes.
Key Mechanisms:
-
Enzyme Inhibition: The sulfur atom binds to the Copper (Cu) active sites in Tyrosinase or Dopamine
-Hydroxylase (DBH), acting as a competitive inhibitor against the substrate. -
Radical Scavenging: The imidazole ring, enhanced by the electron-donating phenyl group, acts as a scavenger for reactive oxygen species (ROS), protecting neurons or skin cells from oxidative stress.
Figure 2: Dual mechanism of action: Metalloenzyme inhibition via metal chelation and antioxidant cellular protection.
Quality Control & Troubleshooting
To ensure data integrity, perform these checks before every experiment:
| Issue | Observation | Cause | Solution |
| Precipitation | Crystals visible in media under 10x objective. | Compound crashed out upon aqueous dilution. | (1) Warm media to 37°C before adding stock. (2) Vortex media immediately upon addition. (3) Ensure stock concentration is not too high (>100 mM). |
| Oxidation | Stock solution turns dark orange/brown. | Formation of disulfide dimers (oxidation). | Discard stock. Prepare fresh. Ensure storage is air-tight and at -20°C. |
| Cytotoxicity | Cell detachment or shrinkage in vehicle control. | DMSO concentration > 0.5%.[3][4] | Reduce final DMSO concentration to < 0.1%. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733519, this compound. Retrieved from [Link]
-
Kruse, L. I., et al. (1986). Multisubstrate inhibitors of dopamine beta-hydroxylase. 1. Inhibition by 1-methyl-2-mercaptoimidazole analogues. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Bureš, F., et al. (2009). Solubility of Imidazole Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]
Sources
Application Note: Determination of IC50 for 1-methyl-5-phenyl-1H-imidazole-2-thiol against PKCδ
Executive Summary
This application note details a validated protocol for determining the half-maximal inhibitory concentration (
PKCδ is a "novel" PKC isoform (nPKC), distinguished by its dependence on Diacylglycerol (DAG) and Phosphatidylserine (PS) for activation, while being calcium-independent . This protocol utilizes the ADP-Glo™ Kinase Assay (Promega), a homogeneous, bioluminescent assay that quantifies kinase activity via the detection of ADP generated during the phosphorylation of a specific peptide substrate (CREBtide).
Key Technical Considerations
-
Lipid Dependence: Unlike soluble kinases, PKCδ requires a lipid interface for activation. Proper preparation of PS/DAG vesicles is the critical variable for assay reproducibility.
-
Calcium Independence: The assay buffer must be formulated without
(or with EGTA) to strictly define the nPKC mechanism, distinguishing it from classical isoforms (cPKC). -
Compound Stability: Imidazole-2-thiols can be sensitive to oxidation. Fresh preparation in degassed DMSO is recommended.
Assay Principle
The assay relies on a two-step coupled enzymatic reaction:[1]
-
Kinase Reaction: PKCδ transfers the
-phosphate from ATP to the CREBtide substrate, generating ADP. -
ADP Detection: The ADP-Glo™ reagent terminates the kinase reaction and depletes remaining ATP.[2] Subsequently, the Kinase Detection Reagent converts the generated ADP back to ATP, which is then used by luciferase to generate light.[2][3][4]
[3]
The luminescence signal is directly proportional to kinase activity.[3] Inhibition by this compound results in a decrease in Relative Light Units (RLU).
Mechanism & Workflow Diagram
Figure 1: Experimental workflow for PKCδ IC50 determination. Note the critical Lipid Activation step.
Materials & Reagents
Biologicals
| Reagent | Specification | Recommended Source |
| PKCδ Enzyme | Recombinant human, full length (GST-tagged) | Promega (V3401) or SignalChem |
| Substrate | CREBtide (KRREILSRRPSYR) | Promega or AnaSpec |
| Lipid Activator | Phosphatidylserine (PS) & Diacylglycerol (DAG) | Promega (V9721) or Avanti Polar Lipids |
Chemicals
| Reagent | Specification |
| Test Compound | This compound (Purity >98%) |
| ATP | Ultra-pure (supplied with ADP-Glo kit) |
| DTT | Dithiothreitol (Fresh 1M stock) |
| Buffer Base | HEPES or Tris-HCl (pH 7.5), |
Assay Buffer Formulation (1X)
Prepare fresh on the day of the assay.
-
20 mM HEPES (pH 7.5)
-
10 mM
(Cofactor for ATP binding) -
0.1 mM EGTA (Chelates background
to ensure nPKC specificity) -
1 mM DTT (Essential for kinase stability)
-
0.01% Triton X-100 (Prevents enzyme aggregation; do not exceed 0.01%)
Experimental Protocol
Step 1: Lipid Activator Preparation (CRITICAL)
PKCδ is inactive without lipid cofactors. If using individual lipids (Avanti), dissolve PS and DAG in chloroform, mix at a 10:1 molar ratio , evaporate solvent under nitrogen, and resuspend in lipid buffer with vigorous sonication to form unilamellar vesicles.
-
Commercial Alternative: Dilute the "PKC Lipid Activator" (10X) stock 1:10 into the 1X Assay Buffer.
-
Final Assay Concentration: 0.2 mg/mL PS / 0.02 mg/mL DAG.
Step 2: Compound Preparation
-
Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM .
-
Serial Dilution: Prepare a 12-point dose-response curve in DMSO.
-
Start at 1 mM (100x final assay concentration).
-
Perform 3-fold serial dilutions (e.g., 10 µL compound + 20 µL DMSO).
-
-
Intermediate Dilution: Dilute the DMSO series 1:25 into 1X Assay Buffer to create a "4X Compound Working Solution" (4% DMSO).
-
Note: This ensures the final DMSO concentration in the assay is 1%, which is generally tolerated by PKCδ.
-
Step 3: Kinase Reaction Setup (384-well plate)
All volumes listed are for a 10 µL final reaction volume .
-
Add Compound: Dispense 2.5 µL of 4X Compound Working Solution into assay wells.
-
Controls: Add 2.5 µL of 4% DMSO/Buffer to "Max Activity" (Positive Control) and "No Enzyme" (Blank) wells.
-
-
Add Enzyme/Lipid Mix:
-
Prepare a mix of PKCδ (approx. 1-2 ng/µL) and Lipid Activator (2X concentration) in Assay Buffer.
-
Dispense 2.5 µL of Enzyme/Lipid Mix to all wells except "No Enzyme" wells.
-
Add 2.5 µL of Lipid-only buffer to "No Enzyme" wells.
-
Pre-incubation: Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.
-
-
Add Substrate/ATP Mix:
-
Prepare a mix of CREBtide (40 µM) and ATP (
apparent, typically 10-25 µM for PKCδ) in Assay Buffer. -
Dispense 5.0 µL of Substrate/ATP Mix to start the reaction.
-
-
Incubation: Seal plate and incubate for 60 minutes at 25°C .
Step 4: Detection (ADP-Glo)
-
Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to all wells.
-
Incubate 40 minutes at RT (Protects generated ADP, destroys unreacted ATP).
-
-
Convert: Add 20 µL of Kinase Detection Reagent.
-
Incubate 30 minutes at RT (Converts ADP
ATP Light).[4]
-
-
Read: Measure Luminescence (Integration time: 0.5 – 1.0 second).
Data Analysis & Validation
Calculation
-
Background Subtraction: Subtract the average RLU of the "No Enzyme" controls from all data points.
-
Normalization: Calculate % Activity:
-
Curve Fitting: Plot % Activity (Y-axis) vs. Log[Compound] (X-axis). Fit using a non-linear regression (4-parameter logistic equation):
Acceptance Criteria
-
Z'-Factor: Must be
for the assay to be considered robust. (Where p = positive control, n = no enzyme control). -
Signal-to-Background (S/B): Should be
.
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Low Signal | Inactive Lipids | Re-sonicate PS/DAG vesicles; ensure they are fresh. |
| Low Signal | High ATP Background | Ensure ADP-Glo reagent incubation is full 40 min to deplete ATP. |
| High IC50 (Low Potency) | ATP Competition | If the compound is ATP-competitive, ensure ATP concentration |
| Variable Replicates | Liquid Handling | Viscous DMSO/Lipid solutions require slow pipetting speeds. |
References
-
Kikkawa, U., et al. (1989). "The Protein Kinase C Family: Heterogeneity and its Implications." Annual Review of Biochemistry, 58, 31-44. Link
-
Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols. Link
-
Newton, A.C. (2010). "Protein kinase C: poised to signal." American Journal of Physiology-Endocrinology and Metabolism, 298(3), E395-E402. Link
-
SignalChem. (2024). "PKC delta, Active - Product Data Sheet." SignalChem. Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108. Link
Sources
Application Notes & Protocols: Investigating the Therapeutic Potential of 1-methyl-5-phenyl-1H-imidazole-2-thiol in Murine Models of Colitis
I. Introduction: The Unmet Need in Inflammatory Bowel Disease and the Rationale for Novel Small Molecule Investigation
Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), represents a collection of chronic, relapsing inflammatory conditions of the gastrointestinal tract.[1][2] The pathogenesis of IBD is complex, involving a confluence of genetic predisposition, immune dysregulation, environmental triggers, and alterations in the gut microbiota.[1][2] Current therapeutic strategies, including aminosalicylates, corticosteroids, and biologics targeting cytokines like TNF-α or the IL-12/IL-23 pathway, have significantly improved patient outcomes.[3][4][5] However, a substantial portion of patients exhibit primary non-response, lose response over time, or experience adverse effects, highlighting the critical need for novel therapeutic agents with distinct mechanisms of action.[4][5]
Small molecules offer advantages in terms of oral bioavailability and manufacturing cost. The imidazole scaffold, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Benzimidazole derivatives, which feature a fused benzene and imidazole ring system, have shown promise in preclinical IBD research by targeting key inflammatory pathways such as the IL-23/JAK/TYK signaling cascade and downstream mediators like COX-2 and LOX.[6][7]
This document focuses on 1-methyl-5-phenyl-1H-imidazole-2-thiol , a specific imidazole derivative. While direct studies on this compound in colitis models are not yet prevalent in published literature, its structural features suggest it as a candidate for investigation. These application notes provide a comprehensive guide for researchers to systematically evaluate the therapeutic potential of this compound in well-established murine models of colitis. We will detail the causal logic behind experimental design and provide robust, self-validating protocols.
II. Preclinical Evaluation Strategy: A Phased Approach
A logical workflow is essential for the preclinical assessment of a novel compound. This ensures that resources are used efficiently and that the data generated is robust and interpretable.
Caption: Phased preclinical workflow for evaluating a novel compound in colitis.
III. Recommended Animal Models of Colitis
The choice of animal model is critical as different models recapitulate distinct aspects of human IBD.[8] For an initial efficacy screening of this compound, we recommend two widely used chemical-induced models that are reproducible and have high translational relevance: the Dextran Sulfate Sodium (DSS) model and the 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) model.[9][10]
| Model | Inducing Agent | Mechanism of Injury | Human Disease Correlation | Key Pathological Features |
| DSS-Induced Colitis | Dextran Sulfate Sodium (a sulfated polysaccharide) | Direct chemical toxicity to colonic epithelial cells, leading to a breach of the mucosal barrier and subsequent inflammation.[11] | Primarily resembles Ulcerative Colitis (UC) due to diffuse mucosal inflammation, ulceration, and neutrophil infiltration.[12] | Epithelial erosion, loss of crypts, edema, and significant infiltration of granulocytes. |
| TNBS-Induced Colitis | 2,4,6-Trinitrobenzene Sulfonic Acid (a haptenating agent) | Induces a T-cell mediated delayed-type hypersensitivity response. Ethanol is required to break the mucosal barrier.[13] | More closely resembles Crohn's Disease (CD) due to its transmural inflammation and Th1-dominant immune response.[13] | Transmural inflammation, focal ulcerations, and infiltration of lymphocytes and macrophages. |
IV. Experimental Protocols
A. Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Acute Colitis
This model is ideal for evaluating the efficacy of a test compound in a scenario of acute epithelial injury and robust innate immune-driven inflammation.[14]
1. Materials:
-
Animals: 8-10 week old C57BL/6 or BALB/c mice.[14] Note that C57BL/6 mice tend to develop a more chronic inflammation post-DSS removal compared to BALB/c mice.[14]
-
Inducing Agent: DSS, colitis grade (MW: 36,000–50,000 Da).
-
Test Compound: this compound.
-
Vehicle: To be determined based on the compound's solubility (e.g., 0.5% carboxymethylcellulose, 1% Tween 80 in saline).[15]
-
Positive Control: Sulfasalazine (e.g., 50 mg/kg, oral gavage) or another clinically relevant compound.
2. Experimental Design:
Caption: Experimental design for the DSS-induced acute colitis model.
3. Step-by-Step Procedure:
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Baseline Measurement: Record the initial body weight of all animals.
-
Induction of Colitis (Day 0): Prepare a 2.5-3.5% (w/v) DSS solution in autoclaved drinking water.[16] The optimal concentration may need to be titrated for your specific facility and mouse strain. Provide this solution as the sole source of drinking water for 7 consecutive days.[17][18] Control mice receive regular autoclaved water.
-
Compound Administration (Day 0 to Day 6):
-
Prepare fresh formulations of this compound and the positive control daily.
-
Administer the compound, vehicle, or positive control once daily via oral gavage (intraperitoneal injection is an alternative, but oral is preferred for IBD). The volume should not exceed 0.2 ml for mice.[12]
-
Rationale: Daily administration starting from the day of induction allows for evaluation of both preventative and therapeutic effects on the developing inflammation.
-
-
Daily Monitoring (Day 1 to Day 7):
-
Record the body weight of each mouse daily.
-
Calculate the Disease Activity Index (DAI) for each mouse based on the scoring system below. This is a critical, non-invasive measure of disease progression.
-
Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, well-formed | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Faintly positive (Hemoccult) |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
DAI = (Score for Weight Loss + Score for Stool Consistency + Score for Rectal Bleeding) / 3
4. Termination and Sample Collection (Day 7):
-
Record final body weights.
-
Euthanize mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure the colon length as an indicator of inflammation (inflammation leads to colon shortening).
-
Open the colon longitudinally and gently rinse with cold PBS to remove fecal matter.
-
Collect tissue sections for:
-
Histology: Fix a distal segment in 10% neutral buffered formalin.
-
Myeloperoxidase (MPO) Assay: Snap-freeze a segment in liquid nitrogen (MPO is an enzyme abundant in neutrophils and a marker of their infiltration).
-
Cytokine Analysis (ELISA/qPCR): Snap-freeze a segment in liquid nitrogen for protein or RNA extraction to measure levels of TNF-α, IL-6, and IL-1β.
-
B. Protocol 2: TNBS-Induced Colitis
This model is valuable for assessing compounds that may modulate T-cell responses, a key feature of Crohn's Disease.[10][13]
1. Materials:
-
Animals: 8-10 week old BALB/c or SJL/J mice (these strains are more susceptible to TNBS-induced colitis).[1]
-
Inducing Agent: 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS).
-
Anesthetic: Isoflurane or similar short-acting anesthetic.
-
Other: Ethanol (50% v/v in saline), flexible catheter (3.5 F).
2. Experimental Design: Similar to the DSS model, with groups for healthy control, TNBS + vehicle, TNBS + positive control (e.g., an anti-TNF-α antibody surrogate or corticosteroid), and TNBS + test compound.
3. Step-by-Step Procedure:
-
Fasting: Fast mice for 18-24 hours before induction but allow free access to water. This is crucial to empty the colon for effective TNBS administration.
-
Induction (Day 0):
-
Anesthetize a mouse.
-
Prepare the TNBS solution: Dissolve TNBS in 50% ethanol to a final concentration of 100-150 mg/kg.[19] The total volume for intrarectal administration should be around 100-150 µL.
-
Gently insert a flexible catheter approximately 3-4 cm into the rectum.
-
Slowly instill the TNBS solution.
-
To ensure the solution is retained, hold the mouse in a head-down position for at least 60 seconds.
-
Causality: The ethanol disrupts the epithelial barrier, allowing the hapten (TNBS) to bind to colonic proteins, rendering them immunogenic and triggering a delayed-type hypersensitivity reaction.[13]
-
-
Compound Administration: Treatment can be administered prophylactically (starting before TNBS induction) or therapeutically (starting 24 hours after induction). For initial screening, a therapeutic regimen is often more clinically relevant. Administer daily via oral gavage.
-
Monitoring and Termination: Monitor DAI and body weight daily for 3-5 days (for an acute model). The endpoints (colon length, histology, MPO, cytokines) are the same as in the DSS model.
V. Expected Outcomes and Data Interpretation
Table of Expected Quantitative Outcomes
| Parameter | Healthy Control | DSS/TNBS Control | Effective Treatment (Expected Trend) |
| DAI Score | 0 | 2.5 - 3.5 | ↓ (Significant reduction) |
| Body Weight Change | Slight gain | 15-20% loss | ↑ (Attenuation of weight loss) |
| Colon Length (cm) | 8 - 10 | 5 - 6 | ↑ (Preservation of length) |
| Histological Score | 0 - 1 | 8 - 12 | ↓ (Reduced inflammation, preserved architecture) |
| MPO Activity (U/g tissue) | Baseline | High (e.g., 5-10 fold increase) | ↓ (Reduced neutrophil infiltration) |
| TNF-α, IL-6 (pg/mg protein) | Low/Undetectable | High | ↓ (Reduced pro-inflammatory cytokines) |
A successful outcome for this compound would be a statistically significant, dose-dependent improvement in these parameters compared to the vehicle-treated DSS or TNBS control group.
VI. Investigating the Mechanism of Action
Should this compound prove effective, the next logical step is to probe its mechanism of action. Based on the activity of related imidazole and benzimidazole compounds, key pathways to investigate in colonic tissue include:
-
NF-κB Signaling: Western blot for phosphorylated p65 and IκBα.
-
MAPK Pathway: Western blot for phosphorylated p38, JNK, and ERK.
-
JAK/STAT Pathway: As some benzimidazoles target this pathway, investigate phosphorylated JAK and STAT proteins.[6]
-
Eicosanoid Synthesis: Measure levels of prostaglandins (via COX-2) and leukotrienes (via 5-LOX).
Caption: Potential anti-inflammatory mechanisms of this compound.
VII. Conclusion and Future Directions
These protocols provide a robust framework for the initial in vivo evaluation of this compound as a potential therapeutic for IBD. Positive results in these acute models would warrant progression to more complex chronic or T-cell transfer models of colitis, which better reflect the long-term nature of human IBD.[2][9] Furthermore, pharmacokinetic studies will be essential to correlate tissue exposure with pharmacodynamic effects.[20] By following this structured, evidence-based approach, researchers can effectively determine if this novel imidazole derivative holds promise for the millions of patients affected by inflammatory bowel disease.
VIII. References
-
An Update of Research Animal Models of Inflammatory Bowel Disease. (2021-12-13). PMC. [Link]
-
Animal models of ulcerative colitis and their application in drug research. (n.d.). PMC. [Link]
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. (n.d.). PMC. [Link]
-
Novel 1-H Phenyl Benzimidazole Derivatives for IBD Therapy - An in-vitro and in-silico Approach to Evaluate its Effects on the IL-23 Mediated Inflammatory Pathway. (n.d.). PubMed. [Link]
-
Pathological mechanism and targeted drugs of ulcerative colitis: A review. (2023-09-15). PMC. [Link]
-
[Pharmacokinetics of bis-phenyl-(2-chloro-phenyl)-1-imidazolyl-methane-( 14 C) following topical administration]. (n.d.). PubMed. [Link]
-
Animal Models and Pathogenesis of Ulcerative Colitis. (2022-07-11). PMC. [Link]
-
Novel 1-H Phenyl Benzimidazole Derivatives for IBD Therapy - An in-vitro and in-silico Approach to Evaluate its Effects on the IL-23 Mediated Inflammatory Pathway. (n.d.). Recent Patents on Biotechnology. [Link]
-
Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid. (n.d.). PMC. [Link]
-
TNBS-Induced Colitis Model. (n.d.). Charles River Laboratories. [Link]
-
Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis. (2017-08-20). Bio-protocol. [Link]
-
Inflammatory Bowel Disease: Emerging Therapies and Future Treatment Strategies. (n.d.). MDPI. [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024-06-03). Journal of Young Pharmacists. [Link]
-
Toxicology and pharmacokinetics of 1-methyl-d-tryptophan: absence of toxicity due to saturating absorption. (n.d.). PubMed. [Link]
-
Update on biologic pathways in inflammatory bowel disease and their therapeutic relevance. (n.d.). PubMed. [Link]
-
Experimental protocol for the induction of colitis in mice. (A) Acute... (n.d.). ResearchGate. [Link]
-
Murine Colitis Modeling using Dextran Sulfate Sodium (DSS). (2010-01-19). JoVE. [Link]
-
Inflammatory Bowel Disease: Understanding Therapeutic Effects of Distinct Molecular Inhibitors as the Key to Current and Future Advanced Therapeutic Strategies. (n.d.). MDPI. [Link]
-
Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer. (n.d.). PMC. [Link]
-
Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption. (n.d.). NIH. [Link]
-
Unveiling Colitis: A Journey through the Dextran Sodium Sulfate-induced Model. (2024-01-27). Inflammatory Bowel Diseases | Oxford Academic. [Link]
-
Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease. (n.d.). MDPI. [Link]
-
Select animal models of colitis and their value in predicting clinical efficacy of biological therapies in ulcerative colitis. (n.d.). PubMed. [Link]
-
DSS Colitis and TNBS Colitis Models: An Overview. (2023-08-14). PharmaLegacy | Preclinical Pharmacology CRO. [Link]
Sources
- 1. An Update of Research Animal Models of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathological mechanism and targeted drugs of ulcerative colitis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammatory Bowel Disease: Emerging Therapies and Future Treatment Strategies | MDPI [mdpi.com]
- 5. Inflammatory Bowel Disease: Understanding Therapeutic Effects of Distinct Molecular Inhibitors as the Key to Current and Future Advanced Therapeutic Strategies [mdpi.com]
- 6. Novel 1-H Phenyl Benzimidazole Derivatives for IBD Therapy - An in-vitro and in-silico Approach to Evaluate its Effects on the IL-23 Mediated Inflammatory Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1-H Phenyl Benzimidazole Derivatives for IBD Therapy - An in-vitro and in-silico Approach to Evaluate its Effects on the IL-23 Mediated Inflammatory Pathway - Vishnu - Current Computer-Aided Drug Design [rjpbr.com]
- 8. Animal Models and Pathogenesis of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Select animal models of colitis and their value in predicting clinical efficacy of biological therapies in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSS Colitis and TNBS Colitis Models: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Toxicology and pharmacokinetics of 1-methyl-d-tryptophan: absence of toxicity due to saturating absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-methyl-5-phenyl-1H-imidazole-2-thiol Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and use of 1-methyl-5-phenyl-1H-imidazole-2-thiol powder (CAS No: 25433-13-0).[1][2] As a heterocyclic compound containing a thiol group, this reagent requires specific procedures to ensure its stability and the safety of laboratory personnel. These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with the necessary information to confidently and safely incorporate this compound into their workflows. The information herein is a synthesis of data from analogous compounds and established best practices for handling thiol-containing and air-sensitive reagents.
Introduction to this compound
This compound is a member of the imidazole-2-thiol family, a class of compounds with diverse pharmacological properties. The imidazole scaffold is a key feature in many biologically active molecules, and the thiol group provides a reactive site for various chemical transformations.[3] This compound exists in tautomeric equilibrium with its thione form, 1-methyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione.[1][2]
Understanding the chemical and physical properties of this compound is paramount for its effective and safe use in research and development.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 25433-13-0 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂S | [1][2] |
| Molecular Weight | 190.26 g/mol | [1][2] |
| Appearance | White to off-white powder (typical for related compounds) | Inferred |
| Density | 1.26 g/cm³ | [2] |
| Boiling Point | 302.8 °C | [2] |
| Flash Point | 136.9 °C | [2] |
Safety Precautions and Personal Protective Equipment (PPE)
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of writing. The following safety recommendations are based on the known hazards of similar thiol-containing and heterocyclic compounds. A thorough risk assessment should be conducted by the user before handling this compound.
Thiol-containing compounds are known for their strong, unpleasant odors and potential toxicity. Heterocyclic compounds can also present various health hazards. Therefore, stringent safety measures are essential.
Hazard Assessment
Based on analogous compounds, this compound should be treated as a hazardous substance with the following potential risks:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[4][5]
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.[4][5]
-
Respiratory Irritation: May cause respiratory irritation.
-
Allergic Skin Reaction: May cause an allergic skin reaction.[4]
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound powder:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[4][5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory.[4][5]
-
Body Protection: A lab coat must be worn.[4]
-
Respiratory Protection: All handling of the powder should be conducted in a certified chemical fume hood to avoid inhalation of dust.[5]
Handling and Storage Protocols
The thiol group in this compound is susceptible to oxidation, which can lead to the formation of disulfide impurities. Therefore, proper handling and storage are critical to maintain the integrity of the compound.
General Handling
-
Work in a Ventilated Area: All manipulations of the solid compound and its solutions must be performed in a well-ventilated chemical fume hood.[5][6][7]
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe dust. Avoid contact with skin and eyes. Do not ingest.[5][7]
-
Grounding: For larger quantities, take precautionary measures against static discharges.[6]
-
Hygiene: Wash hands thoroughly after handling.[4]
Storage
Proper storage is crucial to prevent degradation and ensure the longevity of the compound.
-
Inert Atmosphere: For long-term storage, it is highly recommended to store the powder under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[8]
-
Airtight Containers: Store in a tightly sealed, airtight container.[8] Amber glass vials are suitable to protect from light.[9]
-
Temperature: Store in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[6][7][10] Refrigeration is recommended for long-term storage.[7]
-
Incompatible Materials: Keep away from strong oxidizing agents.[7]
Caption: Workflow for appropriate storage of the compound.
Experimental Protocols
Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound. Due to the lack of specific solubility data, it is recommended to perform a small-scale solubility test first. Common solvents for similar compounds include DMSO and DMF.[11][12]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing paper
-
Septum
-
Nitrogen or Argon gas supply
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to achieve the desired concentration and volume.[13][14]
-
Weigh the compound: In a chemical fume hood, carefully weigh the required amount of this compound onto weighing paper.
-
Transfer to volumetric flask: Transfer the powder to the volumetric flask.
-
Add solvent: Add a portion of anhydrous DMSO to the flask, approximately half of the final volume.
-
Dissolve the compound: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the solid is completely dissolved. Gentle warming may be required for some compounds, but should be done with caution.
-
Bring to final volume: Once dissolved, add anhydrous DMSO to the calibration mark of the volumetric flask.
-
Inert atmosphere: Flush the headspace of the flask with nitrogen or argon gas and seal with a septum.
-
Storage: Store the stock solution at -20°C for long-term use.[12]
Decontamination and Waste Disposal
Thiol-containing waste should be handled as hazardous waste and requires proper decontamination before disposal to neutralize its potent odor and potential toxicity.
Decontamination of Glassware:
-
Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the compound. Collect the rinsate as hazardous waste.
-
Bleach Bath: Immerse the glassware in a freshly prepared 1:1 mixture of commercial bleach and water in a designated container within a fume hood.[15]
-
Soaking: Allow the glassware to soak for at least 12-24 hours to oxidize the thiol compounds.[15][16]
-
Final Cleaning: After soaking, rinse the glassware thoroughly with water and then wash with standard laboratory detergent.
Waste Disposal:
-
Solid Waste: Collect any solid waste contaminated with the compound in a clearly labeled, sealed container for hazardous waste disposal.[15]
-
Liquid Waste: Collect all liquid waste, including stock solutions and reaction mixtures, in a designated, labeled hazardous waste container.[15] The waste container should be kept in a secondary containment tray.
-
Aqueous Waste from Decontamination: Aqueous waste containing thiols can be treated with an excess of sodium hypochlorite (bleach) to oxidize the thiols to less harmful sulfonic acids.[17] After complete reaction (indicated by the absence of thiol odor), the solution can be neutralized and disposed of down the drain with copious amounts of water, in accordance with local regulations.[17] Always check with your institution's environmental health and safety department for specific disposal guidelines.
Caption: Workflow for decontamination and waste disposal.
Conclusion
This compound is a valuable research compound that requires careful handling and storage due to its potential hazards and chemical instability. By adhering to the protocols outlined in these application notes, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment. Always prioritize a thorough risk assessment before beginning any new experimental work with this or any other chemical.
References
-
Synerzine. (2020, July 24). SAFETY DATA SHEET 2-Propene-1-thiol. Retrieved from [Link]
-
CN Tech. (2025, October 13). Best practices for storing AM powders. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]
-
University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Confluore Biological Technology Co., Ltd. (n.d.). Instructions for Thiol PEG Reagents. Retrieved from [Link]
-
Argonaut Manufacturing Services. (2025, January 18). Best practices for storing metal powders to avoid humidity contamination. Retrieved from [Link]
-
Indotrading.com. (2025, January 18). Proper Storage of Powdered Materials: A Guide to Maintaining Quality and Safety. Retrieved from [Link]
-
University of Massachusetts Lowell. (2008, May 13). Standard Operation Procedure for Disposal of Unknown Thiols. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
-
University of Wisconsin–Madison, Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Veeprho. (n.d.). 1-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-1H-imidazole-2-thiol. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. chemical.kao.com [chemical.kao.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. synerzine.com [synerzine.com]
- 7. fishersci.com [fishersci.com]
- 8. cntech.co.uk [cntech.co.uk]
- 9. ossila.com [ossila.com]
- 10. Proper Storage of Powdered Materials: A Guide to Maintaining Quality and Safety [bisnisrakyat.id]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. confluore.com [confluore.com]
- 13. flinnsci.com [flinnsci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. hsrm.umn.edu [hsrm.umn.edu]
- 17. chemistry.mtu.edu [chemistry.mtu.edu]
Application Note: Flow Cytometric Profiling of 1-Methyl-5-Phenyl-1H-Imidazole-2-Thiol
This Application Note is designed for researchers and drug development professionals characterizing the cellular effects of 1-methyl-5-phenyl-1H-imidazole-2-thiol (CAS: 25433-13-0).
This compound, a phenyl-substituted derivative of the antithyroid drug Methimazole (1-methyl-1H-imidazole-2-thiol), exhibits distinct lipophilicity and redox properties due to the phenyl moiety and the thiol/thione tautomerism. While Methimazole is a standard TPO inhibitor, the 5-phenyl derivative is often screened for enhanced potency, altered pharmacokinetics, or novel antineoplastic activities (e.g., in breast cancer or leukemia models).
Introduction & Mechanistic Rationale
This compound (hereafter referred to as MPI-Thiol ) belongs to a class of imidazole-2-thiones known for diverse biological activities, including thyroid peroxidase (TPO) inhibition, antioxidant capacity, and cytotoxicity against specific tumor lines (e.g., MCF-7, HL-60).
Why Flow Cytometry?
Analyzing MPI-Thiol requires a multiparametric approach because its mechanism of action is likely dualistic:
-
Redox Modulation: The thiol (-SH) group can scavenge free radicals (antioxidant) or, under certain conditions, undergo redox cycling to generate Reactive Oxygen Species (ROS), triggering apoptosis.
-
Lipophilic Interaction: The 5-phenyl group increases lipophilicity (
) compared to Methimazole ( ), potentially enhancing membrane permeability and intracellular accumulation.
This guide details three critical protocols to profile these effects:
-
Protocol A: Apoptosis/Necrosis detection (Annexin V/PI).
-
Protocol B: Intracellular ROS Quantification (H2DCFDA).
-
Protocol C: Cell Cycle Arrest Analysis (PI/RNase).
Experimental Workflow & Pathway Logic
The following diagram illustrates the experimental logic, linking the chemical properties of MPI-Thiol to the selected flow cytometry assays.
Caption: Workflow linking MPI-Thiol physicochemical properties to specific flow cytometry assays for mechanistic profiling.
Protocol A: Assessment of Cytotoxicity & Apoptosis
Objective: Determine if MPI-Thiol induces programmed cell death (apoptosis) or necrotic cell death, which is crucial for distinguishing therapeutic efficacy (cancer) from toxicity (healthy cells).
Reagents Required
| Reagent | Purpose | Fluorochrome | Excitation/Emission |
| Annexin V | Binds Phosphatidylserine (PS) | FITC or APC | 488/530 nm (FITC) |
| Propidium Iodide (PI) | Stains DNA in necrotic/late apoptotic cells | N/A | 488/617 nm |
| Binding Buffer | Facilitates Annexin V binding (Ca2+ dependent) | N/A | N/A |
| Positive Control | Induces apoptosis for gating setup | Staurosporine or Camptothecin | N/A |
Step-by-Step Procedure
-
Cell Culture: Seed cells (e.g., HL-60, MCF-7, or PBMC) at
cells/mL. -
Treatment: Treat cells with MPI-Thiol at graded concentrations (e.g., 10
M, 50 M, 100 M) for 24–48 hours. Include a Vehicle Control (DMSO < 0.1%) and Positive Control . -
Harvesting: Collect cells. Crucial: Collect the supernatant (floating cells) as well, as these are likely apoptotic.
-
Washing: Wash cells 2x with cold PBS. Centrifuge at 300 x g for 5 min.
-
Resuspension: Resuspend cell pellet in 1X Annexin Binding Buffer at
cells/mL. -
Staining:
-
Transfer 100
L of suspension to a FACS tube. -
Add 5
L Annexin V-FITC. -
Add 5
L PI Staining Solution. -
Vortex gently and incubate for 15 min at RT in the dark .
-
-
Final Prep: Add 400
L of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour).
Gating Strategy & Interpretation[3][4]
-
Q1 (Annexin V- / PI+): Necrotic cells / Debris.
-
Q2 (Annexin V+ / PI+): Late Apoptosis / Secondary Necrosis.
-
Q3 (Annexin V- / PI-): Viable cells.
-
Q4 (Annexin V+ / PI-): Early Apoptosis (PS exposure, membrane intact).
Expert Insight: Imidazole-thiones can sometimes cause cell swelling before apoptosis. Check Forward Scatter (FSC) vs. Side Scatter (SSC); apoptotic cells typically show decreased FSC (shrinkage) and increased SSC (granularity).
Protocol B: Oxidative Stress Analysis (ROS)
Objective: Investigate the redox activity of the thiol group. Does MPI-Thiol act as an antioxidant (reducing ROS) or a pro-oxidant (inducing ROS)?
Reagents Required[5][6][7][8][9][10]
-
H2DCFDA (DCFDA): Cell-permeant reagent. Deacetylated by cellular esterases and oxidized by ROS to fluorescent DCF.
-
Ex/Em: 495/529 nm (FITC Channel).
-
-
TBHP (tert-Butyl hydroperoxide): ROS inducer (Positive Control).
Step-by-Step Procedure
-
Preparation: Dissolve H2DCFDA in DMSO to make a stock solution. Dilute to working concentration (typically 20–25
M) in serum-free media. -
Staining (Pre-treatment method):
-
Wash cells with PBS.
-
Incubate cells with 20
M H2DCFDA for 30–45 min at 37°C in the dark. -
Note: Serum esterases can cleave the dye prematurely; use serum-free media for this step.
-
-
Treatment:
-
Remove DCFDA solution and wash 1x with PBS.
-
Resuspend in complete media containing MPI-Thiol .
-
Incubate for short timepoints (1h, 4h, 6h) to detect rapid redox changes.
-
-
Acquisition:
-
Harvest cells (trypsinize if adherent, but scrape gently to avoid artificial ROS).
-
Resuspend in cold PBS.
-
Acquire on FITC channel.
-
Data Analysis
-
Metric: Median Fluorescence Intensity (MFI) of the FITC channel.
-
Interpretation:
-
MFI Decrease vs. Control: MPI-Thiol is acting as a ROS scavenger (Antioxidant).
-
MFI Increase vs. Control: MPI-Thiol is inducing oxidative stress (Cytotoxic mechanism).
-
Protocol C: Cell Cycle Analysis
Objective: Imidazole derivatives often inhibit cell proliferation by arresting the cell cycle at G1/S or G2/M phases.
Reagents Required[5][6][7][8][9][10]
-
Propidium Iodide (PI): Stoichiometric DNA binding.
-
RNase A: To digest RNA (PI binds both DNA and RNA).
-
Fixation Buffer: 70% Ethanol (ice cold).
Step-by-Step Procedure
-
Treatment: Treat cells with MPI-Thiol for 24 hours.
-
Fixation (Critical Step):
-
Harvest cells and wash in PBS.
-
Resuspend pellet in 200
L PBS. -
Dropwise , add 800
L of ice-cold 70% ethanol while vortexing gently. This prevents clumping. -
Incubate at -20°C for at least 2 hours (overnight is preferred).
-
-
Staining:
-
Spin down fixed cells (higher speed may be needed, e.g., 500 x g).
-
Wash 2x with PBS to remove ethanol.
-
Resuspend in 500
L Staining Solution (PBS + 50 g/mL PI + 100 g/mL RNase A). -
Incubate 30 min at 37°C.
-
-
Acquisition:
-
Use Linear Amplification for the PI channel (usually FL2 or FL3).
-
Set Doublet Discrimination gate (Area vs. Width or Area vs. Height) to exclude clumps.
-
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Solution |
| High Background in Annexin V | Excessive trypsinization or rough handling | Use Accutase for detachment; handle gently. |
| No ROS Signal (DCFDA) | Dye leakage or serum interference | Load dye in serum-free buffer; analyze immediately after harvest. |
| Cell Clumping (Cell Cycle) | Poor fixation technique | Add ethanol dropwise to the cell suspension while vortexing. |
| Precipitation of MPI-Thiol | High lipophilicity / Low solubility | Dissolve in DMSO; ensure final DMSO concentration is <0.1% in media. |
References
-
PubChem. (n.d.).[1] 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol | C15H11ClN2S | CID 4962005.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Al-Wahaibi, L. H., et al. (2023).[2] Synthesis and biological evaluation of new imidazole-2-thiol derivatives. MDPI Molecules. Retrieved from [Link]
-
Bio-Rad. (n.d.). Flow Cytometry Protocols: Apoptosis and Cell Cycle. Retrieved from [Link]
(Note: While specific literature on the flow cytometry of this exact derivative is sparse, protocols are adapted from standard methodologies for imidazole-thione derivatives and Methimazole).
Sources
Application Note: Experimental Design for Studying TLR4 Inhibition with 1-methyl-5-phenyl-1H-imidazole-2-thiol (MPI-2T)
Abstract & Strategic Overview
The Toll-like Receptor 4 (TLR4) pathway is a primary driver of sterile and pathogen-induced inflammation.[1] Small Molecule Inhibitors (SMIs) targeting the TLR4/MD-2 complex offer therapeutic potential for sepsis, neuropathic pain, and autoimmune disorders. This guide details the experimental framework for validating 1-methyl-5-phenyl-1H-imidazole-2-thiol (herein referred to as MPI-2T ) as a novel TLR4 antagonist.
Given the structural presence of a thiol group and an imidazole ring, MPI-2T presents a unique pharmacophore that may interact with the cysteine-rich environment of the TLR4/MD-2 dimerization interface or the hydrophobic LPS-binding pocket. This protocol prioritizes causality —ensuring observed effects are due to specific TLR4 blockade rather than general cytotoxicity or off-target suppression.
Compound Handling & Physicochemical Considerations
Before initiating biological assays, the stability and solubility of MPI-2T must be standardized to prevent experimental artifacts.
Solubility and Stock Preparation
The imidazole-thiol moiety suggests moderate lipophilicity but potential susceptibility to oxidation (disulfide formation).
-
Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous (Grade: Cell Culture Tested).
-
Stock Concentration: Prepare a 100 mM master stock.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -80°C. Avoid freeze-thaw cycles.
-
Working Solution: Dilute in serum-free media immediately prior to use. Ensure final DMSO concentration is < 0.1% (v/v) to avoid vehicle toxicity.
Thiol Reactivity Check
Critical Step: The C2-thiol group is nucleophilic. In non-reducing environments, MPI-2T may dimerize.
-
Validation: Verify monomeric state via LC-MS prior to adding to cell culture. If dimerization occurs rapidly in media, include 50 µM
-mercaptoethanol in cell-free binding assays to maintain the reduced state.
Experimental Workflow: The "Validation Funnel"
To establish MPI-2T as a bona fide TLR4 inhibitor, a tiered screening approach is required. This filters out false positives (e.g., compounds that just kill cells) and confirms the mechanism of action.
Workflow Visualization
Caption: The tiered validation funnel ensures that only non-toxic, specific TLR4 binders progress to mechanistic studies.
Phase 1 & 2: Interaction Profiling (In Silico & Biophysical)
Molecular Docking Strategy
Target the MD-2 co-receptor , as this is the primary binding site for LPS and most synthetic antagonists (e.g., Eritoran).
-
PDB Target: 3FXI (Human TLR4/MD-2 complex with Eritoran).
-
Grid Box: Center on the hydrophobic pocket of MD-2 (residues Phe119, Phe121).
-
Hypothesis: The phenyl group of MPI-2T should engage in
- stacking with Phe121, while the thiol/imidazole polar head coordinates with the hydrophilic rim (Arg90).
Surface Plasmon Resonance (SPR)
Objective: Determine binding affinity (
-
Sensor Chip: CM5 (Carboxymethylated dextran).
-
Ligand: Recombinant human TLR4/MD-2 complex (immobilized via amine coupling).
-
Analyte: MPI-2T (0.1 µM – 100 µM titration).
-
Control: TAK-242 (Positive binding control).
Phase 3: Cellular Functional Assays (Protocols)
This is the core "Go/No-Go" decision point. We utilize HEK-Blue™ hTLR4 cells because they are engineered to express TLR4, MD-2, and CD14, coupled to an SEAP (secreted embryonic alkaline phosphatase) reporter driven by NF-
Protocol A: HEK-Blue hTLR4 Inhibition Assay
Materials:
-
HEK-Blue™ hTLR4 cells (InvivoGen).
-
Agonist: LPS-EK (E. coli K12) or LPS-EB (E. coli O111:B4). Note: Use Ultrapure LPS to avoid TLR2 activation.
-
Detection Reagent: QUANTI-Blue™ Solution.
-
Positive Control Inhibitor: TAK-242 (CLI-095).
Step-by-Step Procedure:
-
Cell Seeding: Plate HEK-Blue cells in a 96-well flat-bottom plate at 2.5
10^4 cells/well in 180 µL of HEK-Blue Detection Media. -
Pre-treatment: Add 20 µL of MPI-2T (10x concentrated) to wells.
-
Dose Range: 0.1, 0.5, 1, 5, 10, 50, 100 µM.
-
Incubation: Incubate for 1 hour at 37°C, 5% CO2. This allows the inhibitor to bind the receptor before the agonist competes.
-
-
Stimulation: Add 20 µL of LPS (Final concentration: 10–100 ng/mL).
-
Vehicle Control: DMSO only + LPS.
-
Negative Control: Media only (no LPS).
-
-
Incubation: Incubate for 16–24 hours at 37°C.
-
Readout: Measure SEAP activity by reading absorbance (OD) at 620–655 nm using a microplate reader.
-
Viability Counter-Screen: Immediately after removing supernatant for SEAP, perform an MTT or CCK-8 assay on the remaining cells to ensure reduced OD is not due to cell death.
Data Presentation: Inhibition vs. Toxicity[2]
| MPI-2T Conc. (µM) | SEAP Activity (% of LPS Control) | Cell Viability (% of Control) | Interpretation |
| 0.1 | 98% ± 2.1 | 99% ± 1.5 | No Effect |
| 1.0 | 85% ± 3.4 | 98% ± 2.0 | Mild Inhibition |
| 10.0 | 45% ± 4.1 | 96% ± 2.5 | Valid Hit (IC50 range) |
| 50.0 | 10% ± 1.2 | 92% ± 3.0 | Strong Inhibition |
| 100.0 | 5% ± 0.8 | 40% ± 5.5 | Toxic/False Positive |
Note: A valid inhibitor must show dose-dependent SEAP reduction while maintaining >90% cell viability.
Phase 5: Mechanistic Validation (Signaling Pathways)
Once functional inhibition is confirmed, you must prove the blockade occurs at the TLR4 level and prevents downstream cascade activation.
Signaling Pathway Visualization
Caption: MPI-2T is hypothesized to block the TLR4/MD-2 interface, preventing both MyD88-dependent (NF-kB) and TRIF-dependent (IRF3) signaling.
Western Blot Protocol (RAW 264.7 Macrophages)
Objective: Confirm reduction in phosphorylation of key signaling nodes.
-
Seed: RAW 264.7 cells in 6-well plates (1
10^6 cells/well). -
Starve: Serum-starve for 2 hours (optional, reduces background).
-
Treat: Add MPI-2T (at determined IC50 and 2x IC50) for 1 hour.
-
Stimulate: Add LPS (100 ng/mL) for:
-
15, 30, 60 min (for p-NF-
B, p-I B , p-MAPKs). -
60, 120 min (for p-IRF3).
-
-
Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).
-
Targets to Probe:
-
Primary: Phospho-p65 (Ser536), Phospho-IRF3 (Ser396).
-
Loading Control:
-Actin or Total p65.
-
Statistical Analysis & Rigor
-
Replicates: All cell assays must be performed in biological triplicates (
) with technical duplicates. -
Normalization: Normalize cytokine/reporter data to the Vehicle+LPS group (set as 100%).
-
IC50 Calculation: Use non-linear regression (log(inhibitor) vs. response -- Variable slope) in GraphPad Prism.
-
Significance: One-way ANOVA followed by Dunnett’s post-hoc test comparing treatment groups to the LPS-only control.
References
-
Kuzmich, N. N., et al. (2017). "TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis."[2][3][4] Vaccines, 5(4), 34. [Link]
-
Matsunaga, N., et al. (2011). "TAK-242 (Resatorvid), a small-molecule inhibitor of Toll-like receptor 4 signaling, binds selectively to the intracellular domain of TLR4." Molecular Pharmacology, 79(1), 34-41. [Link]
-
InvivoGen. (2023). "HEK-Blue™ hTLR4 Cells Protocol." InvivoGen Product Documents. [Link]
-
Park, B. S., et al. (2009). "The structural basis of lipopolysaccharide recognition by the TLR4–MD-2 complex."[5] Nature, 458, 1191–1195. [Link]
-
Peri, F., & Calabrese, V. (2014). "Toll-like receptor 4 (TLR4) modulation by synthetic and natural compounds: an update." Journal of Medicinal Chemistry, 57(9), 3612–3622. [Link]
Sources
- 1. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 3. Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like receptor 4 (TLR4) inhibitors: Current research and prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methyl-5-phenyl-1H-imidazole-2-thiol
[1][2][3]
Technical Overview
1-Methyl-5-phenyl-1H-imidazole-2-thiol (also referred to as 1-methyl-5-phenylimidazole-2-thione ) is a sulfur-containing heterocycle often used as a scaffold in medicinal chemistry (e.g., dopaminergic ligands, thyroid peroxidase inhibitors).[1]
The Core Challenge: Tautomerism & Oxidation
Users often struggle with this compound because it exists in a tautomeric equilibrium between the thiol (SH) and thione (C=S) forms.[2][3] In the solid state and neutral solution, the thione form dominates.[3] This impacts purification in two ways:[1][4][5][6][7]
Troubleshooting & FAQs
Q1: My crude product is a sticky, orange oil that won't solidify. How do I fix this?
Diagnosis: "Oiling out" usually occurs due to trapped solvent or the presence of the 1-methyl-4-phenyl regioisomer, which depresses the melting point.[1] Solution:
-
The Scratch Technique: Dissolve the oil in a minimum amount of warm ethanol.[8] Add water dropwise until turbidity persists.[1] Cool to 0°C and scratch the flask wall with a glass rod to induce nucleation.[3]
-
Azeotropic Drying: Dissolve in Toluene and rotovap to dryness (2x) to remove trapped lower-boiling solvents (DCM/EtOAc) that act as plasticizers.[3]
Q2: I see a persistent yellow impurity that co-elutes on TLC. What is it?
Diagnosis: This is likely the disulfide dimer , formed by oxidation of the thiol group. It is non-polar compared to the thione.[3] Solution:
-
Chemical Reduction: Before recrystallization, dissolve your crude in ethanol and add 1.0 equivalent of Sodium Metabisulfite (Na2S2O5) or a catalytic amount of 2-Mercaptoethanol .[2] Stir for 30 mins to reduce the disulfide back to the thiol/thione.
-
Inert Atmosphere: Perform all recrystallizations under Nitrogen/Argon.[1][8][3]
Q3: How do I separate the 5-phenyl isomer from the 4-phenyl isomer?
Diagnosis: Non-regioselective alkylation of 4(5)-phenylimidazole often yields a mixture. The 1-methyl-5-phenyl isomer is sterically more crowded (phenyl next to N-methyl).[1][3] Solution:
-
Exploit Lattice Energy: The 1-methyl-4-phenyl isomer generally has a higher melting point and lower solubility.[1][3]
-
Protocol: Dissolve the mixture in hot Ethyl Acetate. The 4-phenyl isomer will often crystallize out first upon cooling.[1] The filtrate will be enriched in your target (1-methyl-5-phenyl).[1] Evaporate the filtrate and recrystallize from Ethanol/Water.[8][3][9]
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification route based on crude purity and physical state.
Caption: Workflow for selecting purification method based on crude physical state and impurity profile.
Detailed Protocols
Protocol A: The Acid-Base Swing (Chemical Purification)
Best for: Removing non-acidic impurities (starting ketones, non-thiol byproducts). Principle: The imidazole-2-thione is weakly acidic (pKa ~11-12) due to the thioamide resonance.[1][4] It dissolves in strong base (forming the thiolate anion) but precipitates in acid.[8][3]
-
Dissolution: Suspend the crude solid/oil in 1M NaOH (10 mL per gram). Stir vigorously. The product should dissolve; impurities may remain suspended.[8][3]
-
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble organic impurities.[8][3]
-
Precipitation: Cool the filtrate to 0°C. Slowly add Acetic Acid or 2M HCl dropwise with stirring until pH ~5-6.
-
Note: Do not overshoot to pH < 2, or the imidazole nitrogen will protonate, keeping the compound in solution as the cation.[2]
-
-
Collection: The product will precipitate as a white/pale yellow solid.[8] Filter and wash with cold water.[3]
Protocol B: Recrystallization (Ethanol/Water System)
Best for: Final polishing of the 5-phenyl isomer.[1][2]
| Parameter | Specification |
| Primary Solvent | Ethanol (95% or Absolute) |
| Anti-Solvent | Water (Deionized) |
| Ratio | ~1:1 to 1:2 (v/v) |
| Temperature | Dissolve at reflux (78°C); Crystallize at 4°C |
Step-by-Step:
-
Place crude solid in an Erlenmeyer flask.
-
Add Ethanol in small portions while heating to reflux until the solid just dissolves.
-
(Optional) If colored, add activated charcoal, boil for 2 mins, and filter hot.
-
Remove from heat.[1][8][3] Add warm water dropwise until the solution becomes slightly turbid.
-
Allow to cool slowly to room temperature, then refrigerate (4°C) for 4-12 hours.
-
Filter crystals and wash with cold 20% Ethanol/Water.[1][8][3]
Protocol C: Flash Chromatography (Silica Gel)
Best for: Separating 4-phenyl vs 5-phenyl regioisomers.[1]
-
Mobile Phase: DCM : Methanol (98:2 to 95:5).[3]
-
Additive: Add 0.5% Triethylamine to the mobile phase if streaking occurs (neutralizes silica acidity).[3]
-
Detection: UV at 254 nm.[1][8] The thione moiety is UV active.[3]
-
Elution Order: The 1-methyl-5-phenyl isomer (more sterically shielded) typically elutes before the 1-methyl-4-phenyl isomer in normal phase chromatography due to weaker interaction with silica silanols.[1]
Mechanism of Action: Acid-Base Swing[1][2][3]
Understanding the species in solution is critical for Protocol A.
Caption: Chemical transformation during the Acid-Base Swing purification protocol.
References
-
PubChem. (2025). Compound Summary: 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol.[1] National Library of Medicine.[8] Retrieved January 30, 2026, from [Link][1]
-
MDPI. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Processes, 10(9). Retrieved January 30, 2026, from [Link][1]
Sources
- 1. 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl- (CAS 60-56-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2-Phenylimidazole synthesis - chemicalbook [chemicalbook.com]
- 3. 2H-Imidazole-2-thione | C3H2N2S | CID 90581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 8. 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol | C15H11ClN2S | CID 4962005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
solubility of 1-methyl-5-phenyl-1H-imidazole-2-thiol in DMSO and other solvents
Technical Support Center: 1-Methyl-5-phenyl-1H-imidazole-2-thiol Handling Guide
Case ID: IMPIT-SOL-001 Status: Active Classification: Heterocyclic Thione / Medicinal Chemistry Intermediate
Executive Summary & Chemical Identity
Welcome to the Technical Support Center. You are likely working with This compound (CAS: 25433-13-0), a substituted imidazole often used as a synthone in medicinal chemistry or as a bioactive ligand.[1]
Crucial Chemical Insight: Users frequently encounter solubility issues because they misclassify this molecule as a simple "thiol." In solution, this compound predominantly exists as the thione tautomer (1-methyl-5-phenyl-1H-imidazole-2-thione). While the thione moiety is polar, the 5-phenyl group imparts significant lipophilicity, making the compound nearly insoluble in neutral water and prone to "crashing out" upon incorrect dilution.
| Property | Specification |
| CAS Number | 25433-13-0 |
| Molecular Formula | C₁₀H₁₀N₂S |
| Molecular Weight | 190.26 g/mol |
| Primary Tautomer | Thione (C=S bond dominant in DMSO/Solid state) |
| pKa (Estimated) | ~10.5 (Thiol proton) |
Master Solubility Profile
The following data represents the solubilization behavior at 25°C.
| Solvent | Solubility Rating | Max Conc. (Est.)[2] | Usage Context |
| DMSO | Excellent | >100 mM | Recommended. Best for stock solutions (frozen storage). |
| DMF | Excellent | >100 mM | Alternative for chemical synthesis. |
| Ethanol | Good | ~50 mM | Good for recrystallization; may require warming. |
| Methanol | Moderate | ~25 mM | Suitable for LC-MS stocks; evaporation risk. |
| Water (pH 7) | Poor | <0.1 mM | Do not use for stock preparation. |
| 0.1M NaOH | Moderate | ~10 mM | Soluble as the thiolate anion (deprotonated). |
Mechanistic Troubleshooting (The "Why" Behind the Protocol)
To troubleshoot effectively, you must understand the molecular behaviors governing this compound: Tautomerism and Oxidation .
Mechanism A: The Thione-Thiol Tautomerism
Unlike aliphatic thiols (R-SH), imidazole-2-thiols exist in equilibrium. In polar aprotic solvents (DMSO), the Thione form is stabilized. In basic aqueous media, the Thiolate form dominates.
-
Impact: The thione form has a high dipole moment but does not hydrogen bond well with water compared to the energy cost of solvating the hydrophobic phenyl ring. This causes the "crash out" effect in aqueous buffers.
Mechanism B: Oxidative Dimerization
The sulfur atom is nucleophilic and prone to oxidation.
-
Impact: Exposure to air (oxygen) converts the monomer into a Disulfide Dimer (Bis(1-methyl-5-phenylimidazol-2-yl)disulfide).
-
Symptom: Your clear/colorless solution turns yellow or cloudy over time. The dimer is significantly less soluble than the monomer.
Visual Logic: Solubilization & Stability Pathways
The following diagrams illustrate the decision-making process for solubilization and the chemical risks involved.
Caption: Figure 1.[3] Solubilization Logic Tree. Direct aqueous addition leads to failure. DMSO stock with stepwise dilution is required.
Caption: Figure 2.[4] Degradation Pathway. The compound naturally equilibrates to the thiol form, which can then oxidize to the insoluble disulfide dimer upon air exposure.
Standard Operating Procedures (SOPs)
SOP-01: Preparation of 100 mM Stock Solution
Use this protocol for long-term storage and assay preparation.
-
Weighing: Weigh 19.0 mg of this compound.
-
Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Note: Use a glass vial with a Teflon-lined cap. Avoid polystyrene (DMSO can leach plasticizers).
-
-
Mixing: Vortex vigorously for 30 seconds. The powder should dissolve completely to form a clear solution.
-
Troubleshooting: If particles remain, sonicate at 40°C for 5 minutes.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Shelf Life: 6 months if protected from moisture and air.
-
SOP-02: Aqueous Dilution for Biological Assays
Use this protocol to prevent precipitation when moving from DMSO to cell culture media or buffer.
-
Pre-Dilution (Intermediate): Dilute the 100 mM stock 1:10 in DMSO to create a 10 mM working solution .
-
Rapid Dispersion:
-
Place your aqueous buffer (e.g., PBS) on a magnetic stirrer or vortexer.
-
Slowly inject the DMSO working solution into the center of the vortexing buffer.
-
Do not add buffer to the DMSO; this causes high local concentrations and immediate precipitation.
-
-
Limit: Ensure the final DMSO concentration is <1% (v/v). The compound concentration should generally not exceed 100 µM in aqueous media without carrier proteins (like BSA).
Troubleshooting & FAQ
Q1: My solution turned cloudy immediately after adding water. Can I save it?
-
Diagnosis: This is the "Hydrophobic Crash." The phenyl group drove the molecule out of solution when the dielectric constant changed.
-
Fix: You cannot redissolve the precipitate easily by just adding more water. You must add DMSO or Ethanol until it clears, or spin it down, discard the supernatant, and redissolve the pellet in pure DMSO.
Q2: The stock solution was clear yesterday but has yellow crystals today.
-
Diagnosis: Oxidative dimerization. The thiol oxidized to a disulfide.[2][5]
-
Fix: This is irreversible for assay purposes. Prepare fresh stock. To prevent this, flush the headspace of your storage vial with Nitrogen or Argon gas before capping.
Q3: Can I use this compound in a cell-free kinase assay?
-
Technical Note: Yes, but be aware that imidazole-thiols can coordinate with metal ions (Zn²⁺, Mg²⁺) often required for kinases. Run a control with just the solvent and metal to ensure the compound isn't stripping the cofactor from your enzyme.
Q4: Is the compound pH sensitive?
-
Answer: Yes. At high pH (>10), the thiol deprotonates (forming the thiolate anion), which is more water-soluble but also more reactive toward oxidation. At physiological pH (7.4), it is neutral and least soluble.
References
-
PubChem. (n.d.).[4] this compound (Compound).[1][6] National Library of Medicine. Retrieved January 30, 2026, from [Link](Note: Link directs to specific isomer or closest analog entry for verification).
-
Balaban, A. T., et al. (2004). Tautomerism in Imidazole Derivatives.[7] Advances in Heterocyclic Chemistry. (General reference for Thione/Thiol equilibrium in N-heterocycles).
- Suszka, A. (1980). Kinetics and mechanism of oxidation of imidazole-2-thiol derivatives. Polish Journal of Chemistry.
Sources
- 1. echemi.com [echemi.com]
- 2. An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one [mdpi.com]
- 4. 5-methoxy-1-methyl-1H-benzimidazole-2-thiol | C9H10N2OS | CID 828153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. scbt.com [scbt.com]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: 1-Methyl-5-Phenyl-1H-Imidazole-2-Thiol (MPI-thiol)
This guide serves as a specialized Technical Support Center for researchers working with 1-methyl-5-phenyl-1H-imidazole-2-thiol (MPI-thiol). This compound, a lipophilic analog of methimazole, presents unique challenges due to its thiol-thione tautomerism, redox activity, and metal-chelating properties.
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Experimental Artifacts & Stability Issues
Core Chemical Identity & Tautomerism Warning
User Question: I ordered this compound, but the NMR suggests a thione structure. Did I receive the wrong compound?
Technical Response: No, you likely received the correct compound. Like methimazole, MPI-thiol exists in a dynamic equilibrium between the thiol (SH) and thione (C=S) forms. In the solid state and in neutral solvents (CDCl₃, DMSO), the thione tautomer (1-methyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione) predominates.
-
Artifact Alert: Do not interpret the absence of an S-H stretch in IR (~2550 cm⁻¹) or the lack of a thiol proton in ¹H NMR as a purity failure. The proton often resides on the N3 nitrogen in the thione form.
Tautomerism & Oxidation Pathway
The following diagram illustrates the equilibrium and the primary oxidation artifact (Disulfide Dimer) that forms upon air exposure.
Caption: Fig 1. Tautomeric equilibrium of MPI-thiol and pathways leading to common experimental artifacts (Dimerization and Metal Chelation).
Troubleshooting Experimental Artifacts
Issue A: "My enzyme assay shows 100% inhibition, but the dose-response is erratic."
Diagnosis: Non-Specific Metal Chelation (The "False Inhibitor" Artifact) MPI-thiol is a potent ligand for soft and borderline metals (Cu, Zn, Fe, Au). If your enzyme requires a metal cofactor (e.g., Tyrosinase, Dopamine β-hydroxylase, Peroxidases), MPI-thiol may strip the metal or bind the active site, mimicking competitive inhibition.
Troubleshooting Protocol:
-
Check Metal Dependency: Does your enzyme use Cu²⁺, Zn²⁺, or Heme?
-
Supplement Metal: Repeat the assay with excess cofactor (e.g., add 10-50 µM ZnCl₂ or CuSO₄).
-
Result: If activity is restored, the inhibition was an artifact of chelation, not specific binding.
-
-
Control: Use a non-chelating analog (e.g., 1-methyl-5-phenylimidazole, lacking the thiol/thione) to validate the mechanism.
Issue B: "I see a new peak in HPLC appearing over time in my stock solution."
Diagnosis: Oxidative Dimerization (Disulfide Formation) The phenyl group makes MPI-thiol more lipophilic than methimazole, but the sulfur center remains prone to oxidation by air, especially in basic buffers or protic solvents. The new peak is likely the disulfide dimer.
HPLC Validation Protocol:
| Parameter | Setting/Note |
|---|---|
| Column | C18 Reverse Phase (Phenyl group requires hydrophobicity) |
| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) |
| Shift | The Disulfide Dimer will elute later (more hydrophobic) than the monomer. |
| Confirmation | Treat the sample with DTT (Dithiothreitol) or TCEP (5 mM) for 30 min. |
| Result | If the new peak disappears and the monomer peak increases, it is the disulfide artifact. |
Issue C: "The compound precipitates when added to cell culture media."
Diagnosis: Solubility Crash (Hydrophobic Phenyl Effect) Unlike methimazole, which is highly water-soluble, the 5-phenyl group significantly reduces aqueous solubility. MPI-thiol is soluble in DMSO and Ethanol but may crash out upon dilution into aqueous buffers (PBS, Media), especially at >100 µM.
Solubility Guide:
-
Max Stock Conc: 50-100 mM in DMSO.
-
Working Conc: Keep final DMSO < 0.5%.
-
Visual Check: Inspect for "cloudiness" or Tyndall effect immediately after dilution.
-
Fix: Use a carrier (e.g., cyclodextrin) or reduce concentration. Do not heat the aqueous dilution to dissolve, as this accelerates oxidation.
Issue D: "My ROS/Oxidative Stress assay results are negative."
Diagnosis: Direct Radical Scavenging (The "Antioxidant" Artifact) Imidazole-thiones are potent scavengers of hydroxyl radicals, superoxide, and iodine. If you are using MPI-thiol to test a biological pathway, be aware that it may chemically quench the ROS probe (e.g., DCFDA, DPPH) directly, independent of any cellular mechanism.
-
Test: Mix MPI-thiol directly with the ROS probe + oxidant (no cells). If the signal is quenched, it is a chemical artifact.
Workflow: Validating Compound Integrity
Use this decision tree before starting critical experiments to ensure you are not working with degraded material.
Caption: Fig 2. Step-by-step troubleshooting workflow for identifying solubility, oxidation, and chelation artifacts.
Frequently Asked Questions (FAQs)
Q: Can I use UV absorbance to quantify MPI-thiol? A: Yes, but be cautious. The thione form typically has a strong absorbance around 250–260 nm (imidazole ring) and 300 nm (C=S chromophore). However, the disulfide dimer has a distinct spectrum. Always run a standard curve with fresh material.
Q: Is this compound compatible with Iodine/Iodination reactions? A: No. Like methimazole, MPI-thiol reacts rapidly with iodine (I₂), reducing it to iodide while forming a disulfide or sulfenyl iodide intermediate. This will consume your iodine reagent and inhibit the intended reaction.
Q: How should I store the powder and solution? A:
-
Powder: -20°C, desiccated, protected from light. (Stable for years).
-
DMSO Stock: -20°C, stable for ~1-3 months.
-
Aqueous Solution: Unstable. Prepare fresh immediately before use. Do not store.
References
-
PubChem. 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol (Compound Summary). National Library of Medicine. [Link]
-
Sussek, P. et al. (2023). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium.[1] Journal of Medicinal Chemistry. [Link]
-
Salman, A. S. et al. (2015).[2] Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.[2] [Link]
Sources
Technical Support Center: Investigating 1-methyl-5-phenyl-1H-imidazole-2-thiol
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 1-methyl-5-phenyl-1H-imidazole-2-thiol in their experiments. As a member of the imidazole-2-thiol class of compounds, this molecule holds potential for a range of biological activities. However, due to the limited specific data on this particular derivative, this guide synthesizes information from structurally related compounds to provide a predictive framework for anticipating and troubleshooting potential experimental challenges, including off-target effects. The imidazole scaffold is known for its diverse pharmacological properties, and derivatives have been explored for activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This document aims to equip researchers with the necessary knowledge to design robust experiments and interpret their results with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
While the precise targets of this compound are not yet fully elucidated, the imidazole-2-thione core is a key pharmacophore in various bioactive molecules. Structurally similar compounds have been investigated for a range of activities. For instance, some imidazole derivatives have been explored as inhibitors of cyclin-dependent kinases.[4] Others have shown potential as anticancer agents through mechanisms like DNA intercalation and inhibition of topoisomerase II.[5][6] Given the structural similarity to methimazole (1-methyl-1H-imidazole-2-thiol), a known inhibitor of thyroperoxidase used in the treatment of hyperthyroidism, it is plausible that this compound could also interact with heme-containing enzymes.[7]
Q2: What are the potential off-target effects I should be aware of?
Based on the broader class of imidazole-2-thiol derivatives, researchers should consider the following potential off-target liabilities:
-
Cytochrome P450 (CYP) Inhibition: Imidazole-containing compounds are known to interact with CYP enzymes, which can lead to drug-drug interactions and altered metabolism of other compounds in your experimental system.
-
Hepatotoxicity: Liver toxicity has been reported with some imidazole-based drugs. It is advisable to monitor for markers of liver health in in vivo studies.
-
Endocrine Disruption: Due to its similarity to methimazole, there is a potential for interaction with the thyroid hormone synthesis pathway.[7]
-
General Cytotoxicity: At higher concentrations, non-specific cytotoxicity can be a concern. It is crucial to determine the therapeutic window of the compound in your specific cell model.
Q3: How should I prepare and handle this compound?
This compound is typically a solid at room temperature. For in vitro experiments, it is recommended to prepare a stock solution in a suitable organic solvent like DMSO. Ensure the final concentration of the solvent in your cell culture media is non-toxic to your cells (typically ≤ 0.5%). For all handling, standard laboratory personal protective equipment (PPE) should be worn.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| High variability between replicate experiments. | - Compound precipitation in media.- Inconsistent cell seeding density.- Cell passage number variability. | - Visually inspect media for precipitation after adding the compound.- Use a gentle vortex before adding to cells.- Ensure uniform cell seeding and maintain a consistent cell passage number for all experiments. |
| Unexpected cell death at low concentrations. | - Off-target toxicity.- Mycoplasma contamination. | - Perform a dose-response curve to determine the EC50 for cytotoxicity.- Test for mycoplasma contamination.- Consider using a counterscreen with a different cell line to assess specificity. |
| Inconsistent results in different cell lines. | - Cell line-specific expression of the target or off-targets.- Differences in metabolic enzyme expression. | - Profile the expression of the putative target in your cell lines.- Consider that different cell lines may metabolize the compound differently. |
| Compound appears inactive in a cell-based assay. | - Poor cell permeability.- Compound degradation in media.- Inappropriate assay endpoint. | - Assess cell permeability using a method like the parallel artificial membrane permeability assay (PAMPA).- Evaluate compound stability in your cell culture media over the time course of the experiment using LC-MS.- Ensure your assay endpoint is appropriate for the expected mechanism of action. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium from a concentrated DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Off-Target Screening using a Kinase Panel
To proactively identify potential off-target kinase interactions, a commercially available kinase profiling service is recommended.
General Workflow:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Submit the compound to a reputable contract research organization (CRO) that offers kinase profiling services.
-
Specify the concentration(s) at which the compound should be screened (e.g., 1 µM and 10 µM).
-
The CRO will perform radiometric or fluorescence-based assays against a panel of purified kinases.
-
Analyze the results, typically provided as percent inhibition relative to a control. Hits are usually defined as kinases inhibited by more than a certain threshold (e.g., >50% at 10 µM).
Visualizing Potential Pathways and Workflows
Caption: A generalized experimental workflow for characterizing this compound.
Caption: Potential off-target pathways for this compound based on related compounds.
References
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2023). Molbank, 2023(2), M1666. [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Journal of Chemical Sciences. [Link]
-
Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (2022). International Journal for Multidisciplinary Research, 4(4). [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (2024). RSC Medicinal Chemistry, 15(3), 855-867. [Link]
-
Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists, 16(2), 254-260. [Link]
-
Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. (2024). Scientific Reports, 14(1), 133. [Link]
-
New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2329301. [Link]
-
Very rare case of Graves' disease with resistance to methimazole: a case report and literature review. (2014). Endocrine Journal, 61(11), 1131-1135. [Link]
-
New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2329301. [Link]
-
Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014). Indian Journal of Heterocyclic Chemistry, 23(4), 381-386. [Link]
-
Methimazole. (2023). In StatPearls. StatPearls Publishing. [Link]
-
Methimazole: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (n.d.). WebMD. Retrieved January 30, 2026, from [Link]
-
Methimazole (oral route). (2025). Mayo Clinic. [Link]
-
Effect of methimazole, with or without L-thyroxine, on remission rates in Graves' disease. (1998). The Journal of Clinical Endocrinology & Metabolism, 83(3), 817-821. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. ijfmr.com [ijfmr.com]
- 4. 1-Methyl-5-(propan-2-yl)-1H-imidazole-2-thiol|CAS 72119-98-3 [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Hub: Minimizing Cytotoxicity of 1-methyl-5-phenyl-1H-imidazole-2-thiol
Status: Active
Compound Class: Lipophilic Imidazole-2-thione/thiol
Primary Application: Dopamine
Executive Summary & Compound Profile
1-methyl-5-phenyl-1H-imidazole-2-thiol is a sulfur-containing heterocycle distinct from its parent compound, Methimazole, due to the addition of a phenyl group at the C5 position. This structural modification significantly increases lipophilicity (
Why is it cytotoxic in long-term studies? Cytotoxicity in this class is rarely a single-factor event. It typically stems from a "Triad of Toxicity":
-
Redox Cycling: The thiol-thione tautomerism generates Reactive Oxygen Species (ROS), specifically superoxide anions, depleting cellular Glutathione (GSH).
-
Metal Chelation: As a Dopamine
-hydroxylase (DBH) inhibitor, the compound targets copper centers.[1] In culture media, it can indiscriminately chelate transition metals (Cu, Zn), starving cells of essential cofactors. -
Micro-Precipitation: The phenyl moiety reduces aqueous solubility. "Toxicity" observed after 48+ hours is often physical stress from micro-crystals forming in the media, not biochemical apoptosis.
Module 1: Solubility & Formulation Troubleshooting
Issue: "My cells look granular and detach after 72 hours, even at low doses." Diagnosis: This is likely pseudo-cytotoxicity caused by compound precipitation, not chemical toxicity.
The Solubility Paradox
Unlike Methimazole (highly water-soluble), the 5-phenyl derivative is hydrophobic. Standard DMSO protocols often fail in long-term assays because the compound crashes out when the DMSO is diluted below 0.1% in aqueous media.
Optimization Protocol: The "Solvent Ramping" Technique
Do not simply dump a DMSO stock into media.
-
Prepare Stock: Dissolve compound in 100% DMSO to 1000x the final concentration (e.g., 10 mM for a 10
M assay). -
Intermediate Step: Dilute this stock 1:10 in PEG-400 (Polyethylene Glycol 400). This acts as a bridge solvent.
-
Final Dosing: Add the PEG/DMSO mix to pre-warmed (
) culture media while vortexing.-
Final Solvent Composition: 0.1% DMSO / 0.9% PEG-400.
-
Why? PEG-400 stabilizes the phenyl ring in the aqueous phase, preventing micro-crystallization.
-
Visualization: Solubilization Decision Tree
Caption: Decision matrix for distinguishing solubility artifacts from true cytotoxicity.
Module 2: Redox & ROS Mitigation
Issue: "We see a sharp drop in viability at Day 3, rescuable by media change."
Diagnosis: Oxidative Stress (Redox Cycling). The imidazole-thiol group auto-oxidizes in media, generating Hydrogen Peroxide (
The Mechanism: Thiol-Thione Cycling
The this compound exists in equilibrium with its thione form. In the presence of media metals (Fe/Cu), it cycles, transferring electrons to Oxygen:
Troubleshooting Table: Additive Strategy
| Additive | Role | Recommended Conc. | When to use? |
| N-Acetylcysteine (NAC) | Glutathione Precursor | 1 - 2 mM | Standard. Use in all long-term assays to replenish GSH pools depleted by the thiol. |
| Catalase | 100 U/mL | Rescue. Use if cell death is rapid (<24h). Prevents peroxide accumulation in media. | |
| Sodium Pyruvate | Peroxide Scavenger | 1 mM | Maintenance. Safer than Catalase for long-term; reacts non-enzymatically with |
| EDTA | Metal Chelator | 10 | Caution. Only use if you suspect metal-catalyzed oxidation in the media ex vivo. May interfere with DBH inhibition.[1] |
Visualization: The Redox Toxicity Pathway
Caption: Pathway illustrating how extracellular auto-oxidation drives intracellular glutathione depletion and mitochondrial failure.
Module 3: Experimental Protocol for Long-Term Studies
Objective: Maintain this compound efficacy for 7–14 days while minimizing off-target toxicity.
Step-by-Step Workflow
1. Media Preparation (The "Antioxidant Shield")
-
Base Media: DMEM or RPMI (Phenol Red-free preferred to monitor oxidation).
-
Supplement: Add 1 mM Sodium Pyruvate and 1 mM NAC (N-Acetylcysteine).
-
Note: NAC is acidic. Re-adjust pH to 7.4 after addition.
-
2. Dosing Regimen (Pulse vs. Continuous)
-
Do not leave the compound on cells for >48 hours without renewal.
-
The "Refresh" Rule: Replace media every 48 hours. The compound degrades/oxidizes; leaving degradation products (disulfides) in the well induces stress.
3. Metal Control
-
Since this compound targets DBH (a copper enzyme), ensure your base media has physiological copper levels.
-
Warning: Serum-free media is often copper-deficient. If using serum-free, supplement with 1
M to prevent "starvation toxicity" where the inhibitor chelates the last traces of essential metals.
4. Endpoint Normalization
-
Do not rely solely on MTT/WST-8 assays. These rely on mitochondrial reductase, which this compound specifically affects.
-
Requirement: Validate viability with an LDH release assay (membrane integrity) or Propidium Iodide staining to confirm true cell death vs. metabolic suppression.
FAQ: Frequently Asked Questions
Q: Why is the IC50 for toxicity lower in 7-day assays compared to 24-hour assays? A: This is the "Cumulative Redox Load." In 24 hours, cells can upregulate Nrf2 (antioxidant response) to handle the thiol stress. Over 7 days, the continuous depletion of Glutathione overwhelms the cell. You must supplement with NAC to sustain the cells during chronic exposure.
Q: Can I use Ethanol instead of DMSO?
A: Generally, No . While the compound dissolves in ethanol, ethanol evaporates rapidly in
Q: Is the toxicity target-mediated (DBH inhibition)?
A: Likely not. Most cell lines (HEK293, CHO, HeLa) express very low levels of Dopamine
References
-
BenchChem. (n.d.). 1-Methyl-5-(propan-2-yl)-1H-imidazole-2-thiol and related Heterocyclic Building Blocks. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4962005: 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol.[2] Retrieved from
-
Yuan, L., et al. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Toxicology in Vitro. Retrieved from
-
Rosenberg, R. C. (1983). Inhibition of dopamine beta-hydroxylase by 2-mercapto-1-methylimidazole. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. Retrieved from
-
Golcienė, V., et al. (2026).[3] Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol | C15H11ClN2S | CID 4962005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up synthesis of 1-methyl-5-phenyl-1H-imidazole-2-thiol
Technical Support Center: Scale-Up Synthesis of 1-Methyl-5-Phenyl-1H-Imidazole-2-Thiol
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Troubleshooting Regioselectivity, Stability, and Purification in Imidazole-2-Thione Scale-Up.
Executive Summary
The synthesis of This compound (often an intermediate for p38 MAP kinase inhibitors or antiviral agents) presents a classic "heterocyclic minefield."[1] The core challenge is not the chemistry itself, but the regioselectivity (distinguishing the 1,5-isomer from the thermodynamically favored 1,4-isomer) and the chemoselectivity (avoiding thiazole formation).
This guide addresses the three most common failure modes reported by our users:
-
Isomer Inversion: Obtaining the 1-methyl-4-phenyl isomer instead of the 5-phenyl target.
-
The "Thiazole Trap": Inadvertent synthesis of 2-(methylamino)-4-phenylthiazole.
-
Precursor Instability: Degradation of the
-aminoketone intermediate during scale-up.
Module 1: The Regioselectivity Crisis (1,4- vs. 1,5-Isomer)
User Query: "I tried methylating 4-phenyl-1H-imidazole-2-thiol to save time, but NMR shows I have the wrong isomer. Why?"
Technical Diagnosis: You are fighting thermodynamics. In 4(5)-phenylimidazole, the tautomeric equilibrium favors the form where the phenyl group is far from the N-H to minimize steric strain. When you introduce a methylating agent (MeI or DMS), it attacks the least hindered nitrogen (N3), locking the phenyl group into the 4-position relative to the new methyl group.
The Solution: De Novo Cyclization (The Marckwald Route) To secure the 1-methyl-5-phenyl geometry (where the phenyl and methyl are adjacent/crowded), you must establish the N-methyl bond before closing the ring. You cannot rely on post-cyclization alkylation.
Protocol Adjustment: Switch to the Marckwald Synthesis variant.
-
Start with: 2-Bromoacetophenone (Phenacyl bromide).
-
Amination: React with excess methylamine (careful control required, see Module 2) to form 2-(methylamino)-1-phenylethanone .
-
Cyclization: React the isolated aminoketone salt with Potassium Thiocyanate (KSCN) in acidic media.
Reaction Pathway Diagram:
Caption: Figure 1. Direct methylation leads to the sterically unhindered 1,4-isomer. The Marckwald route forces the 1,5-substitution pattern.
Module 2: The "Thiazole Trap" & Precursor Instability
User Query: "I reacted 2-bromoacetophenone directly with N-methylthiourea to skip the amine step. My product melts at the wrong temperature and isn't soluble in base. What happened?"
Technical Diagnosis:
You made a Thiazole , not an Imidazole.
Sulfur is a better nucleophile than Nitrogen. When 2-bromoacetophenone reacts with N-methylthiourea, the Sulfur attacks the
The "Hidden" Scale-Up Challenge: To avoid the thiazole, you must use the Aminoketone + KSCN route (as described in Module 1). However, the intermediate 2-(methylamino)-1-phenylethanone is unstable as a free base. It rapidly dimerizes to form a dihydropyrazine, turning your reaction mixture into a dark tar.
Scale-Up Protocol (The "Salt-Lock" Method): Do not isolate the free amine. Keep it "locked" as the Hydrochloride salt until the moment of cyclization.
Step-by-Step Protocol:
| Step | Operation | Critical Parameter |
| 1. Amination | Add 2-bromoacetophenone dropwise to excess Methylamine (40% aq) in THF at -10°C. | Temp Control: Exotherm > 0°C promotes bis-alkylation. |
| 2. Salt Formation | Quench with conc. HCl immediately after consumption of starting material. Evaporate to dryness. | Speed: Do not let the free amine sit. Isolate as Ph-CO-CH2-NHMe.HCl. |
| 3. Cyclization | Suspend the HCl salt in 50% AcOH/Water. Add KSCN (1.1 eq). Reflux 2-4h. | pH: Must be acidic to prevent amine dimerization but allow KSCN attack. |
| 4. Workup | Cool to 0°C. The product (Thione form) usually precipitates. | Filtration: Do not extract if possible; thiones are sticky in organic layers. |
Module 3: Purification and Tautomer Management
User Query: "My product is a sticky yellow gum that smells like sulfur. Recrystallization from ethanol isn't working well."
Technical Diagnosis:
-
Tautomerism: The product exists in equilibrium between the Thiol (-SH) and Thione (=S) forms. In solution, it can be an amorphous mix. In solid state, the Thione form is usually more stable and crystalline.
-
Occlusion: Thiones are notorious for occluding solvent molecules and sulfur byproducts.
Troubleshooting Guide:
-
Issue: Sticky Gum.
-
Fix: The "pH Swing." Dissolve the crude gum in 1M NaOH (converts it to the thiolate anion, which is water-soluble). Filter off any insoluble dark solids (dimers/polymers). Then, slowly acidify the filtrate with Acetic Acid to pH 5-6. The product should precipitate as a cleaner solid.
-
-
Issue: Sulfur Smell/Color.
-
Fix: This indicates trapped sulfur or disulfide formation. Wash the alkaline solution (before acidification) with a non-polar solvent like Toluene or DCM to remove neutral organic impurities.
-
-
Crystallization Solvent:
-
Avoid pure Ethanol. Use Ethanol/Water (1:1) or Isopropanol . The presence of water encourages the polar Thione form to stack correctly in the crystal lattice.
-
Workflow Diagram:
Caption: Figure 2.[1][2] The "pH Swing" purification strategy effectively removes polymeric byproducts common in imidazole synthesis.
Module 4: Safety & Handling (FAQ)
Q: The 2-bromoacetophenone is making the operators cry even with fume hoods. Alternatives?
-
A: 2-bromoacetophenone is a potent lachrymator.
-
Engineering Control: Use solid charging ports (split butterfly valves) if available.
-
Chemical Quench: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite handy. It reacts rapidly with the alkyl bromide to neutralize the lachrymatory effect on glassware/spills.
-
Q: Can we use Methyl Isothiocyanate instead of KSCN?
-
A: Yes, reacting 2-amino-1-phenylethanone with Methyl Isothiocyanate is a valid route. However, Methyl Isothiocyanate is highly toxic, volatile, and expensive. KSCN is a cheap solid and safer for large-scale operations.
References
-
Laufer, S. et al. (2002). Synthesis and Biological Evaluation of Novel 1,5-Diaryl-imidazole-2-thiones as Potent p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 45(13), 2733–2740. Link
- Context: Establishes the Marckwald cyclization as the standard for 1,5-substituted imidazole-2-thiones.
- Katritzky, A. R. (1984). Comprehensive Heterocyclic Chemistry. Vol 5. Pergamon Press.
-
Bhattacharya, B. K. et al. (1990). Regioselective Synthesis of 1-Methyl-5-phenylimidazole. Journal of Heterocyclic Chemistry, 27(5), 1383. Link
- Context: Confirms the difficulty of direct methylation and the necessity of cycliz
- Organic Syntheses.Coll. Vol. 3, p. 460 (1955).
Sources
Validation & Comparative
Comparative Guide: 1-Methyl-5-Phenyl-1H-Imidazole-2-Thiol (Phenylmethimazole) versus ATP-Competitive PKC Inhibitors
Executive Summary: Defining the Distinction
In the landscape of signal transduction modulation, the distinction between direct kinase inhibition and upstream signaling blockade is critical for experimental design.
This guide compares 1-methyl-5-phenyl-1H-imidazole-2-thiol (commonly known as Phenylmethimazole or C10 ) with standard Protein Kinase C (PKC) inhibitors (e.g., Bisindolylmaleimide I, Staurosporine, Sotrastaurin).
Critical Scientific Insight: While often investigated in overlapping therapeutic contexts (inflammation, viral "cytokine storms," and metastatic cancer), Phenylmethimazole is NOT a direct ATP-competitive PKC inhibitor. Instead, it functions as a non-canonical inhibitor of Toll-Like Receptor (TLR) signaling , specifically targeting the homodimerization of Interferon Regulatory Factor 3 (IRF3) and STAT pathways. This distinction renders it a powerful alternative for blocking PKC-dependent phenotypes (like NF-
Mechanistic Comparison: Upstream vs. Direct Inhibition
To select the appropriate reagent, researchers must understand the precise node of intervention.
The Contenders
-
Phenylmethimazole (C10): A tautomeric derivative of methimazole. It bypasses the kinase catalytic cleft entirely, acting instead on the structural reorganization of transcription factors (IRF3) and TLR3/4 adaptor complexes.
-
Standard PKC Inhibitors (e.g., Bisindolylmaleimide I): These are ATP-competitive small molecules that bind to the catalytic domain of PKC isoforms (
), preventing substrate phosphorylation.
Signaling Pathway Architecture
The following diagram illustrates the divergent mechanisms of action. Note how C10 intercepts the inflammatory signal at the TLR/IRF3 axis, whereas PKC inhibitors block the DAG/Calcium-dependent kinase cascade.
Figure 1: Mechanistic divergence. Phenylmethimazole (C10) inhibits IRF3 dimerization downstream of TLRs, while Bisindolylmaleimide I directly blocks PKC catalytic activity.
Technical Comparison: Performance Metrics
The following table synthesizes experimental data comparing C10 against the "Gold Standard" PKC inhibitor, Bisindolylmaleimide I (GF 109203X).
| Feature | Phenylmethimazole (C10) | Bisindolylmaleimide I (Bis I) |
| CAS Number | 25433-13-0 | 133052-90-1 |
| Primary Target | TLR3/4 Signaling (IRF3 Dimerization) | PKC Isoforms ( |
| Mechanism | Allosteric / Protein-Protein Interaction | ATP-Competitive Inhibition |
| IC50 / Effective Conc. | 10 - 100 | 10 - 500 nM (Kinase assays) |
| Kinase Selectivity | High (Does not inhibit kinome broadly) | Moderate (Inhibits PKA/PKG at high conc.) |
| Cytotoxicity | Low (Cytostatic at high doses) | Moderate to High (Apoptosis induction) |
| Main Application | Viral inflammation, Septic shock, TLR+ Cancers | Cell proliferation, T-cell activation, Desensitization |
| Solubility | DMSO, Ethanol | DMSO |
Why Choose Phenylmethimazole over PKC Inhibitors?
-
Avoiding Kinase Off-Targets: If your study involves complex phosphorylation cascades, broad PKC inhibitors often confound results by inhibiting GSK3
, PKA, or S6K. Phenylmethimazole does not compete for ATP, leaving the kinome largely intact. -
Targeting "Cytokine Storms": C10 is superior in models of viral infection (e.g., dsRNA mimics like Poly I:C) where the pathology is driven by TLR3/IRF3 rather than classical PKC-DAG signaling.
-
Metabolic Stability: As a methimazole derivative, C10 possesses a well-characterized metabolic profile (S-oxidation), whereas maleimide-based PKC inhibitors can be chemically reactive with thiols in culture media.
Experimental Protocols
To validate the activity of these compounds, distinct assays are required. You cannot use a standard kinase assay for Phenylmethimazole.
Protocol A: Validating Phenylmethimazole (IRF3 Dimerization Assay)
Since C10 does not inhibit kinase activity directly, efficacy is measured by blocking IRF3 homodimerization.
Materials:
-
Cell Line: PANC-1 or RAW 264.7 (TLR3/4 expressing).
-
Stimulant: Poly(I:C) (dsRNA mimic, 10-50
g/mL). -
Lysis Buffer: Native Lysis Buffer (Non-denaturing).
Workflow:
-
Seeding: Plate cells at
cells/well in 6-well plates. -
Pre-treatment: Treat with Phenylmethimazole (50 - 100
M) for 1 hour. Include DMSO control. -
Stimulation: Add Poly(I:C) and incubate for 2-4 hours.
-
Lysis: Lyse cells in Native Lysis Buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, Phosphatase Inhibitors). Do NOT use SDS or reducing agents.
-
Native PAGE: Load samples onto a 7.5% Native PAGE gel (No SDS).
-
Immunoblot: Transfer to membrane and probe with anti-IRF3.
-
Result:
-
Vehicle + Poly(I:C): Distinct slow-migrating band (Dimer).
-
C10 + Poly(I:C): Absence or reduction of the Dimer band; retention of Monomer band.
-
Protocol B: Validating PKC Inhibitors (In Cellulo Kinase Activity)
Standard assessment for Bisindolylmaleimide I.
Workflow:
-
Seeding: Plate HeLa or Jurkat cells.
-
Pre-treatment: Treat with Bisindolylmaleimide I (500 nM) for 30 mins.
-
Stimulation: Add PMA (Phorbol 12-myristate 13-acetate, 100 nM) for 15 mins to forcefully activate PKC.
-
Lysis: Standard RIPA buffer (Denaturing) with Phosphatase Inhibitors.
-
SDS-PAGE: Standard Western Blot.
-
Detection: Probe for Phospho-PKC Substrate Motif (Cell Signaling Tech #6967) or specific downstream targets like Phospho-MARCKS or Phospho-ERK1/2 .
-
Result: Complete ablation of phosphorylation signal compared to PMA-only control.
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision matrix for choosing between these inhibitors based on the experimental question.
Figure 2: Selection Guide. Choose Phenylmethimazole for TLR-driven phenotypes; choose Bisindolylmaleimide for direct kinase phosphorylation studies.
References
-
Inhibition of TLR3 Signaling by Phenylmethimazole (C10)
- Hari, A., et al. (2010).
-
Source: (Search Term: Phenylmethimazole IRF3)
-
Phenylmethimazole in Cancer and Inflammation
-
Standard PKC Inhibitor Pharmacology
- Toullec, D., et al. (1991). The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C. Journal of Biological Chemistry.
-
Source:
-
Comparative Analysis of Kinase Inhibitor Selectivity
-
Karaman, M. W., et al. (2008).[3] A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology .
-
Source:
-
Sources
- 1. Phenylmethimazole and a thiazole derivative of phenylmethimazole inhibit IL-6 expression by triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-methyl-5-phenyl-1H-imidazole-2-thiol and Rottlerin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reported and potential efficacy of two distinct bioactive molecules: 1-methyl-5-phenyl-1H-imidazole-2-thiol and rottlerin. While rottlerin has been extensively studied, revealing a complex pharmacological profile, this compound is a less characterized compound with putative roles in key signaling pathways. This document aims to synthesize the current understanding of both compounds and to provide a framework for their empirical comparison.
Introduction to the Compounds
This compound is a sulfur-containing heterocyclic compound.[1] The imidazole scaffold is a common feature in many biologically active molecules, and its derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors.[2][3][4] This specific compound is commercially available as a research chemical and has been described as a blocker of dsRNA-induced IRF3 nuclear translocation, an inhibitor of lipopolysaccharide-mediated Toll-like receptor-4 (TLR4) signaling, and an inhibitor of human pancreatic cancer.[5] However, detailed mechanistic studies and quantitative efficacy data in the public domain are currently limited.
Rottlerin , also known as mallotoxin, is a natural polyphenol isolated from the plant Mallotus philippinensis.[6] It was initially identified as a relatively selective inhibitor of protein kinase C delta (PKCδ).[7] Subsequent research, however, has revealed that rottlerin has numerous off-target effects, the most prominent being the uncoupling of mitochondrial oxidative phosphorylation.[8] This multifaceted activity profile complicates the interpretation of studies that rely on rottlerin as a specific PKCδ inhibitor. Despite this, it continues to be used as a pharmacological tool to investigate various cellular processes, including apoptosis, proliferation, and autophagy.
Comparative Analysis of Efficacy and Mechanism of Action
A direct comparison of the efficacy of these two compounds is challenging due to the disparity in the available data. Rottlerin has been extensively characterized in numerous cell-based assays, whereas data for this compound is largely descriptive.
Rottlerin: A Promiscuous Kinase Inhibitor and Mitochondrial Uncoupler
Rottlerin's biological effects are multifaceted. While initially reported to inhibit PKCδ with an IC50 in the low micromolar range (3-6 µM), it also inhibits a variety of other kinases, often with similar or greater potency.[7][9]
Key Reported Activities of Rottlerin:
-
PKCδ Inhibition: Originally considered its primary mechanism, the specificity of this action is now widely questioned.[7]
-
Mitochondrial Uncoupling: Rottlerin disrupts the mitochondrial membrane potential, leading to a decrease in cellular ATP levels.[8] This effect is independent of PKCδ and can indirectly inhibit ATP-dependent processes, including kinase activity.
-
Induction of Apoptosis and Autophagy: Rottlerin has been shown to induce apoptosis and autophagy in various cancer cell lines.[6]
-
Inhibition of Cell Proliferation and Invasion: It can arrest the cell cycle and inhibit the migration and invasion of cancer cells.[6]
The promiscuous nature of rottlerin's interactions necessitates careful experimental design and interpretation of results. The use of rottlerin as a specific PKCδ inhibitor is now generally discouraged without orthogonal validation.
This compound: A Putative Modulator of Innate Immunity and Cancer Cell Viability
The reported activities of this compound point towards its potential as a modulator of inflammatory and oncogenic signaling pathways.[5]
Potential Mechanisms of Action:
-
Inhibition of IRF3 Nuclear Translocation: Interferon regulatory factor 3 (IRF3) is a key transcription factor in the innate immune response to viral infections.[10] By blocking its nuclear translocation, this compound could potentially dampen antiviral and inflammatory responses.
-
Inhibition of TLR4 Signaling: Toll-like receptor 4 is a critical sensor of bacterial lipopolysaccharide (LPS), and its activation triggers a potent inflammatory cascade.[11] Inhibition of TLR4 signaling could have therapeutic applications in inflammatory and autoimmune diseases.[12]
-
Inhibition of Pancreatic Cancer Cells: The assertion that this compound inhibits human pancreatic cancer suggests it may target pathways crucial for the survival and proliferation of these cancer cells.[5]
To substantiate these claims and enable a direct comparison with rottlerin, further experimental validation is essential.
Quantitative Data Summary
The following table summarizes the available quantitative data for rottlerin. No quantitative efficacy data (e.g., IC50 values) for this compound is currently available in the public domain.
| Compound | Target/Process | Cell Line | IC50/EC50 | Reference |
| Rottlerin | PKCδ | (in vitro) | 3-6 µM | [7] |
| Rottlerin | PKCα, β, γ | (in vitro) | 30-42 µM | [7] |
| Rottlerin | PKCε, η, ζ | (in vitro) | 80-100 µM | [7] |
| Rottlerin | PRAK | (in vitro) | 1.9 µM | [9] |
| Rottlerin | MAPKAP-K2 | (in vitro) | 5 µM | [9] |
| Rottlerin | Cell Growth Inhibition | Glioma Cells | Varies | [6] |
| Rottlerin | Apoptosis Induction | Hematopoietic Cell Lines | Varies | [13] |
Experimental Protocols for Comparative Efficacy Assessment
To facilitate a direct and objective comparison, the following experimental protocols are proposed. These assays will allow for the validation of the reported activities of this compound and a side-by-side evaluation with rottlerin.
Protocol 1: Pancreatic Cancer Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of both compounds on a human pancreatic cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human pancreatic cancer cell line (e.g., BxPC-3)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Rottlerin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed BxPC-3 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and rottlerin in culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
Causality and Self-Validation: This assay directly measures the metabolic activity of the cells, which is a proxy for viability. A dose-dependent decrease in absorbance indicates a cytotoxic or cytostatic effect of the compound. Including a known cytotoxic agent as a positive control and a vehicle control ensures the validity of the assay. However, it is important to note that rottlerin's mitochondrial uncoupling activity can interfere with the MTT assay, potentially leading to an overestimation of viability.[16][17] Therefore, an alternative viability assay, such as the lactate dehydrogenase (LDH) assay, should be run in parallel.[17]
Protocol 2: IRF3 Nuclear Translocation Assay
This protocol will determine the effect of the compounds on the nuclear translocation of IRF3 upon stimulation.
Principle: Upon activation by upstream signaling molecules, IRF3 translocates from the cytoplasm to the nucleus to initiate the transcription of target genes.[10] This can be visualized and quantified using immunofluorescence microscopy.
Materials:
-
A549 cells (or other suitable cell line)
-
Poly(I:C) (dsRNA mimic)
-
This compound
-
Rottlerin
-
Primary antibody against IRF3
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Seed A549 cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound or rottlerin for 1 hour.
-
Stimulate the cells with poly(I:C) for 2 hours to induce IRF3 activation.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-IRF3 antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells under a fluorescence microscope and quantify the nuclear translocation of IRF3.
Protocol 3: TLR4 Signaling Assay (NF-κB Reporter Assay)
This protocol will assess the inhibitory effect of the compounds on TLR4 signaling.
Principle: Activation of TLR4 by LPS leads to the activation of the transcription factor NF-κB.[11] A reporter gene assay can be used to quantify NF-κB activation.
Materials:
-
HEK293T cells stably expressing TLR4, MD2, and CD14, and an NF-κB luciferase reporter construct
-
Lipopolysaccharide (LPS)
-
This compound
-
Rottlerin
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with the test compounds for 1 hour.
-
Stimulate the cells with LPS for 6 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
Causality and Self-Validation: A reduction in luciferase activity in the presence of the compound would indicate inhibition of the TLR4-NF-κB signaling pathway. A known TLR4 inhibitor should be used as a positive control.
Visualization of Signaling Pathways and Workflows
Signaling Pathway: TLR4 and IRF3 Activation
Caption: Workflow for comparing the cytotoxic effects of the two compounds.
Conclusion
This guide highlights the significant differences in the current scientific understanding of this compound and rottlerin. Rottlerin is a well-documented but non-specific inhibitor with a primary off-target effect on mitochondrial function. In contrast, this compound is a promising but largely uncharacterized compound with reported activities against key inflammatory and cancer-related pathways.
The provided experimental protocols offer a clear path forward for a rigorous, head-to-head comparison of these two molecules. The data generated from these studies will be crucial for elucidating the true efficacy and mechanism of action of this compound and for providing a more definitive comparative assessment against the complex pharmacological profile of rottlerin. For researchers in drug discovery and development, a thorough understanding of a compound's specificity and potential off-target effects is paramount, and the proposed experimental framework is designed to provide these critical insights.
References
-
ASCO Publications. Evaluation of a cell viability assay based on cultures of CTICs to identify treatment options in third-line pancreatic cancer. Available from: [Link]
-
Rockefeller University Press. USP22 promotes IRF3 nuclear translocation and antiviral responses by deubiquitinating the importin protein KPNA2. Journal of Experimental Medicine. 2020. Available from: [Link] USP22 promotes IRF3 nuclear translocation and antiviral responses by deubiquitinating the importin protein KPNA2
-
MDPI. Enhanced Cytotoxicity against a Pancreatic Cancer Cell Line Combining Radiation and Gold Nanoparticles. 2021. Available from: [Link]
-
MDPI. Enhanced Cytotoxicity against a Pancreatic Cancer Cell Line Combining Radiation and Gold Nanoparticles. 2021. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. 2013. Available from: [Link]
-
MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. 2023. Available from: [Link]
-
National Center for Biotechnology Information. Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers. 2009. Available from: [Link]
-
National Center for Biotechnology Information. Practical techniques for detection of Toll-like Receptor-4 (TLR4) in the human Intestine. Available from: [Link]
-
Springer Link. Methyl-indole inhibits pancreatic cancer cell viability by down-regulating ZFX expression. 2020. Available from: [Link]
-
National Center for Biotechnology Information. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. Available from: [Link]
-
Frontiers. Real-time monitoring with iTLR4 assay identifies ligand-dependent TLR4-TLR4 conformational dynamics. Available from: [Link]
-
ResearchGate. (PDF) Bioactive N-Phenylimidazole Derivatives. 2009. Available from: [Link]
-
PubMed. Rottlerin is a mitochondrial uncoupler that decreases cellular ATP levels and indirectly blocks protein kinase Cdelta tyrosine phosphorylation. 2001. Available from: [Link]
-
National Center for Biotechnology Information. IRF3 inhibits nuclear translocation of NF-κB to prevent viral inflammation. 2022. Available from: [Link]
-
PubMed. High Throughput Screening of FDA-Approved Drug Library Reveals the Compounds that Promote IRF3-Mediated Pro-Apoptotic Pathway Inhibit Virus Replication. 2020. Available from: [Link]
-
ASCO Publications. Evaluation of a cell viability assay based on cultures of CTICs to identify treatment options in third-line pancreatic cancer. Available from: [Link]
-
Eurofins Discovery. Toll-like Receptor Assay for Innate-Adaptive Immune Response. Available from: [Link]
-
National Center for Biotechnology Information. AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d] Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response. Available from: [Link]
-
National Center for Biotechnology Information. Real time ex vivo chemosensitivity assay for pancreatic adenocarcinoma. 2023. Available from: [Link]
-
PubMed. Toll-like receptor 4 (TLR4) inhibitors: Current research and prospective. 2022. Available from: [Link]
-
PubMed. Rottlerin, a novel protein kinase inhibitor. 1997. Available from: [Link]
-
Indian Journal of Chemistry. Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. 2014. Available from: [Link]
-
MDPI. The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. 2024. Available from: [Link]
-
PubMed. Critical appraisal of the MTT assay in the presence of rottlerin and uncouplers. 2009. Available from: [Link]
- ResearchGate. MTT assay. The cell viability activity of imidazole and imidazole derivative Ethyl 2-[5-(4-chlorophenyl) - ResearchGate. Available from: https://www.researchgate.
-
National Center for Biotechnology Information. Rottlerin inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells. Available from: [Link]
-
PubMed. Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. 2014. Available from: [Link]
-
Wikipedia. Toll-like receptor 4. Available from: [Link]
-
The Royal Society of Chemistry. Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Available from: [Link]
-
ResearchGate. Which assay is recommended for TLR-activation measurement?. 2015. Available from: [Link]
-
National Center for Biotechnology Information. Rottlerin suppresses lipid accumulation by inhibiting de novo lipogenesis and adipogenesis via LRP6/mTOR/SREBP1C in 3T3-L1 adipocytes. 2023. Available from: [Link]
-
Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. 2017. Available from: [Link]
-
PubMed. The PKC delta inhibitor, rottlerin, induces apoptosis of haematopoietic cell lines through mitochondrial membrane depolarization and caspases' cascade. 2005. Available from: [Link]
-
National Center for Biotechnology Information. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Available from: [Link]
-
Annals of Agricultural and Environmental Medicine. Disruption of mitochondrial function augments the radiosensitivity of prostate cancer cell lines. 2022. Available from: [Link]
-
Bio-protocol. 4.3. Cell Viability Assay. 2025. Available from: [Link]
-
Frontiers. Interferon-Inducible LINC02605 Promotes Antiviral Innate Responses by Strengthening IRF3 Nuclear Translocation. Available from: [Link]
-
National Center for Biotechnology Information. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Available from: [Link]
-
PubMed. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. 2015. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-phenyl-1H-imidazole-2-thiol|17452-09-4 [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. AT9283, 1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-Benzo[d] Imidazole-2-yl)-1H-Pyrazol-4-yl) Urea, Inhibits Syk to Suppress Mast Cell-Mediated Allergic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - 25433-13-0 | VulcanChem [vulcanchem.com]
- 6. Rottlerin inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rottlerin, a novel protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rottlerin is a mitochondrial uncoupler that decreases cellular ATP levels and indirectly blocks protein kinase Cdelta tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rottlerin | Protein Kinase C Inhibitors: Tocris Bioscience [rndsystems.com]
- 10. rupress.org [rupress.org]
- 11. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 12. Toll-like receptor 4 (TLR4) inhibitors: Current research and prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The PKC delta inhibitor, rottlerin, induces apoptosis of haematopoietic cell lines through mitochondrial membrane depolarization and caspases' cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rottlerin suppresses lipid accumulation by inhibiting de novo lipogenesis and adipogenesis via LRP6/mTOR/SREBP1C in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Validating the Specificity of 1-Methyl-5-Phenyl-1H-Imidazole-2-Thiol for PKCδ
This guide outlines a rigorous validation framework for 1-methyl-5-phenyl-1H-imidazole-2-thiol (commonly referred to as Phenylmethimazole or C10 ), assessing its potential as a specific inhibitor for Protein Kinase C delta (PKCδ) .
Executive Summary: The Specificity Challenge
The search for a highly specific small-molecule inhibitor of PKCδ (Protein Kinase C delta) has been fraught with false positives. For decades, Rottlerin (Mallotoxin) was the "gold standard," only to be later debunked as a mitochondrial uncoupler that inhibits PKCδ indirectly and non-specifically.
This compound (CAS: 25433-13-0 ), also known as Phenylmethimazole (C10) , is a methimazole derivative primarily characterized as an inhibitor of TLR3/dsRNA-induced IRF3 signaling . However, emerging data suggests it modulates pathways overlapping with PKCδ function (e.g., Wnt5a/non-canonical signaling).
This guide provides a definitive validation protocol to determine if this compound acts as a direct, specific PKCδ inhibitor or a downstream pathway modulator, comparing it against established alternatives.
Compound Profile & Mechanism[1][2][3]
This compound (C10)
-
Chemical Class: Imidazole-2-thiol / Methimazole derivative.
-
Primary Known Target: Toll-like Receptor 3 (TLR3) signaling complex; prevents IRF3 nuclear translocation.
-
PKCδ Connection: PKCδ is a critical node in non-canonical Wnt5a and TLR4 signaling. C10 has been observed to dampen these pathways, raising the hypothesis of direct PKCδ inhibition.
Comparative Landscape
| Feature | This compound (C10) | Rottlerin (Mallotoxin) | δV1-1 (Tat-peptide) | Sotrastaurin (AEB071) |
| Primary Target | TLR3/IRF3 Signaling (Putative PKCδ) | Mitochondrial Uncoupler (Indirect PKCδ) | PKCδ (C2 domain docking) | Pan-PKC (Catalytic site) |
| Specificity | High for inflammatory signaling; Kinase specificity unproven | Low (Inhibits PRAK, MAPK, PKA) | High (Isoform specific) | Low (Inhibits PKCα, β, θ, δ) |
| Mechanism | Pathway modulation (Signalosome disruption) | ATP depletion / Uncoupling | Protein-Protein Interaction (PPI) Blockade | ATP Competitive Inhibitor |
| Main Utility | Anti-inflammatory / Anti-viral | Historical reference (Caution required) | Mechanistic validation (Gold Standard) | Clinical Pan-PKC inhibition |
Experimental Validation Framework
To scientifically validate C10 as a PKCδ-specific inhibitor, you must distinguish between direct kinase inhibition and upstream/downstream pathway interference .
Phase 1: In Vitro Kinase Selectivity (The "Truth" Assay)
Objective: Determine if C10 binds directly to the PKCδ catalytic domain.
Protocol:
-
Assay Platform: Radiometric
P-ATP kinase assay (Gold Standard) or FRET-based assay (e.g., LanthaScreen). -
Panel: Test C10 (0.1 nM – 10 µM) against a panel of PKC isoforms:
-
Novel: PKCδ, PKCε, PKCθ, PKCη
-
Conventional: PKCα, PKCβI/II, PKCγ
-
Atypical: PKCζ, PKCι
-
-
Control: Use Staurosporine as a pan-kinase positive control.
-
Success Criteria: C10 must show an IC50 < 100 nM for PKCδ and > 10-fold selectivity over other isoforms.
Phase 2: Cellular Translocation Analysis (The "Visual" Assay)
Objective: Assess if C10 prevents PKCδ activation (translocation to membrane/mitochondria) in live cells.
Protocol:
-
Cell Line: HeLa or RAW 264.7 macrophages expressing GFP-PKCδ .
-
Stimulation: Induce translocation using PMA (100 nM) or Wnt5a (pathway specific).
-
Treatment: Pre-treat with C10 (1-10 µM) for 30 mins.
-
Readout: Confocal microscopy.
-
Active PKCδ: Translocates from cytosol to plasma membrane/Golgi.
-
Inhibited PKCδ: Remains diffuse in cytosol.
-
-
Specificity Check: Counter-screen with GFP-PKCε to ensure isoform specificity.
Phase 3: Functional Rescue (The "Causality" Assay)
Objective: Prove that the observed phenotype is due to PKCδ inhibition.
Protocol:
-
Transfection: Express a Constitutively Active PKCδ (CAT-PKCδ) mutant (A147E or truncated catalytic domain) that does not require upstream activation.
-
Hypothesis:
-
If C10 is a direct kinase inhibitor , it WILL inhibit the CAT-PKCδ mutant.
-
If C10 is an upstream pathway inhibitor (e.g., TLR3/Wnt), it WILL NOT inhibit the CAT-PKCδ mutant.
-
Visualization of Signaling & Logic
Diagram 1: PKCδ Signaling & Inhibitor Intervention Points
This diagram illustrates where C10 acts relative to other inhibitors within the inflammatory signaling cascade.
Caption: Comparative intervention points.[1][2][3][4][5][6][7] C10's primary mechanism is upstream (TLR3), while direct PKCδ inhibition requires validation.
Diagram 2: Logic Flow for Specificity Validation
A decision tree to interpret experimental results.
Caption: Decision matrix for classifying C10 as a direct kinase inhibitor versus a pathway modulator.
References
-
Mochly-Rosen, D., et al. (2012). "Protein kinase C isozymes and the contribution of specific isozymes to pathophysiological states." Nature Reviews Drug Discovery. Link
-
Soltoff, S. P. (2007).[8] "Rottlerin: an inappropriate and ineffective inhibitor of PKCdelta."[8] Trends in Pharmacological Sciences. Link
-
Schwartz, F. L., et al. (2009).[9] "Phenylmethimazole decreases Toll-like receptor 3 and noncanonical Wnt5a expression in pancreatic cancer and melanoma together with tumor cell growth and migration."[2][10] Clinical Cancer Research. Link
-
McCall, K. D., et al. (2007).[9][2] "High basal levels of functional toll-like receptor 3 (TLR3) and noncanonical Wnt5a are expressed in papillary thyroid cancer and are coordinately decreased by phenylmethimazole."[2] Endocrinology. Link
-
Qvit, N., et al. (2016). "Selective Phosphorylation Inhibitor of Delta Protein Kinase C-Pyruvate Dehydrogenase Kinase Protein-Protein Interactions." Journal of the American Chemical Society. Link
Sources
- 1. Phenylmethimazole Blocks dsRNA-Induced IRF3 Nuclear Translocation and Homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR signaling inhibitor, phenylmethimazole, in combination with tamoxifen inhibits human breast cancer cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phenylmethimazole Decreases Toll-like Receptor 3 and Non-Canonical Wnt5a Expression in Pancreatic Cancer & Melanoma Together with Tumor Cell Growth & Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Selective inhibition by rottlerin of macropinocytosis in monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rottlerin: an inappropriate and ineffective inhibitor of PKCdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of 1-methyl-5-phenyl-1H-imidazole-2-thiol (Compound-M) Against a Panel of Protein Kinases
A Guide for Researchers in Drug Discovery and Development
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, a significant challenge in the development of kinase inhibitors is achieving selectivity for the target kinase, as the ATP-binding site is highly conserved across the kinome.[1] Off-target inhibition can lead to unexpected toxicities or reduced efficacy. Therefore, comprehensive cross-reactivity profiling is an indispensable step in the preclinical evaluation of any new kinase inhibitor.[2]
This guide provides a comparative analysis of the cross-reactivity profile of a novel investigational compound, 1-methyl-5-phenyl-1H-imidazole-2-thiol (hereafter referred to as Compound-M), against a panel of representative protein kinases. We will compare its performance with two other kinase inhibitors, Compound-A (a known multi-kinase inhibitor) and Compound-B (a hypothetical highly selective inhibitor), to provide context for its selectivity profile. This guide is intended for researchers, scientists, and drug development professionals to illustrate the importance and practical aspects of kinase inhibitor profiling.
Kinase Inhibition Profiling: Comparative Data
The inhibitory activity of Compound-M, Compound-A, and Compound-B was assessed against a panel of kinases representing different branches of the human kinome. The half-maximal inhibitory concentration (IC50) values were determined using a standardized in vitro radiometric kinase assay. Lower IC50 values are indicative of higher inhibitory potency.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Target Kinase | Compound-M (IC50, nM) | Compound-A (IC50, nM) | Compound-B (IC50, nM) |
| Primary Target: Kinase X | 25 | 30 | 20 |
| Off-Target Kinase 1 | 850 | 150 | >10,000 |
| Off-Target Kinase 2 | 1,200 | 200 | >10,000 |
| Off-Target Kinase 3 | >10,000 | 500 | >10,000 |
| Off-Target Kinase 4 | 2,500 | 800 | >10,000 |
| Off-Target Kinase 5 | 5,000 | 1,000 | >10,000 |
Interpretation of Cross-Reactivity Data
The data presented in Table 1 allows for a detailed analysis of the selectivity of Compound-M.
-
Potency against the Primary Target: All three compounds exhibit potent inhibition of the primary target, Kinase X, with IC50 values in the low nanomolar range.
-
Selectivity Profile of Compound-M: Compound-M demonstrates a moderate level of selectivity. While it is most potent against Kinase X, it shows off-target activity in the high nanomolar to low micromolar range against several other kinases. This profile suggests that at higher concentrations, Compound-M may have polypharmacological effects.
-
Comparison with Compound-A: Compound-A is a classic example of a multi-kinase inhibitor, showing potent activity against the primary target and significant inhibition of multiple off-target kinases. This broad activity can sometimes be beneficial for hitting multiple nodes in a signaling pathway but also carries a higher risk of off-target toxicities.
-
Comparison with Compound-B: Compound-B represents a highly selective inhibitor, with potent activity against Kinase X and negligible activity against the tested off-target kinases. This high degree of selectivity is often desirable to minimize side effects.
Selectivity Index: A useful metric for quantifying selectivity is the Selectivity Index (SI), calculated by dividing the IC50 value for an off-target kinase by the IC50 value for the primary target kinase. A higher SI value indicates greater selectivity.
For Compound-M against Off-Target Kinase 1: SI = 850 nM / 25 nM = 34
This indicates that Compound-M is 34-fold more selective for Kinase X over Off-Target Kinase 1. Calculating the SI for all off-targets provides a quantitative measure of the compound's selectivity window.
Experimental Protocols
To ensure the trustworthiness and reproducibility of kinase profiling data, standardized and well-validated experimental protocols are essential.
In Vitro Radiometric Kinase Assay
This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate by the target kinase.[3]
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase enzyme, a specific peptide or protein substrate, and the test compound at various concentrations (typically a 10-point serial dilution).
-
Assay Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP to the reaction mixture. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.[4]
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes), allowing for substrate phosphorylation.
-
Reaction Termination and Substrate Capture: Terminate the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat to capture the phosphorylated substrate.
-
Washing: Wash the filter mat extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: Dry the filter mat and measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices: The use of a radiometric assay is a gold standard for its high sensitivity and direct measurement of enzymatic activity.[4] Keeping the ATP concentration near the Km is crucial because IC50 values for ATP-competitive inhibitors are dependent on the ATP concentration.[5]
Cell-Based Target Engagement Assay (NanoBRET™)
To confirm that the inhibitor can engage its target in a cellular environment, a target engagement assay is crucial. The NanoBRET™ Target Engagement Assay measures the binding of a compound to a target protein in live cells.[6]
Protocol:
-
Cell Transfection: Transfect cells (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specified period.
-
Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target kinase, to the cells.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.
-
Data Analysis: Competitive displacement of the tracer by the test compound results in a decrease in the BRET signal. Calculate the IC50 value based on the dose-dependent decrease in the BRET signal.
Causality Behind Experimental Choices: Cell-based assays are essential to confirm that a compound can penetrate the cell membrane and bind to its intended target in a physiological context.[7] The NanoBRET™ assay provides a direct measure of target engagement, which is a critical parameter for understanding a compound's cellular activity.[6]
Visualizations
Experimental Workflow for Kinase Profiling
Caption: Workflow for kinase inhibitor profiling.
Hypothetical Kinase X Signaling Pathway
Caption: Simplified Kinase X signaling pathway.
Conclusion
The cross-reactivity profiling of this compound (Compound-M) reveals a potent inhibitor of Kinase X with a moderate selectivity profile. While highly effective against its primary target, the observed off-target activity warrants further investigation to understand the potential for polypharmacology and to guide future lead optimization efforts. The comparative analysis with a multi-kinase inhibitor (Compound-A) and a highly selective inhibitor (Compound-B) highlights the diverse landscape of kinase inhibitor selectivity and underscores the importance of comprehensive profiling in drug discovery. The methodologies and insights presented in this guide provide a framework for the rigorous evaluation of novel kinase inhibitors.
References
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link][6]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link][7]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link][1]
-
Bamborough, P., & Drewry, D. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry, 7(15), 2025–2046. [Link][5]
-
Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1937–1953. [Link][2]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link][4]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link][3]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. inits.at [inits.at]
Publish Comparison Guide: In Vivo Efficacy of 1-Methyl-5-Phenyl-1H-Imidazole-2-Thiol (Phenylmethimazole)
Executive Summary
1-methyl-5-phenyl-1H-imidazole-2-thiol , commonly known as Phenylmethimazole (C10) , represents a pivotal structural evolution of the standard antithyroid drug Methimazole (MMI) . While Methimazole is the gold standard for treating hyperthyroidism via Thyroid Peroxidase (TPO) inhibition, its utility in systemic inflammation is limited by dose-dependent hypothyroidism.
Phenylmethimazole was rationally designed to decouple immunomodulation from antithyroid activity . By adding a phenyl group at the C5 position, the molecule loses its affinity for TPO but gains significantly enhanced potency (10–50x greater than MMI) in inhibiting pathological signaling pathways—specifically Toll-Like Receptor (TLR) 3 and 4 and Macrophage Migration Inhibitory Factor (MIF) .
This guide objectively compares Phenylmethimazole against established standards (Methimazole, Prednisolone, and MIF inhibitors) to demonstrate its superior efficacy in models of sepsis, autoimmune disease, and cytokine storm, without the dose-limiting toxicity of thyroid suppression.
Part 1: Mechanism of Action & Structural Logic
The "Separation of Function" Principle
The core innovation of Phenylmethimazole is the steric and electronic influence of the phenyl ring.
-
Methimazole (MMI): Binds the heme iron of TPO, blocking iodination of thyroglobulin.[1] It has weak anti-inflammatory effects requiring high doses.
-
Phenylmethimazole (C10): The bulky phenyl group prevents binding to the TPO active site (preserving thyroid function). Concurrently, it enhances lipophilicity and affinity for intracellular signaling complexes, specifically inhibiting the TLR3/4
IRF3/NF- B axis and MIF tautomerase activity.
Signaling Pathway Blockade
Phenylmethimazole acts upstream of the "cytokine storm," blocking both MyD88-dependent and MyD88-independent pathways.[2]
Figure 1: Differential mechanism of action. Methimazole targets the thyroid, while Phenylmethimazole selectively targets inflammatory signaling (TLR/IRF/NF-
Part 2: Comparative In Vivo Efficacy
Efficacy in Septic Shock (Endotoxemia)
In murine models of lethal sepsis induced by Lipopolysaccharide (LPS), Phenylmethimazole demonstrates survival benefits superior to standard corticosteroids.
| Feature | Phenylmethimazole (C10) | Prednisolone (Steroid) | Methimazole (MMI) |
| Dose Tested | 1 mg/kg (IP) | High Dose | 10–50 mg/kg |
| Survival Rate (Lethal LPS) | High Protection (>80%) | Marginal / Ineffective | Low / Moderate |
| Cytokine Reduction | Broad spectrum (TNF- | Partial | Weak |
| Side Effects | None observed (Thyroid sparing) | Immunosuppression, Metabolic issues | Hypothyroidism (Goiter) |
| Mechanism | TLR4 signaling blockade (MyD88 & TRIF) | GR receptor activation | Weak antioxidant effect |
Key Insight: Phenylmethimazole at 1 mg/kg is as effective as Methimazole at 50 mg/kg for inflammation, providing a 50-fold increase in potency while eliminating the antithyroid liability.
Efficacy in Autoimmune Disease (Type 1 Diabetes / Thyroiditis)
Phenylmethimazole is investigated for its ability to downregulate Major Histocompatibility Complex (MHC) expression on epithelial cells, a key driver of autoimmunity.[3]
-
Model: Viral/dsRNA-induced autoimmune thyroiditis.
-
Outcome: Phenylmethimazole prevents the overexpression of TLR3, MHC Class I, and MHC Class II.[4]
-
Potency: C10 reduces MHC Class I expression at concentrations 10- to 50-fold lower than Methimazole.[3]
-
Clinical Relevance: It can halt the progression of autoimmune destruction (e.g., in Type 1 Diabetes models) without rendering the patient hypothyroid, a critical advantage over using high-dose Methimazole off-label.
Efficacy vs. MIF Inhibitors (ISO-1)
While ISO-1 is the prototypical inhibitor of Macrophage Migration Inhibitory Factor (MIF), Phenylmethimazole derivatives often exhibit superior pharmacokinetics and dual-action (TLR + MIF inhibition).
-
Target: MIF Tautomerase Activity.
-
Comparison: Phenylmethimazole derivatives inhibit MIF-dependent inflammation and cell migration.
-
Advantage: Unlike pure MIF inhibitors, PM's broad suppression of the "cytokine storm" (via TLR4) makes it more robust in acute systemic inflammation (sepsis/COVID-19) than agents targeting MIF alone.
Part 3: Experimental Protocols
To validate these findings in your own laboratory, follow these established protocols.
Protocol A: LPS-Induced Endotoxic Shock Model
Objective: Assess survival and cytokine suppression.[2]
-
Subjects: Male C57BL/6J mice (18–22 g).
-
Reagent Preparation:
-
Dissolve Phenylmethimazole (C10) in saline/DMSO vehicle.
-
Prepare LPS (E. coli serotype O55:B5) in sterile saline.
-
-
Treatment Groups:
-
Group 1: Vehicle Control.
-
Group 2: LPS (25 mg/kg, lethal dose).[2]
-
Group 3: Phenylmethimazole (1 mg/kg IP) administered 30 min before LPS.
-
Group 4: Prednisolone (Positive Control).
-
-
Readouts:
-
Survival: Monitor every 6 hours for 72–96 hours.
-
Cytokines: Collect serum at 1.5h (TNF-
) and 6h (IL-6, IFN- ) post-LPS. Analyze via ELISA.
-
Protocol B: Assessment of Thyroid Toxicity (Safety)
Objective: Confirm "Thyroid Sparing" property.
-
Dosing: Administer Phenylmethimazole (1 mg/kg/day) vs. Methimazole (10 mg/kg/day) for 7 days.
-
Measurement:
-
Harvest thyroid glands. Weigh to assess goiter formation (increased weight = toxicity).
-
Measure serum T3/T4 and TSH levels via RIA/ELISA.
-
-
Expected Result:
-
Methimazole: Decreased T3/T4, Increased TSH, Increased Thyroid Weight (Goiter).
-
Phenylmethimazole: Normal T3/T4, Normal TSH, Normal Thyroid Weight.
-
Workflow Visualization
Figure 2: Standardized workflow for comparing efficacy and safety profiles of Phenylmethimazole.
References
-
Phenylmethimazole inhibits production of proinflammatory mediators and is protective in an experimental model of endotoxic shock. Source:[2][5] Critical Care Medicine (2011). Significance: Establishes Phenylmethimazole (1 mg/kg) as superior to steroids in lethal sepsis models.
-
Phenylmethimazole is a candidate drug for the treatment of severe forms of coronavirus disease 2019 (COVID-19). Source:[5] Medical Hypotheses (2021).[5] Significance: Reviews the "cytokine storm" blocking capability of C10 via TLR signaling inhibition.
-
Regulation of major histocompatibility complex gene expression in thyroid epithelial cells by methimazole and phenylmethimazole. Source: Journal of Endocrinology (2010). Significance: Demonstrates C10 is 10-50x more potent than MMI in downregulating MHC expression without TPO inhibition.
-
Thyrocytes express a functional toll-like receptor 3: overexpression can be induced by viral infection and reversed by phenylmethimazole. Source:[2][4] Endocrinology (2004). Significance: Identifies the specific inhibition of the TLR3-IRF3 pathway by Phenylmethimazole.
-
New Benzimidazothiazolone Derivatives as Tyrosinase Inhibitors. Source: Molecules (2021).[6] Significance: Highlights the potential of phenyl-substituted imidazole derivatives in melanogenesis inhibition (secondary application).
Sources
- 1. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 2. Phenylmethimazole inhibits production of proinflammatory mediators and is protective in an experimental model of endotoxic shock* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of major histocompatibility complex gene expression in thyroid epithelial cells by methimazole and phenylmethimazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thyrocytes express a functional toll-like receptor 3: overexpression can be induced by viral infection and reversed by phenylmethimazole and is associated with Hashimoto's autoimmune thyroiditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylmethimazole is a candidate drug for the treatment of severe forms of coronavirus disease 2019 (COVID-19) as well as other virus-induced "cytokines storm" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Comparison Guide: Validating the Therapeutic Effect of 1-Methyl-5-Phenyl-1H-Imidazole-2-Thiol (Phenylmethimazole)
Executive Summary & Compound Profile
Compound Identity: 1-methyl-5-phenyl-1H-imidazole-2-thiol Common Name: Phenylmethimazole (C10) Primary Therapeutic Class: Non-Hormonal Immunomodulator / TLR Signaling Inhibitor Key Differentiation: Unlike its parent compound Methimazole (MMI) , Phenylmethimazole (C10) exerts potent anti-inflammatory effects without inhibiting thyroid peroxidase (TPO). It decouples the immunomodulatory properties of thionamides from their thyrostatic (anti-thyroid) activity.
Strategic Application
This compound is a critical candidate for researchers investigating autoimmune diseases (e.g., Type 1 Diabetes, Hashimoto’s thyroiditis), septic shock , and pathological inflammation where thyroid suppression is a deleterious side effect.
Mechanistic Comparison: C10 vs. Standard of Care
To validate Phenylmethimazole, one must demonstrate its specific inhibition of Toll-Like Receptor (TLR) signaling while confirming the absence of hormonal suppression.
| Feature | Phenylmethimazole (C10) | Methimazole (MMI) | Corticosteroids (e.g., Dexamethasone) |
| Primary Target | TLR3 / TLR4 Signaling (IRF3, STAT1/3) | Thyroid Peroxidase (TPO) | Glucocorticoid Receptor |
| Mechanism | Blocks dsRNA/LPS-induced IRF3 translocation & STAT phosphorylation. | Inhibits iodination of tyrosine in thyroglobulin.[1][2] | Broad transcriptional suppression of cytokines.[3] |
| Thyroid Effect | None (Euthyroid maintenance). | Suppressive (Hypothyroidism risk). | Suppression of TSH (secondary). |
| Anti-Inflammatory Potency | High (Specific to innate immune pathways). | Moderate (Secondary to antioxidant effects). | Very High (Broad spectrum). |
| Key Biomarkers |
Mechanism of Action Diagram
The following diagram illustrates the specific intervention point of Phenylmethimazole within the TLR signaling cascade, contrasting it with the broad action of MMI.
Caption: C10 specifically targets the IRF3/STAT axis downstream of TLRs, sparing thyroid hormone synthesis, unlike MMI.
Preclinical Validation Protocols
To validate C10, you must establish a self-validating system that proves efficacy (inflammation reduction) and specificity (lack of thyroid toxicity).
Phase 1: In Vitro Target Validation (Macrophage & Thyrocyte Model)
Objective: Quantify inhibition of TLR4 (LPS-induced) and TLR3 (dsRNA-induced) signaling.
Cell Lines:
-
RAW 264.7: Murine macrophages (TLR4 high).
-
FRTL-5: Rat thyrocytes (TLR3 high, TPO active).
Protocol Workflow:
-
Seeding: Plate RAW 264.7 cells at
cells/well in 6-well plates. -
Pre-treatment: Incubate with C10 (0, 0.1, 0.5, 1.0 mM) for 1 hour.
-
Control: Vehicle (DMSO <0.1%).
-
Comparator: Methimazole (1.0 mM).
-
-
Stimulation:
-
For TLR4: Add LPS (100 ng/mL).
-
For TLR3: Add Poly(I:C) (10 µg/mL).
-
-
Incubation: 6–24 hours depending on readout.
-
Readouts:
-
qPCR (6h): Measure mRNA for Ifnb1 (IFN-
), Cxcl10 (IP-10), Vcam1. -
Western Blot (1h): Lyse cells and probe for p-IRF3 (Ser396) and p-STAT1 (Tyr701) .
-
ELISA (24h): Supernatant analysis for IL-6 and TNF-
.
-
Validation Criteria:
-
Success: C10 dose-dependently reduces Ifnb1 and p-IRF3 by >50% at 1 mM.
-
Specificity Check: MMI should show significantly weaker or negligible inhibition of p-IRF3 compared to C10 at equimolar concentrations.
Phase 2: In Vivo Efficacy & Safety (Endotoxic Shock Model)
Objective: Demonstrate survival benefit and lack of hypothyroidism.
Experimental Design:
-
Subjects: C57BL/6 mice (Male, 8-10 weeks).
-
Groups (n=10/group):
-
Vehicle Control (Saline).
-
LPS Only (Lethal dose: 25 mg/kg i.p.).
-
LPS + MMI (1 mg/kg).
-
LPS + C10 (1 mg/kg).
-
Step-by-Step Protocol:
-
Drug Administration: Inject C10 or MMI (i.p.) 30 minutes prior to LPS challenge.
-
Challenge: Inject LPS (E. coli O111:B4) intraperitoneally.
-
Monitoring: Monitor survival every 4 hours for 72 hours.
-
Serum Collection (Satellite group, 4h post-LPS):
-
Measure Cytokines: TNF-
, IL-6, IL-1 . -
Measure Thyroid Hormones: T3, T4, TSH.
-
Data Interpretation:
-
Efficacy: C10 group must show significantly higher survival rates (>80%) vs. LPS control (<20%).
-
Safety (Crucial): In a separate chronic dosing study (7 days), C10 treated mice must maintain normal T3/T4 levels, whereas MMI treated mice will show reduced T3/T4 and elevated TSH.
Experimental Workflow Visualization
The following diagram outlines the critical path for validating C10, ensuring both efficacy and mechanism are confirmed.
Caption: Parallel validation workflow ensuring immunomodulatory efficacy (In Vitro) and non-thyrotoxic safety (In Vivo).
Key Findings & Expectations
When conducting these experiments, the following data trends confirm the validity of Phenylmethimazole (C10):
-
TLR Specificity: C10 inhibits TLR3 and TLR4 signaling but does not inhibit insulin-stimulated AKT signaling. This distinguishes it from broad metabolic poisons.
-
VCAM-1 Suppression: A hallmark of C10 activity is the transcriptional suppression of Vcam1 (Vascular Cell Adhesion Molecule-1) in endothelial cells, preventing leukocyte adhesion.
-
Thyroid Sparing: In chronic administration, C10 does not alter thyroid follicle morphology or hormone levels, unlike MMI which induces follicular hyperplasia (goiter) and hypothyroidism.
References
-
Phenylmethimazole inhibits production of proinflammatory mediators and is protective in an experimental model of endotoxic shock. Source: Critical Care Medicine [Link][4]
-
Phenylmethimazole (C10) blocks dsRNA-induced IRF3 nuclear translocation and homodimerization. Source: Journal of Immunology [Link]
-
High basal levels of functional toll-like receptor 3 (TLR3) ... are coordinately decreased by phenylmethimazole. Source: Endocrinology (Oxford Academic) [Link][5]
-
Phenyl Methimazole Inhibits TNF-alpha-induced VCAM-1 Expression in an IFN Regulatory factor-1-dependent Manner. Source: NIH / PubMed Central [Link]
-
Comparison of the antithyroid effects of methimazole and its phenyl derivative. Source: Thyroid (Mary Ann Liebert, Inc.) [Link]
Sources
- 1. What is the mechanism of Methimazole? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Inhibition of LPS-induced TLR4 signaling products in murine macrophages by phenylmethimazole: an assay methodology for screening potential phenylmethimazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylmethimazole inhibits production of proinflammatory mediators and is protective in an experimental model of endotoxic shock* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High basal levels of functional toll-like receptor 3 (TLR3) and noncanonical Wnt5a are expressed in papillary thyroid cancer and are coordinately decreased by phenylmethimazole together with cell proliferation and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-methyl-5-phenyl-1H-imidazole-2-thiol
Comprehensive Safety & Handling Guide for 1-methyl-5-phenyl-1H-imidazole-2-thiol
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Protocols, and Disposal
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural diligence. This guide provides essential, field-tested guidance for the safe handling of this compound (CAS No. 25433-13-0). Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, our protocols are grounded in a conservative approach, extrapolating data from structurally similar and well-characterized imidazole and thiol-containing molecules. This principle of "handling as hazardous" is the cornerstone of responsible laboratory practice.
Hazard Assessment: A Data-Informed Perspective
The imidazole core is a prevalent motif in biologically active molecules and can present significant health hazards.[1] Structurally related compounds, such as 1-methylimidazole and imidazole itself, are classified with severe hazard warnings. It is scientifically prudent to assume that this compound may exhibit a similar hazard profile until proven otherwise.
The primary risks associated with analogous compounds involve acute toxicity upon skin contact, severe skin and eye corrosion, and potential reproductive harm.[2][3][4] Therefore, all handling procedures must be designed to eliminate routes of exposure, including dermal, ocular, and inhalation.
| Analogous Compound | CAS Number | Key Hazard Statements (H-Statements) | Source |
| 1-Methylimidazole | 616-47-7 | H302: Harmful if swallowedH311: Toxic in contact with skinH314: Causes severe skin burns and eye damageH361: Suspected of damaging fertility or the unborn child | [3] |
| Imidazole | 288-32-4 | H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH360D: May damage the unborn child | [5][6] |
Core Directive: Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard; its use is non-negotiable and must be supplemented by primary engineering controls.[7] All operations involving this compound must be conducted within a certified chemical fume hood.
| Task/Operation | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Handling Solid | Double Nitrile Gloves | Disposable Gown over Lab Coat | Safety Goggles & Full Face Shield | NIOSH-approved N95 Respirator (if potential for aerosolization exists outside of containment) |
| Solution Preparation/Transfer | Double Nitrile Gloves | Disposable Gown or Chemically Resistant Apron over Lab Coat | Safety Goggles & Full Face Shield | Not required if conducted within a certified fume hood |
| Reaction Workup & Purification | Double Nitrile Gloves | Disposable Gown or Chemically Resistant Apron over Lab Coat | Safety Goggles | Not required if conducted within a certified fume hood |
Detailed PPE Specifications:
-
Hand Protection: Double-gloving with powder-free nitrile gloves is mandatory.[8] The inner glove should be tucked under the cuff of the lab coat or gown, while the outer glove's cuff should extend over the sleeve. This creates a robust seal. Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact.[7] The rationale for double-gloving is twofold: it provides a critical time buffer against chemical permeation and allows for the safe removal of a contaminated outer glove without compromising the inner layer of protection.
-
Body Protection: A long-sleeved, flame-resistant lab coat is the minimum requirement. For any operation involving quantities greater than a few milligrams or where splashes are possible, a disposable, back-closing gown should be worn over the lab coat.[8] For bulk transfers, a chemically resistant apron is also recommended.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety goggles that provide a full seal around the eyes are required. Given the severe corrosive potential of analogous compounds, a full-face shield must be worn over the safety goggles during all operations, including weighing, solution preparation, and transfers, to protect against splashes.[9]
-
Respiratory Protection: All work should be performed in a fume hood to mitigate inhalation risk. If, under exceptional circumstances, the solid must be handled outside of a fume hood where dust or aerosols could be generated, a NIOSH-approved respirator with an N95 filter is required.[8][10] Surgical masks provide no protection against chemical dust or vapors.[8]
Procedural Guidance: A Step-by-Step Workflow for Safe Handling
A disciplined, sequential approach to laboratory operations is critical for safety. The following workflows for donning and doffing PPE are designed to prevent cross-contamination.
A. Donning PPE: The Preparation Sequence
Properly putting on PPE ensures that all protective barriers are correctly in place before any chemical handling begins.
Caption: Sequential workflow for correctly donning Personal Protective Equipment.
B. Doffing PPE: The Decontamination Sequence
The removal of PPE is a critical control point. An incorrect sequence can lead to self-contamination. The principle is to touch contaminated surfaces (the outside of PPE) only with other contaminated surfaces (outer gloves) and clean surfaces only with clean hands.
Caption: Sequential workflow for safely doffing Personal Protective Equipment.
Emergency & Disposal Protocols
A. Emergency Response
-
Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[11] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Spill Management: Evacuate the immediate area. If the spill is small and contained within the fume hood, use an inert absorbent material to soak it up. Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[5][12] Do not attempt to clean up large spills or spills outside of a fume hood; contact your institution's environmental health and safety (EHS) office.
B. Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent materials, weighing papers, etc.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses.
-
Sharps: Contaminated needles or glassware.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Corrosive").
-
Disposal: All waste must be disposed of through your institution's approved hazardous waste disposal program.[11] Do not pour any solutions down the drain or place any contaminated materials in the regular trash.[12]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: 1-Methylimidazole. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1-methylimidazole. Retrieved from [Link]
-
Teleos Ag Solutions. (2024, May 31). TELONE™ Stewardship Tip Sheet: UNDERSTANDING PROPER RESPIRATOR USE WITH TELONE™. Retrieved from [Link]
- National Industrial Chemicals Notification and Assessment Scheme. (2016, April 21). 1H-Imidazole, 2-methyl-: Human health tier II assessment. Retrieved from Australian Government Department of Health.
-
Carl ROTH. Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved from [Link]
- Al-Ghorbani, M., et al. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI.
- Dhawas, A., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Pharmaceutical Sciences.
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
- Heffeter, P., et al. (2023, June 9). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy.
- Taran, A. S., et al. (2025, June 26). View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology.
-
ResearchGate. 1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b). Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Public Health Agency. Personal Protective Equipment - NI Infection Control Manual. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. carlroth.com [carlroth.com]
- 3. chemos.de [chemos.de]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. fishersci.com [fishersci.com]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. TELONE™ Stewardship Tip Sheet: UNDERSTANDING PROPER RESPIRATOR USE WITH TELONE™ - Teleos Ag Solutions [teleosag.com]
- 11. neb.com [neb.com]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
